8-Amino-1-octanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
8-aminooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCOJSGXSPGNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579607 | |
| Record name | 8-Aminooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19008-71-0 | |
| Record name | 8-Aminooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Amino-1-octanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Amino-1-octanol chemical properties and structure
An In-depth Technical Guide to 8-Amino-1-octanol: Chemical Properties, Structure, and Applications
Abstract
This compound is a bifunctional organic molecule featuring a primary amine and a primary alcohol group. This linear C8 compound serves as a valuable building block in organic synthesis and is of particular interest to researchers in materials science and drug development. Its dual functionality allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and permeation enhancers. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characteristics, potential synthetic and analytical workflows, and safety information.
Chemical Structure and Identifiers
This compound consists of an eight-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and an amino group at the other (C8).
-
IUPAC Name : 8-aminooctan-1-ol[1]
-
Canonical SMILES : NCCCCCCCCO[3]
-
InChI : InChI=1S/C8H19NO/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2[4]
-
CAS Number : 19008-71-0[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature, appearing as a white to off-white powder or crystal.[3] It is soluble in methanol.[3][5][6]
| Property | Value | Source(s) |
| Molecular Weight | 145.24 g/mol | [3][5] |
| Monoisotopic Mass | 145.146664230 Da | [3][4] |
| Melting Point | 60.0 to 65.0 °C | [1][5] |
| Boiling Point | 232.9 ± 23.0 °C at 760 mmHg (Predicted) | [1][5][6] |
| Density | 0.897 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 15.19 ± 0.10 (Predicted) | [3][6] |
| Appearance | White to Almost white powder to crystal | [3] |
| XLogP3-AA | 1.1 | [3] |
Spectroscopic Characterization
While specific experimental spectra for this compound require direct analysis, its characteristic features can be predicted based on its functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorptions for the N-H and O-H bonds. A primary amine typically exhibits a pair of N-H stretching bands around 3300-3500 cm⁻¹.[7] The alcohol O-H stretch will appear as a broad band in the same region, approximately 3200-3600 cm⁻¹.[8] C-N stretching absorptions for aliphatic amines are found between 1000 and 1250 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Protons on the carbon adjacent to the nitrogen (C8) would likely appear in the 2.3-3.0 ppm range.[8] Protons on the carbon adjacent to the oxygen (C1) would be expected around 3.6 ppm. The signals for the N-H and O-H protons can be broad and their chemical shifts are concentration-dependent, often appearing between 0.5-5.0 ppm.[8] Addition of D₂O would cause the N-H and O-H signals to disappear, confirming their identity.[8]
-
¹³C NMR : The carbon bonded to the nitrogen (C8) and the carbon bonded to the oxygen (C1) would be the most deshielded, appearing further downfield (e.g., in the 30-65 ppm range) compared to the other methylene carbons in the aliphatic chain.[7][8]
-
-
Mass Spectrometry (MS) : According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7] this compound, with one nitrogen atom and a molecular weight of approximately 145.24, is consistent with this rule. The mass spectrum would likely show fragmentation patterns resulting from cleavage alpha to the amine or alcohol functional groups.[7]
Experimental Protocols
Illustrative Synthesis Workflow
A plausible synthetic route to this compound can be adapted from methods used for similar compounds, such as the synthesis of 8-aminooctanoic acid from 1,8-octanediol.[9][10] The key steps would involve monobromination of the diol followed by nucleophilic substitution with an amino group precursor.
Caption: A potential synthetic pathway for this compound.
Methodology Detail:
-
Monobromination : 1,8-octanediol is reacted with a controlled amount of an acid like hydrobromic acid (HBr) to selectively replace one hydroxyl group with a bromine atom, yielding 8-bromo-1-octanol.[9][10]
-
Amination : The resulting 8-bromo-1-octanol is then reacted with ammonia or a suitable nitrogen nucleophile. A common two-step alternative involves reaction with sodium azide (NaN₃) to form an alkyl azide, which is subsequently reduced to the primary amine.
-
Purification : The final product is purified from the reaction mixture using standard laboratory techniques such as distillation under reduced pressure or column chromatography.
General Analytical Workflow (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile and semi-volatile organic compounds like this compound.
Caption: Workflow for the analysis of this compound via GC-MS.
Methodology Detail:
-
Sample Preparation : A known quantity of the sample is dissolved in a suitable solvent (e.g., methanol). An internal standard (such as 2-octanol) may be added for accurate quantification.[11]
-
GC Separation : The prepared sample is injected into the gas chromatograph. The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the capillary column (e.g., a DB-WAX column).[11]
-
MS Detection : As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.[11]
-
Data Analysis : The resulting mass spectrum for each eluting peak is compared against a spectral library (like NIST) to confirm the identity of the compound. The peak area relative to the internal standard is used for quantification.[11]
Applications in Research and Drug Development
This compound is categorized as an ω-Aminoalkanol, a class of compounds that are important building blocks in chemical synthesis.[12]
-
Pharmaceutical Intermediates : Vicinal amino alcohols are a common and important structural motif found in a wide range of natural products and pharmaceuticals.[13] As a linear amino alcohol, this compound serves as a precursor for synthesizing more complex drug candidates.
-
Permeation Enhancers : The related compound, 8-aminooctanoic acid, is a key intermediate in the synthesis of N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC), a well-known oral permeation enhancer.[9] This highlights the potential utility of the C8-amino-functionalized backbone in developing agents that improve drug delivery and bioavailability.
-
Prodrug Development : Amino acids and related structures are frequently used as promoieties in prodrug design to improve properties like water solubility, permeability, and targeted delivery.[14] The amino and hydroxyl groups on this compound offer two points for covalent linkage to a parent drug molecule, enabling its use in various prodrug strategies.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed during handling.
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse. | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[3][5] |
References
- 1. This compound | 19008-71-0 [sigmaaldrich.com]
- 2. This compound | C8H19NO | CID 15919832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 5. 19008-71-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. CN115557846B - Synthesis method of 8-aminocaprylic acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound CAS#: 19008-71-0 [amp.chemicalbook.com]
- 13. research.aalto.fi [research.aalto.fi]
- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
8-Amino-1-octanol (CAS: 19008-71-0): A Technical Guide to its Potential Applications in Drug Delivery and Biomaterial Surface Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Amino-1-octanol, a bifunctional linear-chain molecule, presents significant potential in the fields of advanced drug delivery and biomaterial surface engineering. Its unique structure, featuring a primary amine at one terminus and a hydroxyl group at the other, allows for versatile chemical modifications, making it an attractive building block for the synthesis of novel materials and conjugates. This technical guide explores the prospective applications of this compound, focusing on its role in the development of ionizable amino lipids for mRNA delivery systems and in the formation of self-assembled monolayers (SAMs) for the functionalization of surfaces. Detailed hypothetical experimental protocols, data presentation tables, and logical workflow diagrams are provided to illustrate its potential utility for researchers and drug development professionals.
Introduction
This compound (C₈H₁₉NO) is a chemical compound characterized by an eight-carbon aliphatic chain with a terminal amino group (-NH₂) and a terminal hydroxyl group (-OH). This bifunctionality is key to its versatility, enabling it to act as a linker or a foundational component in more complex molecular architectures. While direct and extensive research on this compound is not widely published, its structural motifs are present in molecules of significant biomedical importance. This guide extrapolates from existing research on similar molecules to highlight the core potential of this compound in two primary areas: as a precursor for ionizable lipids in lipid nanoparticle (LNP)-based drug delivery and for the creation of functionalized surfaces through self-assembled monolayers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical syntheses.
| Property | Value | Reference |
| CAS Number | 19008-71-0 | |
| Molecular Formula | C₈H₁₉NO | [1][2][3] |
| Molecular Weight | 145.24 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 60-65 °C | [1][2] |
| Purity | >98% (typical) | [1][2] |
| Solubility | Soluble in methanol |
Core Application I: Building Block for Ionizable Amino Lipids in mRNA Delivery
The success of mRNA vaccines has highlighted the critical role of ionizable lipids in the formulation of lipid nanoparticles (LNPs). These lipids are protonated at the low pH of the endosome, facilitating the release of the mRNA cargo into the cytoplasm. The structure of this compound provides a suitable backbone for the synthesis of novel ionizable lipids.
Hypothetical Synthesis of an SM-102 Analogue
A prominent example of an ionizable lipid is SM-102, a key component of the Moderna COVID-19 vaccine. While the exact synthesis of SM-102 by Moderna is proprietary, a plausible synthetic route has been described. This compound can be envisioned as a starting material for an analogue of such a lipid. A hypothetical two-step synthesis is outlined below.
Experimental Protocol:
Step 1: N-alkylation of this compound with a lipid bromo ester.
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add 1.1 equivalents of a long-chain lipid bromo ester (e.g., an 11-carbon chain with a terminal bromine).
-
Add 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr produced.
-
Stir the reaction mixture at 60-80°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting secondary amine intermediate by column chromatography on silica gel.
Step 2: Acylation of the secondary amine with a lipid acid chloride.
-
Dissolve the purified secondary amine from Step 1 in a chlorinated solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.2 equivalents of a long-chain lipid acid chloride (e.g., a C9 acid chloride).
-
Add 1.5 equivalents of a base such as triethylamine (TEA) to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final ionizable lipid product by column chromatography.
Logical Workflow for Synthesis and LNP Formulation
References
- 1. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Amino Lipid Series for mRNA Delivery:… | Flagship Pioneering [flagshippioneering.com]
- 3. SM-102 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis and Purification of 8-Amino-1-octanol for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of 8-Amino-1-octanol, a versatile bifunctional molecule crucial as a building block and linker in pharmaceutical and materials science research.[1] The presence of both a primary amine and a primary alcohol allows for selective functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including drug delivery agents and surfactants.[1]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and purification.
| Property | Value | Reference |
| CAS Number | 19008-71-0 | [2] |
| Molecular Formula | C₈H₁₉NO | [2][3] |
| Molecular Weight | 145.24 g/mol | [2] |
| Appearance | White to off-white crystalline solid or powder | [2] |
| Melting Point | 60.0 to 65.0 °C | [1] |
| Boiling Point | 232.89 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1][2] |
| pKa | 15.19 ± 0.10 (Predicted) | [1][2] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [1][2] |
Synthetic Methodologies
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, scale, and safety considerations. The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively avoiding the over-alkylation common with direct ammonolysis.[4][5][6]
Gabriel Synthesis Pathway
The Gabriel synthesis provides a controlled, multi-step route to primary amines.[7][8] It utilizes the phthalimide anion as an ammonia surrogate, which is alkylated and then cleaved to release the desired primary amine.[4][5]
Caption: Gabriel synthesis pathway for this compound.
Alternative Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Reduction of Azide | 8-Azido-1-octanol | H₂, Pd/C or LiAlH₄ | High yield, clean reaction. | Requires synthesis of the azide precursor; azides can be hazardous. |
| Boc-Protection Strategy | 8-Bromo-1-octanol | 1. NaN₃2. H₂, Pd/C3. Boc₂O4. Acid (e.g., TFA, HCl) | Orthogonal protection allows for selective reactions at either the amine or alcohol.[9] | Multi-step process, requires protection and deprotection.[10] |
Purification Techniques
The purification of primary amines like this compound from reaction mixtures is a critical step to ensure high purity for research applications. The basic nature of the amine group often requires special considerations, particularly in chromatography.[11]
Caption: General workflow for the purification of this compound.
Column Chromatography
Flash column chromatography is a standard method for purifying amines. However, the acidic nature of standard silica gel can lead to strong adsorption and peak tailing of basic compounds.[11] To overcome this, several strategies can be employed.
-
Mobile Phase Modification : The addition of a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent system (e.g., Dichloromethane/Methanol) can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and separation.[12]
-
Amine-Functionalized Silica : Using a stationary phase where the silica is functionalized with amino groups creates a "basic" surface. This minimizes the problematic acid-base interactions and often allows for elution with less polar, non-basic solvent systems like hexane/ethyl acetate.[11][12]
-
Alternative Stationary Phases : Basic alumina can also be used as an alternative to silica for the purification of basic compounds.[12]
Recrystallization
Recrystallization is an excellent final purification step to obtain a high-purity crystalline solid.[13] The key is to select a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[13]
-
Procedure : The crude solid is dissolved in a minimal amount of a hot solvent (or solvent mixture). The solution is then allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.[13] Impurities tend to remain in the mother liquor.
-
Solvent Choice : For amino alcohols, mixtures of a polar solvent (like ethanol or methanol) with a non-polar co-solvent (like diethyl ether or hexanes) can be effective.[14][15][16] The optimal solvent system must be determined empirically.
Acid-Base Extraction
This classical technique is useful for removing non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine is protonated and moves to the aqueous layer, while neutral or acidic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to a pH > 10 to deprotonate the amine, which can then be re-extracted into an organic solvent.[17]
Experimental Protocols
Protocol 1: Synthesis via Gabriel Synthesis
Step A: N-Alkylation of Potassium Phthalimide
-
To a stirred solution of 8-Bromo-1-octanol (1 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium phthalimide (1.1 eq.).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid, N-(8-hydroxyoctyl)phthalimide, is collected by vacuum filtration, washed with water, and dried. This intermediate can be purified by recrystallization from ethanol/water if necessary.
Step B: Hydrazinolysis to Liberate the Amine
-
Suspend the dried N-(8-hydroxyoctyl)phthalimide (1 eq.) in ethanol.
-
Add hydrazine monohydrate (1.5-2 eq.) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. A thick white precipitate of phthalhydrazide will form.[4]
-
Cool the reaction mixture to room temperature and acidify with dilute HCl to dissolve the product and any remaining hydrazine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
The remaining aqueous solution is basified with a strong base (e.g., 2M NaOH) to pH > 12 and extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation : Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a minimal volume of methanol and then adding the silica. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing : Wet-pack a glass column with a slurry of silica gel in the starting eluent (e.g., 98:2 Dichloromethane:Methanol + 0.5% Triethylamine).
-
Loading and Elution : Carefully load the prepared slurry onto the top of the packed column. Elute the column with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol), maintaining the 0.5% triethylamine throughout.
-
Fraction Collection : Collect fractions and monitor them by TLC, staining with a suitable agent like ninhydrin (for the amine) or potassium permanganate (for the alcohol).
-
Isolation : Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure to yield purified this compound.
References
- 1. Cas 19008-71-0,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gabriel Synthesis [organic-chemistry.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 17. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 8-Amino-1-octanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Amino-1-octanol, a versatile bifunctional molecule with applications in pharmaceuticals, agrochemicals, and material science. Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes. This document collates available solubility data, presents a general experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses a polar amino (-NH2) and hydroxyl (-OH) group, capable of hydrogen bonding, and a nonpolar eight-carbon alkyl chain. This amphiphilic nature dictates its solubility behavior in different organic solvents.
-
Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., alcohols) are expected to be good solvents for this compound due to favorable interactions with its polar head groups.
-
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) are highly polar and can accept hydrogen bonds, suggesting they would also be effective solvents.[1]
-
Nonpolar Solvents: Solvents with low dielectric constants (e.g., hexane, toluene) are less likely to be effective solvents for this compound, as the energy required to break the hydrogen bonds between the solute molecules would not be compensated by solute-solvent interactions.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Type | Reported Solubility of this compound | Citation(s) |
| Methanol | CH₃OH | Polar Protic | Soluble | [2][3] |
Further experimental investigation is required to determine the precise solubility values in these and other organic solvents.
Experimental Protocol for Solubility Determination
The following is a general and robust methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.[4]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial or a sealed flask. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is considered to have reached equilibrium when successive measurements of the solute concentration are consistent.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue of this compound. The difference in weight corresponds to the mass of the dissolved solute.
-
Alternatively, the concentration of this compound in the filtered supernatant can be determined using a pre-validated analytical method such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L, based on the mass of the dissolved solute and the volume of the solvent used.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of a solid organic compound.
Caption: Experimental workflow for determining the solubility of a solid.
This guide serves as a foundational resource for professionals working with this compound. While direct quantitative solubility data remains a gap in the scientific literature, the provided theoretical framework and experimental protocol offer a clear path for researchers to determine these crucial parameters for their specific applications.
References
The Bifunctional Nature of 8-Amino-1-octanol in Surface Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core principles and practical applications of 8-Amino-1-octanol as a bifunctional molecule in surface chemistry. Its unique structure, possessing both a primary amine and a hydroxyl group, allows for versatile surface modification and bioconjugation, making it a valuable tool in drug development, biosensor technology, and materials science.
Introduction to this compound
This compound is an organic compound with the chemical formula C₈H₁₉NO. Its linear eight-carbon chain provides a hydrophobic backbone, while the terminal amino (-NH₂) and hydroxyl (-OH) groups offer reactive sites for covalent attachment to surfaces and biomolecules, respectively. This bifunctionality is the cornerstone of its utility in creating well-defined and functionalized surfaces.
The primary applications of this compound in surface chemistry revolve around its ability to form self-assembled monolayers (SAMs) on various substrates. The hydroxyl group can anchor to oxide surfaces like silicon dioxide (SiO₂), while the amino group remains exposed, creating a reactive interface for subsequent chemical modifications. Alternatively, the amino group can be used for initial surface attachment, leaving the hydroxyl group available for further reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₉NO | [1][2] |
| Molecular Weight | 145.24 g/mol | [2] |
| Melting Point | 65 °C | [1] |
| Boiling Point | 232.9 °C at 760 mmHg | [1] |
| Appearance | White to almost white powder/crystal | [2] |
| Solubility | Soluble in Methanol | [2] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
Formation and Characterization of this compound Self-Assembled Monolayers (SAMs)
The formation of a dense and well-ordered SAM is crucial for creating a reliable and reproducible functional surface. The following sections detail the experimental protocols for forming this compound SAMs and the expected characterization data. While specific data for this compound is not abundant in the literature, data from similar amine-terminated alkanes are provided for comparative purposes.
Experimental Protocol: SAM Formation on Silicon Dioxide
This protocol describes the formation of an this compound SAM on a silicon dioxide surface, where the hydroxyl group acts as the anchor.
Materials:
-
Silicon wafers with a native oxide layer
-
This compound
-
Anhydrous toluene
-
Methanol
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers into the desired size.
-
Immerse the wafers in piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface.
-
Rinse the wafers thoroughly with deionized water.
-
Rinse with methanol.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the this compound solution.
-
Incubate for 24 hours at room temperature in a sealed container under a nitrogen atmosphere to prevent moisture contamination.
-
-
Rinsing and Drying:
-
Remove the wafers from the solution.
-
Rinse with copious amounts of toluene to remove non-covalently bound molecules.
-
Rinse with methanol.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Store the functionalized wafers in a desiccator until further use.
-
Surface Characterization Data
The following table summarizes the expected quantitative data from the characterization of an amine-terminated SAM. The data for 11-amino-1-undecanethiol (AUT) on gold and 3-aminopropyltriethoxysilane (APS) on silicon oxide are provided as representative examples.
| Characterization Technique | Parameter | Expected Value for Amine-Terminated SAMs | Reference |
| Contact Angle Goniometry | Water Contact Angle | 40-70° | [3] |
| Ellipsometry | Monolayer Thickness | 10-15 Å | [4] |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s Binding Energy | ~400 eV (NH₂) and ~401.5 eV (NH₃⁺) | [5] |
| C 1s Binding Energy | ~285 eV (C-C, C-H) and ~286.5 eV (C-N) | [5] | |
| O 1s Binding Energy (on SiO₂) | ~532.5 eV | ||
| Si 2p Binding Energy (on SiO₂) | ~103.5 eV | ||
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 1 nm | [6] |
Bioconjugation to this compound Modified Surfaces
The terminal amine groups of an this compound SAM provide a versatile platform for the covalent immobilization of biomolecules such as proteins, peptides, and nucleic acids. A common and effective method for this is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Experimental Protocol: EDC-NHS Coupling of a Protein
This protocol details the immobilization of a generic protein with available carboxyl groups onto an this compound functionalized surface.
Materials:
-
This compound functionalized substrate
-
Protein to be immobilized (e.g., Bovine Serum Albumin - BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M ethanolamine, pH 8.5
Procedure:
-
Activation of Carboxyl Groups on the Protein:
-
Dissolve the protein in the Activation Buffer to a concentration of 1 mg/mL.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the protein solution to final concentrations of approximately 2 mM and 5 mM, respectively.
-
Incubate for 15 minutes at room temperature.
-
-
Coupling to the Amine-Terminated Surface:
-
Pipette the activated protein solution onto the this compound functionalized surface.
-
Incubate for 2 hours at room temperature in a humidified chamber to prevent drying.
-
-
Quenching and Washing:
-
Remove the protein solution.
-
Rinse the surface with Coupling Buffer.
-
Immerse the surface in the Quenching Solution for 15 minutes to deactivate any unreacted NHS-esters on the protein and block remaining amine groups on the surface.
-
Rinse thoroughly with Coupling Buffer.
-
Rinse with deionized water.
-
Dry under a gentle stream of nitrogen.
-
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in the surface chemistry of this compound.
Caption: Workflow for the formation of an this compound self-assembled monolayer on a silicon dioxide substrate.
Caption: Step-by-step workflow for the EDC-NHS mediated coupling of a protein to an amine-terminated surface.
Caption: Logical relationship of the bifunctional groups of this compound and their roles in surface chemistry.
Conclusion
This compound serves as a robust and versatile molecule for the functionalization of surfaces. Its bifunctional nature allows for straightforward formation of self-assembled monolayers with exposed amine groups, which can be readily used for the covalent attachment of a wide range of biomolecules. The experimental protocols and characterization data provided in this guide offer a comprehensive starting point for researchers and professionals aiming to leverage the unique properties of this compound in their applications, from fundamental surface science to the development of advanced drug delivery systems and biosensors. While direct quantitative data for this compound SAMs is an area for further research, the principles and data from analogous amine-terminated molecules provide a strong predictive framework for its behavior and performance.
References
- 1. Cas 19008-71-0,this compound | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential adsorption of amino-terminated silane in a binary mixed self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 8-Amino-1-octanol as a Molecular Linker
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Amino-1-octanol is a versatile bifunctional molecule increasingly utilized in biotechnology, materials science, and pharmaceutical development. Its unique structure, featuring a primary amine (-NH₂) and a primary alcohol (-OH) group at opposite ends of an eight-carbon aliphatic chain, allows it to serve as a molecular linker, tethering molecules to surfaces or to each other. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and primary applications, with a focus on its role in the formation of self-assembled monolayers (SAMs), the surface modification of nanoparticles, and its use in bioconjugation for drug delivery and biosensor development. Detailed experimental protocols and conceptual workflows are provided to aid researchers in applying this linker in their work.
Core Properties and Chemical Profile
This compound (CAS: 19008-71-0) is a simple yet effective linear molecule.[1][2] The eight-carbon chain provides a flexible spacer, preventing steric hindrance between conjugated entities, while the terminal functional groups offer versatile handles for covalent attachment.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 19008-71-0 | [4] |
| Molecular Formula | C₈H₁₉NO | [3][5] |
| Molecular Weight | 145.24 g/mol | [3] |
| Appearance | White to off-white powder or crystal | [3] |
| Melting Point | 60-65 °C | [6] |
| Solubility | Soluble in Methanol | [3][6] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 7 |[3] |
Mechanism of Action as a Molecular Linker
The utility of this compound as a linker stems from the differential reactivity of its two functional groups:
-
Primary Amine (-NH₂): This group is nucleophilic and readily reacts with various electrophilic groups to form stable covalent bonds. Common reactions include the formation of amides via coupling with carboxylic acids (often activated by EDC/NHS chemistry), imines with aldehydes, and covalent attachment to surfaces functionalized with epoxy or isothiocyanate groups.[7]
-
Primary Alcohol (-OH): The hydroxyl group can be used to attach to surfaces like silica or titanium oxide. It can also be converted to other functional groups, such as a thiol for binding to gold surfaces or an aldehyde for subsequent bioconjugation.[8]
This dual functionality allows for a two-step linking process, providing control over the orientation and immobilization of target molecules.
Key Applications
Surface Modification and Self-Assembled Monolayers (SAMs)
A primary application of this compound and its derivatives is the formation of SAMs on various substrates.[8] SAMs are highly ordered molecular layers that spontaneously form on a surface.[8] By modifying the hydroxyl end to a thiol, this compound can form a dense monolayer on gold surfaces, a common platform for biosensors like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM).[9] The exposed terminal amine groups then serve as anchor points to covalently immobilize proteins, antibodies, or nucleic acids.[9]
Nanoparticle Functionalization
Modifying the surface of nanoparticles (NPs) is critical for their use in biological applications to enhance stability, reduce non-specific protein adsorption (the "protein corona"), and enable targeted delivery.[10][11] this compound can be used to functionalize NPs, where the hydroxyl group attaches to the NP surface (e.g., metal oxides) and the amine group is available for conjugating targeting ligands (e.g., antibodies, peptides) or therapeutic payloads.[12][13] This surface modification improves biocompatibility and allows for precise control over the nanoparticle's biological interactions.[11]
Bioconjugation and Drug Delivery
In drug delivery, this compound can act as a spacer arm to link a drug molecule to a larger carrier, such as a nanoparticle or polymer.[12] This is particularly useful in creating antibody-drug conjugates (ADCs) or targeted nanomedicines. The eight-carbon chain provides spatial separation, ensuring that the conjugated molecule (e.g., a targeting antibody) can still access its biological target without steric interference from the carrier. The stability of the amide bond formed via the amine group ensures that the payload remains attached until it reaches the target site.
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications. Researchers should optimize concentrations, reaction times, and purification steps for their particular system.
Protocol: Formation of an Amine-Terminated SAM on a Gold Surface
This protocol assumes the use of 8-mercapto-1-octanol, a derivative where the hydroxyl group of this compound is replaced by a thiol for gold binding. The principle remains the same.
-
Substrate Preparation: Clean a gold-coated glass slide by immersing it in a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive) . Rinse thoroughly with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.
-
SAM Formation: Prepare a 1-10 mM solution of 8-amino-1-octanethiol in absolute ethanol. Immerse the clean, dry gold substrate in this solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.[9]
-
Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules. Follow with a rinse in deionized water.
-
Drying: Dry the SAM-coated substrate under a stream of nitrogen.
-
Characterization (Optional): The quality of the monolayer can be assessed using techniques such as contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy (XPS).[14]
Protocol: Covalent Immobilization of a Protein to a SAM-Functionalized Surface
-
Surface Activation: Immerse the amine-terminated SAM substrate in a solution containing 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES, pH 6.0) for 15-30 minutes at room temperature. This activates the surface carboxyl groups for reaction with amines.
-
Protein Immobilization: Prepare a solution of the target protein (e.g., an antibody) at a concentration of 10-100 µg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Coupling Reaction: Pipette the protein solution onto the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. The primary amine groups on the protein will react with the NHS-esters on the surface to form stable amide bonds.[9]
-
Blocking: To block any remaining active sites and reduce non-specific binding, immerse the surface in a blocking solution (e.g., 1 M ethanolamine or 1% BSA in PBS) for 30 minutes.
-
Final Wash: Rinse the surface thoroughly with PBS buffer to remove any unbound protein. The surface is now functionalized and ready for use in binding assays.
Quantitative Analysis Considerations
While specific performance data for this compound as a linker is highly application-dependent and not broadly published, Table 2 outlines the key quantitative metrics researchers should aim to measure when characterizing their systems. For context, representative data from a study on a different peptide-based PET probe is included to illustrate the types of measurements performed.[15]
Table 2: Key Performance Metrics and Example Data for Molecular Linkers
| Parameter | Description | Example Value & Context (for ⁶⁸Ga-NOTA-TR01)[15] |
|---|---|---|
| Binding Affinity (K_D) | The equilibrium dissociation constant, measuring the strength of the interaction between the linked ligand and its target. A lower K_D indicates stronger binding. | 2.23 x 10⁻⁸ M |
| Molar Activity | For radiolabeled conjugates, this measures the amount of radioactivity per mole of the compound. | >20 GBq/µmol |
| Lipophilicity (Log P) | The octanol-water partition coefficient, indicating the hydrophilic or hydrophobic nature of the final conjugate. This affects biodistribution. | -1.709 ± 0.121 |
| In Vitro Cell Binding | The percentage of the applied dose that binds to target cells over time. | 9.56 ± 0.17% of dose per 5x10⁵ cells (at 120 min) |
| In Vivo Tumor Uptake | The percentage of the injected dose per gram of tissue (%ID/g) that accumulates in a target tumor in animal models. | 1.96 ± 0.24 %ID/g (at 30 min) |
Conclusion
This compound is a fundamental and highly effective molecular linker due to its simple, bifunctional structure. It provides a flexible spacer and two chemically distinct handles for covalent conjugation, making it an invaluable tool for surface modification, nanoparticle functionalization, and the construction of complex bioconjugates. Its application in creating well-defined interfaces for biosensors and in developing targeted drug delivery systems highlights its importance in both materials science and medicine. Future work may involve the development of derivatives with enhanced properties, such as cleavable linkers for controlled drug release or branched structures for multivalent presentations.
References
- 1. Cas 19008-71-0,this compound | lookchem [lookchem.com]
- 2. This compound | 19008-71-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 19008-71-0 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C8H19NO) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 19008-71-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 8. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 9. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Preparation and Characterization of Surfaces Functionalized with 8-Amino-1-octanol via Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization of surfaces functionalized with 8-Amino-1-octanol. Given the bifunctional nature of this compound (possessing both an amine and a hydroxyl group), this guide details a robust two-step method for its immobilization on a gold substrate. This method involves the formation of a carboxylic acid-terminated self-assembled monolayer (SAM), followed by the covalent coupling of this compound. This approach yields a surface presenting primary amine and hydroxyl functionalities, which is of significant interest for various biomedical applications, including biosensing, drug delivery, and cell-surface interaction studies.
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate. The molecules that form SAMs typically consist of three parts: a head group with a specific affinity for the substrate, a spacer (commonly an alkyl chain), and a terminal functional group that determines the surface chemistry. Alkanethiols on gold are a widely studied SAM system due to the strong, stable bond between sulfur and gold, leading to the formation of dense, well-ordered monolayers.
The ability to control the terminal functional group makes SAMs a versatile platform for tailoring surface properties. Amino-terminated SAMs are particularly valuable in biomedical research as they can be used to immobilize proteins, peptides, and other biomolecules.
Immobilization of this compound: A Two-Step Approach
Direct self-assembly of this compound into a well-ordered monolayer is challenging due to the lack of a traditional head group with strong affinity for common substrates like gold or silicon dioxide. Therefore, a more reliable method is the covalent attachment of this compound to a pre-formed reactive SAM. This guide focuses on a two-step process:
-
Formation of a Carboxylic Acid-Terminated SAM: An alkanethiol with a terminal carboxylic acid group, such as 11-mercaptoundecanoic acid (MUA), is self-assembled onto a gold substrate.
-
Amine Coupling: The primary amine of this compound is covalently attached to the carboxylic acid groups of the MUA SAM via a carbodiimide crosslinker chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2][3][4][5]
This process results in a surface functionalized with the 8-carbon chain of the amino alcohol, presenting a terminal hydroxyl group and an amide linkage.
Quantitative Data Summary
Table 1: Expected Ellipsometric Thickness of the Monolayers
| Monolayer Type | Expected Thickness (Å) |
| 11-Mercaptoundecanoic Acid (MUA) SAM on Gold | 15 - 20[6] |
| This compound coupled to MUA SAM | 25 - 35 (estimated) |
Table 2: Expected Advancing Water Contact Angles
| Surface | Expected Water Contact Angle (°) |
| Bare Gold | 70 - 80 |
| MUA-terminated SAM | < 15[7] |
| This compound functionalized surface | 30 - 50 (estimated) |
Experimental Protocols
Formation of Carboxylic Acid-Terminated SAM on Gold
This protocol describes the formation of a self-assembled monolayer of 11-mercaptoundecanoic acid (MUA) on a gold substrate.[8]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
11-Mercaptoundecanoic acid (MUA)
-
200 proof ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse the substrates thoroughly with DI water, followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of MUA in 200 proof ethanol.
-
Immerse the clean, dry gold substrates in the MUA solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrates from the MUA solution.
-
Rinse them thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Covalent Coupling of this compound using EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid-terminated SAM and the subsequent coupling of this compound.[1][2][4][5]
Materials:
-
MUA-functionalized gold substrates
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0
-
Coupling buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
DI water
-
Nitrogen gas
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a solution of 100 mM EDC and 25 mM NHS in the activation buffer immediately before use.
-
Immerse the MUA-functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the substrates from the activation solution.
-
Rinse them thoroughly with the activation buffer, followed by DI water, to remove excess EDC and NHS.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Coupling of this compound:
-
Prepare a 10 mM solution of this compound in the coupling buffer (PBS).
-
Immediately immerse the activated substrates in the this compound solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Final Rinsing and Drying:
-
Remove the substrates from the coupling solution.
-
Rinse them sequentially with coupling buffer, DI water, and ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a desiccator until further use.
-
Mandatory Visualizations
Experimental Workflow
Workflow for surface functionalization with this compound.
Hypothetical Signaling Pathway
The amine groups presented on the functionalized surface can serve as binding sites for specific cell surface receptors, initiating a signaling cascade. This diagram illustrates a hypothetical pathway where the surface-bound amine acts as a ligand for a receptor tyrosine kinase (RTK), leading to the activation of the MAP kinase pathway, which is a common signaling route in cell proliferation and differentiation.[9][10][11][12]
Hypothetical RTK signaling initiated by an amine-functionalized surface.
Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of the functionalized surface at each step.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a surface.
-
MUA SAM: The XPS spectrum will show the presence of C, O, and S, in addition to the Au from the substrate. High-resolution spectra of the S 2p peak will confirm the formation of a gold-thiolate bond. The C 1s spectrum can be deconvoluted to show components corresponding to the alkyl chain and the carboxylic acid group.[13][14][15][16]
-
This compound Functionalization: A key indicator of successful coupling is the appearance of a N 1s peak. The C 1s spectrum will show an additional component corresponding to the amide bond formed.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in a reflection-absorption mode (RAIRS) for flat surfaces or attenuated total reflectance (ATR) for nanoparticles, provides information about the chemical bonds and the orientational order of the monolayer.[13][15][16]
-
MUA SAM: The spectrum will show characteristic C-H stretching modes of the alkyl chain. The C=O stretching vibration of the carboxylic acid group will also be present.
-
This compound Functionalization: The most significant change will be the appearance of amide I and amide II bands, confirming the formation of the amide bond between the MUA and this compound.[17][18][19][20] The disappearance of the carboxylic acid C=O stretch and the appearance of the amide C=O stretch are key indicators.
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with the solid surface, providing information about the surface wettability and, by extension, the nature of the terminal functional groups.
-
Bare Gold: Moderately hydrophobic.
-
MUA SAM: Highly hydrophilic due to the terminal carboxylic acid groups.[7]
-
This compound Functionalization: The surface is expected to become more hydrophobic compared to the MUA SAM due to the presence of the alkyl chain of the this compound, though the terminal hydroxyl group will still provide some hydrophilicity.
Ellipsometry
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness of thin films.
-
An increase in the film thickness after each functionalization step (MUA SAM formation and this compound coupling) provides evidence of successful surface modification.[6]
Applications in Drug Development and Research
Surfaces functionalized with this compound offer a unique combination of a primary amine for further bioconjugation and a terminal hydroxyl group, which can influence protein interactions and cell adhesion.
-
Biosensor Development: The amine group can be used to immobilize antibodies, enzymes, or other recognition elements for the detection of specific analytes.
-
Drug Delivery: The functionalized surface can be used to study the interaction of drug-loaded nanoparticles with cell mimics.
-
Cell-Surface Interaction Studies: The mixed chemical functionality of the surface can be used to investigate the influence of surface chemistry on cell adhesion, proliferation, and differentiation.
-
High-Throughput Screening: Functionalized microplates can be used for screening compound libraries for their binding affinity to immobilized targets.
This guide provides a foundational framework for the preparation and characterization of this compound functionalized surfaces. The provided protocols and characterization data serve as a starting point, and optimization may be necessary depending on the specific application and substrate used.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Determination of thickness, dielectric constant of thiol films, and kinetics of adsorption using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Surface pK of Carboxylic- and Amine-Terminated Alkanethiols Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. Cell Surface Receptors and Their Signal Transduction Pathways - Developmental Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Functions of Cell Surface Receptors - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Signaling through Enzyme-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Creation and Application of Amine-Terminated Surfaces Using 8-Amino-1-octanol and Analogous Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, protocols, and applications of amine-terminated surfaces, with a focus on the use of bifunctional molecules like 8-amino-1-octanol. While specific literature on the use of this compound for creating stable self-assembled monolayers (SAMs) is limited, this document outlines the foundational techniques using well-documented, analogous molecules—aminothiols for gold surfaces and aminosilanes for silica-based surfaces. These protocols and characterization data serve as a robust framework for researchers aiming to create reactive and biocompatible amine-presenting interfaces for a variety of applications, from fundamental cell biology to advanced drug development platforms.
Introduction: The Versatility of Amine-Terminated Surfaces
The functionalization of surfaces with primary amine (-NH₂) groups is a cornerstone of modern biomaterial science and drug discovery. These surfaces act as a versatile platform for the covalent immobilization of a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1] The positive charge of protonated amine groups at physiological pH can also be leveraged to influence protein adsorption and subsequent cellular interactions, making them ideal for cell adhesion studies and tissue engineering applications.[2]
This compound is a bifunctional molecule possessing a primary amine at one terminus and a hydroxyl group at the other. This structure presents the potential for immobilization on various substrates, with the free amine group available for subsequent chemical modifications.
Chemical Properties of Key Molecules:
| Molecule | Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Primary Substrate |
| This compound | C₈H₁₉NO | 145.24 | Amine (-NH₂), Hydroxyl (-OH) | Oxide Surfaces (via -OH) |
| 11-Amino-1-undecanethiol (AUT) | C₁₁H₂₅NS | 203.40 | Amine (-NH₂), Thiol (-SH) | Gold (Au) |
| (3-Aminopropyl)triethoxysilane (APTES) | C₉H₂₃NO₃Si | 221.37 | Amine (-NH₂), Triethoxysilane | Silicon Dioxide (SiO₂), Glass |
Experimental Protocols: Creating Amine-Terminated Surfaces
The formation of a stable, well-ordered monolayer is critical for reproducibility. The choice of molecule and protocol depends on the substrate material.
This protocol details the formation of an amine-terminated surface on gold using 11-Amino-1-undecanethiol (AUT) as a representative aminothiol. The strong affinity of the thiol group for gold ensures the formation of a stable, self-assembled monolayer.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers with a Ti/Au layer)
-
11-Amino-1-undecanethiol (AUT)
-
Absolute ethanol (200 proof)
-
Ammonium hydroxide or triethylamine (for pH adjustment)
-
Cleaning solvents: Acetone, Isopropanol, Deionized water
-
Sonicator
-
Nitrogen gas source
Methodology:
-
Substrate Cleaning:
-
Sonicate the gold substrates sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrates thoroughly under a stream of dry nitrogen gas.
-
For optimal results, substrates can be further cleaned using UV/Ozone or an oxygen plasma treatment for 5-10 minutes immediately before use.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of AUT in absolute ethanol.
-
Adjust the pH of the solution to ~12 by adding a few drops of concentrated ammonium hydroxide or triethylamine. This ensures the amine group is deprotonated and less likely to interfere with the self-assembly process.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
-
Self-Assembly:
-
Place the cleaned, dry gold substrates in a clean glass container.
-
Immerse the substrates completely in the 1 mM AUT solution.
-
To minimize oxidation, purge the container with nitrogen gas, seal it tightly (e.g., with Parafilm®), and store in a dark, vibration-free environment.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature for optimal monolayer ordering.
-
-
Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution.
-
Rinse thoroughly with copious amounts of fresh absolute ethanol to remove any non-covalently bound molecules.
-
Sonicate the substrates briefly (1-2 minutes) in fresh ethanol to remove physisorbed material.
-
Dry the functionalized substrates under a stream of dry nitrogen gas.
-
Store in a clean, dry environment (e.g., a desiccator) until use.
-
This protocol describes the functionalization of silicon dioxide or glass surfaces using (3-Aminopropyl)triethoxysilane (APTES). The silane group reacts with surface hydroxyls to form a stable, covalent siloxane bond.
Materials:
-
Silicon wafers or glass slides
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Cleaning solvents: Acetone, Isopropanol, Deionized water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Oven or hot plate
-
Nitrogen gas source
Methodology:
-
Substrate Hydroxylation:
-
Clean substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.
-
To maximize surface hydroxyl groups, treat the substrates with Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates extensively with deionized water and dry under a nitrogen stream.
-
-
Silanization (Vapor or Solution Phase):
-
Solution Phase Deposition:
-
Prepare a 1-2% (v/v) solution of APTES in an anhydrous solvent like toluene.
-
Immerse the cleaned, hydroxylated substrates in the APTES solution for 1-2 hours at room temperature.
-
To prevent multilayer formation, ensure the solvent is anhydrous and the reaction time is controlled.
-
-
Vapor Phase Deposition (Recommended for Monolayer Control):
-
Place the cleaned substrates in a vacuum desiccator.
-
Place a small vial containing a few drops of APTES in the desiccator, ensuring it will not spill.
-
Evacuate the desiccator to a low pressure and then seal it.
-
Heat the entire desiccator to 70-80°C for 2-4 hours to allow the APTES vapor to react with the surface.
-
-
-
Curing and Rinsing:
-
After deposition, remove the substrates and rinse them with toluene or ethanol to remove excess, unbound silane.
-
Sonicate briefly (1-2 minutes) in the rinsing solvent.
-
Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes to promote cross-linking and strengthen the siloxane network.
-
Rinse again with the solvent and dry under a nitrogen stream.
-
Surface Characterization: Validating the Amine Surface
Proper characterization is essential to confirm the successful formation of a uniform monolayer and the presence of accessible amine groups.
Table 3.1: Typical Water Contact Angles for Functionalized Surfaces
| Surface Type | Functional Group | Typical Static Water Contact Angle (°) | Reference |
| Bare Gold (Clean) | - | < 15° | [General Knowledge] |
| Bare SiO₂ (Hydroxylated) | -OH | < 10° | [General Knowledge] |
| AUT on Gold | -NH₂ | 50° - 70° | [3] |
| APTES on SiO₂ | -NH₂ | 60° - 70° | [3] |
Table 3.2: Expected XPS Signatures for Amine-Terminated Surfaces
| Element | Photoelectron Line | Expected Binding Energy (eV) | Assignment | Reference |
| Nitrogen | N 1s | ~399.5 eV | Free primary amine (-NH₂) | [4] |
| Nitrogen | N 1s | ~401.5 eV | Protonated/Hydrogen-bonded amine (-NH₃⁺) | [4] |
| Sulfur | S 2p₃/₂ | ~162.0 eV | Thiolate bonded to gold (Au-S) | [5] |
| Silicon | Si 2p | ~103.5 eV | Silicon dioxide (SiO₂) | [6] |
| Carbon | C 1s | ~285.0 eV | Aliphatic carbon (C-C, C-H) | [5] |
Note: Angle-resolved XPS (ARXPS) can be used to confirm the orientation of the molecules, with the nitrogen signal being more intense at grazing emission angles for a well-ordered monolayer.[5]
Applications in Drug Development and Research
Amine-terminated surfaces are powerful tools for studying biological interactions at the molecular and cellular levels.
The primary amine groups serve as ideal nucleophiles for attaching proteins and peptides using common crosslinking chemistry, such as the formation of a stable amide bond via EDC/NHS activation of a carboxyl group on the target molecule.
Caption: Workflow for protein immobilization via EDC/NHS chemistry.
Amine-terminated surfaces promote cell adhesion, often through the adsorption of extracellular matrix (ECM) proteins like vitronectin and fibronectin from the cell culture media.[7] This provides a controlled environment to study cell behavior.
Caption: Experimental workflow for a cell adhesion study.
When cells adhere to ECM proteins on a functionalized surface, their integrin receptors cluster and activate intracellular signaling cascades.[8] This process is critical for cell survival, proliferation, and differentiation. A key initiating event is the autophosphorylation of Focal Adhesion Kinase (FAK).
Caption: Simplified integrin signaling cascade upon cell adhesion.
Conclusion and Outlook
Amine-terminated surfaces are an indispensable tool in biomedical research. While this compound represents a molecule with the necessary functional groups, the creation of stable and well-defined surfaces for rigorous scientific study often relies on molecules with dedicated anchoring groups, such as thiols for gold and silanes for oxides. The protocols, characterization data, and application workflows provided in this guide offer a robust starting point for researchers to successfully fabricate and utilize these powerful interfaces. Future work may explore novel bifunctional molecules and deposition techniques to further refine the control over surface chemistry, enabling even more sophisticated studies of the cell-material interface and the development of next-generation diagnostic and therapeutic platforms.
References
- 1. Surface Modification of Gold Nanoparticles with Small Molecules for Biochemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of integrin function and cellular adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of 8-Amino-1-octanol Interaction with Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the interaction of 8-Amino-1-octanol with gold surfaces. Due to the limited availability of literature specifically focused on this compound, this guide synthesizes information from studies on analogous systems, including long-chain amines, alcohols, and other bifunctional molecules interacting with gold. This document outlines the theoretical basis of self-assembly, detailed experimental protocols for monolayer formation and characterization, and a summary of expected quantitative data.
Core Principles of Interaction
The interaction of this compound with a gold surface is primarily driven by the affinity of the terminal amino group for gold, leading to the formation of a self-assembled monolayer (SAM). While the gold-sulfur bond is the most studied system for SAM formation, other functional groups, including amines, can also facilitate self-assembly on gold surfaces.
Key Interaction Mechanisms:
-
Amine-Gold Interaction: The lone pair of electrons on the nitrogen atom of the primary amine group in this compound can form a dative covalent bond with the gold surface. This interaction is weaker than the gold-thiol bond but is sufficient to drive the adsorption and self-organization of the molecules on the surface. The binding energy of amines to gold is considerably lower than that for thiols.[1] Preferential binding is thought to occur at under-coordinated gold adatom sites.[1]
-
Van der Waals Forces: The eight-carbon alkyl chain of this compound contributes to the stability and ordering of the monolayer through intermolecular van der Waals interactions between adjacent molecules. These forces encourage a close-packed arrangement of the alkyl chains.
-
Role of the Hydroxyl Group: The terminal hydroxyl group (-OH) is polar and will be oriented away from the gold surface, forming the interface with the surrounding environment (e.g., air or a liquid). This allows for further functionalization or influences the surface properties such as wettability.
The self-assembly process typically involves an initial, rapid adsorption of molecules onto the gold surface, followed by a slower reorganization phase where the molecules arrange into a more ordered, densely packed monolayer.
Experimental Protocols
This section provides detailed methodologies for the formation and characterization of this compound SAMs on gold surfaces. These protocols are based on established methods for similar amine-terminated and bifunctional molecules.
Substrate Preparation
A clean and smooth gold substrate is crucial for the formation of a well-ordered SAM. Gold films are typically deposited on silicon wafers or glass slides with an adhesion layer of chromium or titanium.
Protocol for Gold Substrate Cleaning:
-
Rinse the gold-coated substrate with ethanol and deionized water.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Clean the substrate using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Immerse the substrate in the piranha solution for 10-15 minutes.
-
Thoroughly rinse the substrate with deionized water and then with ethanol.
-
Dry the substrate again under a stream of inert gas.
-
For optimal results, the freshly cleaned substrate should be used immediately for SAM formation.
Self-Assembled Monolayer (SAM) Formation
Materials:
-
This compound
-
Anhydrous ethanol (or another suitable solvent like toluene)
-
Cleaned gold substrates
Protocol:
-
Prepare a dilute solution of this compound in anhydrous ethanol. A typical concentration is in the range of 1-10 mM.
-
Immerse the freshly cleaned gold substrate into the this compound solution in a clean, sealed container.
-
To minimize oxidation and contamination, it is advisable to purge the container with an inert gas before sealing.
-
Allow the self-assembly to proceed for a period of 12-24 hours at room temperature. The immersion time can be optimized to achieve a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of inert gas.
Characterization Techniques
A combination of surface-sensitive techniques is used to verify the formation and quality of the SAM.
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the elemental composition of the surface and the chemical state of the elements.
-
Methodology: An XPS instrument with a monochromatic Al Kα X-ray source is used. Survey scans are performed to identify the elements present on the surface. High-resolution scans of the C 1s, N 1s, O 1s, and Au 4f regions are acquired to determine the chemical bonding states. The take-off angle of the photoelectrons can be varied (Angle-Resolved XPS or ARXPS) to probe the depth profile of the monolayer.
-
Expected Results: The survey spectrum should show the presence of gold, carbon, nitrogen, and oxygen. The high-resolution N 1s spectrum is expected to show a peak corresponding to the amine group. The C 1s spectrum will show components corresponding to C-C/C-H, C-N, and C-O bonds. The attenuation of the Au 4f signal after SAM formation indicates the presence of the organic overlayer.
Contact Angle Goniometry:
-
Purpose: To assess the wettability of the surface, which is indicative of the terminal group of the SAM.
-
Methodology: A droplet of a probe liquid (typically deionized water) is dispensed onto the SAM-coated surface. The contact angle between the droplet and the surface is measured using a goniometer.
-
Expected Results: A bare gold surface has a moderate water contact angle. After formation of the this compound SAM, the surface will be terminated with polar hydroxyl groups, resulting in a decrease in the water contact angle, indicating a more hydrophilic surface.
Atomic Force Microscopy (AFM):
-
Purpose: To visualize the topography of the SAM and identify any defects or domains.
-
Methodology: AFM is performed in tapping mode or contact mode to obtain high-resolution images of the surface.
-
Expected Results: A well-formed SAM should exhibit a smooth, uniform surface. AFM can reveal the presence of domains, pinholes, or other defects in the monolayer. It can also be used to measure the thickness of the layer through scratching experiments.
Spectroscopic Ellipsometry:
-
Purpose: To measure the thickness of the SAM.
-
Methodology: A spectroscopic ellipsometer is used to measure the change in polarization of light upon reflection from the sample surface over a range of wavelengths and incident angles. The data is then fitted to an optical model to determine the thickness of the organic layer.
-
Expected Results: The thickness of a well-ordered this compound monolayer is expected to be in the range of 1-2 nm, consistent with the length of the molecule in a tilted orientation.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D):
-
Purpose: To monitor the adsorption process in real-time and quantify the adsorbed mass.
-
Methodology: A gold-coated quartz crystal sensor is exposed to the this compound solution in a flow cell. The changes in the resonance frequency (Δf) and dissipation (ΔD) of the crystal are monitored as the molecules adsorb.
-
Expected Results: Adsorption of the molecules onto the sensor surface will cause a decrease in the resonance frequency, which can be related to the adsorbed mass using the Sauerbrey equation for rigid layers. The dissipation signal provides information about the viscoelastic properties of the forming layer.
Quantitative Data Summary
The following tables summarize expected quantitative data for this compound SAMs on gold, based on values reported for similar systems.
Table 1: Expected XPS Binding Energies
| Element | Core Level | Expected Binding Energy (eV) | Notes |
| Carbon | C 1s | ~285.0 | C-C, C-H |
| ~286.5 | C-N, C-O | ||
| Nitrogen | N 1s | ~399.8 | -NH₂ (neutral amine) |
| ~401.5 | -NH₃⁺ (protonated amine) | ||
| Oxygen | O 1s | ~532.8 | C-OH |
| Gold | Au 4f₇/₂ | 84.0 | Reference |
Table 2: Expected Surface Properties
| Parameter | Expected Value | Technique |
| Monolayer Thickness | 1.0 - 1.5 nm | Spectroscopic Ellipsometry |
| Water Contact Angle | 30° - 50° | Contact Angle Goniometry |
| Surface Coverage | 3 - 5 x 10¹⁴ molecules/cm² | QCM-D, XPS |
Visualization of the Interaction
The following diagram illustrates the proposed interaction of this compound molecules with a gold surface, forming a self-assembled monolayer.
This guide provides a foundational understanding of the interaction between this compound and gold surfaces. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental conditions and to consult the broader literature on amine and alcohol-based SAMs for further insights.
References
Preliminary Investigation of 8-Amino-1-octanol in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigation of 8-Amino-1-octanol as a bifunctional linker in bioconjugation. This compound offers a terminal primary amine and a terminal hydroxyl group, connected by a flexible eight-carbon aliphatic chain. This structure presents opportunities for its use in various bioconjugation strategies, including surface immobilization, drug delivery, and the synthesis of novel bioconjugates. This document outlines the fundamental properties of this compound, detailed experimental protocols for its conjugation to proteins via its primary amine, methods for purification and characterization of the resulting conjugates, and a summary of expected quantitative data. The guide is intended to serve as a foundational resource for researchers exploring the potential applications of this versatile molecule in their work.
Introduction to this compound in Bioconjugation
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule, to create a new construct with combined or enhanced properties.[1] A critical component in many bioconjugation strategies is the linker molecule, which connects the constituent parts of the final conjugate. The choice of linker can significantly influence the stability, solubility, and biological activity of the resulting bioconjugate.
This compound is a bifunctional molecule featuring a primary amine (-NH₂) at one terminus and a primary alcohol (-OH) at the other, separated by an eight-carbon alkyl chain.[2][3] This structure makes it an attractive candidate for use as a linker in bioconjugation. The primary amine is a strong nucleophile and can be readily targeted by a variety of amine-reactive chemical groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][4] The terminal hydroxyl group offers a secondary site for further modification or for influencing the overall physicochemical properties of the conjugate. The C8 alkyl chain provides a flexible spacer arm, which can be advantageous in applications where steric hindrance needs to be minimized, such as in antibody-drug conjugates or surface immobilization for biosensors.
This guide will focus on the preliminary investigation of conjugating this compound to a model protein via its primary amine, providing a detailed roadmap for researchers to explore its potential in their specific applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in bioconjugation. The following table summarizes key properties of this molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO | [2][5] |
| Molecular Weight | 145.24 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [2][3] |
| Melting Point | 65 °C | [2] |
| Boiling Point | 232.89 °C at 760 mmHg | [2] |
| Solubility | Soluble in Methanol | [2][5] |
| pKa | 15.19 ± 0.10 (Predicted) | [2] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the bioconjugation of this compound to a model protein using a common amine-reactive crosslinker, a generic NHS ester.
General Workflow for Bioconjugation
The overall process for conjugating this compound to a protein involves several key steps, from preparation of reagents to characterization of the final product.
Detailed Protocol: Conjugation of this compound to a Model Protein via NHS Ester Chemistry
This protocol describes the covalent attachment of this compound to a model protein (e.g., Bovine Serum Albumin, BSA) using a generic N-hydroxysuccinimide (NHS) ester crosslinker. The primary amine of this compound will react with the NHS ester to form a stable amide bond.
Materials:
-
Model Protein (e.g., BSA)
-
This compound
-
Amine-reactive NHS ester crosslinker (e.g., NHS-PEGn-Maleimide, for subsequent conjugation, or a simple NHS-activated fluorescent dye for characterization)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
-
Mass Spectrometer
-
SDS-PAGE equipment and reagents
Procedure:
-
Protein Preparation:
-
Dissolve the model protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the desired reaction.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the NHS ester crosslinker in anhydrous DMF or DMSO immediately before use. NHS esters are susceptible to hydrolysis in aqueous solutions.
-
Prepare a 100 mM stock solution of this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
To the protein solution, add the NHS ester stock solution to achieve a 5 to 20-fold molar excess of the crosslinker over the protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Add the this compound stock solution to the reaction mixture to achieve a 50 to 100-fold molar excess over the protein.
-
Continue the incubation for an additional 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the protein conjugate from excess unreacted this compound and crosslinker by size-exclusion chromatography (SEC).
-
Equilibrate the SEC column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column and collect the fractions containing the protein conjugate, which will elute in the void volume.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Characterization of the Bioconjugate
3.3.1. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
If a chromophoric NHS ester was used, the degree of labeling (the average number of this compound molecules per protein) can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the chromophore (Aₘₐₓ).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the chromophore at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the conjugated this compound (as represented by the chromophore):
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
3.3.2. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the successful conjugation and to determine the distribution of species with different numbers of attached this compound molecules. An increase in the mass of the protein corresponding to the mass of the linker (145.24 Da) and any other attached molecules will be observed.
3.3.3. SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can provide a qualitative assessment of the conjugation. A successful conjugation will result in a slight increase in the apparent molecular weight of the protein, which may be observable as a shift in the band position compared to the unmodified protein.
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that would be generated during a preliminary investigation of this compound bioconjugation. The values presented are hypothetical and will vary depending on the specific protein, crosslinker, and reaction conditions used.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 145.24 g/mol |
| Purity | >98% |
Table 2: Example Conjugation Reaction Parameters
| Parameter | Value |
| Protein | Bovine Serum Albumin (BSA) |
| Protein Concentration | 5 mg/mL |
| NHS-Ester Crosslinker | NHS-Fluorescein |
| Molar Ratio (NHS-Ester:Protein) | 10:1 |
| Molar Ratio (this compound:Protein) | 100:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Quenching Agent | Tris-HCl |
Table 3: Example Characterization Data of BSA-(this compound)-Fluorescein Conjugate
| Characterization Method | Result |
| Degree of Labeling (DOL) | 3.5 |
| Mass Spectrometry (Δ Mass) | + ~530 Da (approx. 3.6 x 145.24 Da) |
| SDS-PAGE | Slight upward shift in band mobility |
| Purity (by SEC) | >95% |
Signaling Pathways and Logical Relationships
At this preliminary stage of investigation, specific signaling pathways involving this compound bioconjugates have not been elucidated. The primary focus is on establishing the chemical feasibility of its use as a linker. The logical relationship in this context is the chemical reaction itself.
Conclusion
This compound presents itself as a promising bifunctional linker for a variety of bioconjugation applications. Its primary amine allows for straightforward coupling to biomolecules using well-established amine-reactive chemistries, while its terminal hydroxyl group provides a potential site for further functionalization or can contribute to the overall properties of the conjugate. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their specific research and development endeavors. Further investigations will be necessary to fully elucidate its potential in areas such as targeted drug delivery, biosensor development, and the creation of novel biomaterials.
References
Methodological & Application
Application Notes: Step-by-Step Protocol for 8-Amino-1-octanethiol Self-Assembled Monolayer (SAM) Formation on Gold
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the formation of high-quality 8-Amino-1-octanethiol self-assembled monolayers (SAMs) on gold substrates. Amine-terminated SAMs are crucial for a wide range of applications, including the immobilization of biomolecules, fabrication of biosensors, and development of drug delivery systems. Adherence to this protocol will facilitate the creation of consistent and well-ordered monolayers.
Experimental Overview
The formation of an 8-Amino-1-octanethiol SAM on a gold surface is a two-step process involving the chemisorption of the thiol group onto the gold, followed by the self-organization of the alkyl chains. This protocol details the necessary steps from substrate preparation to monolayer formation and characterization.
Figure 1. Experimental workflow for the formation and characterization of an 8-Amino-1-octanethiol SAM on a gold substrate.
Quantitative Data Summary
The following table summarizes expected characterization data for amine-terminated alkanethiol SAMs on gold. While the protocol is for 8-Amino-1-octanethiol, representative data for contact angle and thickness are provided for the well-characterized and structurally similar 11-amino-1-undecanethiol due to the scarcity of published data for the C8 analogue.
| Parameter | Expected Value | Technique | Notes |
| Water Contact Angle | 60° - 70° | Contact Angle Goniometry | Value is for 11-amino-1-undecanethiol. Indicates a moderately hydrophilic surface due to the terminal amine groups. |
| Ellipsometric Thickness | 1.4 - 1.7 nm | Spectroscopic Ellipsometry | Value is for 11-amino-1-undecanethiol, assuming a refractive index of ~1.45. Thickness is dependent on chain tilt angle. |
| N1s Binding Energy | ~399.8 eV (-NH₂) | X-ray Photoelectron Spectroscopy (XPS) | Corresponds to the neutral amine. A second peak for the protonated amine (-NH₃⁺) is often observed.[1] |
| ~401.2 eV (-NH₃⁺) | X-ray Photoelectron Spectroscopy (XPS) | Corresponds to the protonated/hydrogen-bonded amine. The ratio of -NH₂ to -NH₃⁺ can vary.[1] | |
| S2p₃/₂ Binding Energy | ~162.0 eV | X-ray Photoelectron Spectroscopy (XPS) | Characteristic of a thiolate species covalently bonded to the gold surface.[1] |
| C1s Binding Energy | ~285.0 eV (C-C, C-H) | X-ray Photoelectron Spectroscopy (XPS) | Main peak corresponding to the alkyl chain.[1] |
| ~286.6 eV (C-N, C-S) | X-ray Photoelectron Spectroscopy (XPS) | Shoulder peak for carbons bonded to heteroatoms.[1] |
Experimental Protocols
1. Materials and Reagents
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
8-Amino-1-octanethiol hydrochloride
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
200 proof ethanol (absolute, anhydrous)
-
Triethylamine or Ammonium Hydroxide (for pH adjustment)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Dry nitrogen (N₂) gas
-
Scintillation vials or other suitable glass containers with caps
-
Tweezers (Teflon-coated recommended)
-
Sonicator
-
pH indicator strips or pH meter
Safety Precautions:
-
Piranha solution (H₂SO₄/H₂O₂) is extremely corrosive and reacts violently with organic materials. It must be handled with extreme caution inside a fume hood, using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Always add the hydrogen peroxide slowly to the sulfuric acid, never the reverse.
-
Handle all thiols and solvents within a fume hood.
2. Protocol for SAM Formation
Step 2.1: Gold Substrate Cleaning
-
Prepare the piranha cleaning solution by carefully and slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. (Caution: Exothermic reaction).
-
Using tweezers, fully immerse the gold substrates in the freshly prepared piranha solution.
-
Allow the substrates to clean for 10-15 minutes. Vigorous bubbling should be observed as organic contaminants are oxidized.
-
Carefully remove the substrates from the piranha solution and rinse them thoroughly with copious amounts of DI water.
-
Rinse the substrates with absolute ethanol to remove water.
-
Dry the substrates completely under a gentle stream of dry nitrogen gas. The gold surface should be hydrophilic and uniform. Use the substrates immediately for the best results.
Step 2.2: Thiol Solution Preparation
-
Prepare a 1-5 mM solution of 8-Amino-1-octanethiol in absolute ethanol. For example, to make 10 mL of a 1 mM solution, dissolve the appropriate mass of 8-Amino-1-octanethiol hydrochloride in 10 mL of ethanol.
-
For amine-terminated thiols, the pH of the solution must be adjusted to deprotonate the amine group, which facilitates the formation of a well-ordered monolayer.
-
Slowly add a few drops of triethylamine or ammonium hydroxide to the thiol solution while stirring.
-
Check the pH of the solution using a pH indicator strip or meter, aiming for a pH of approximately 12.
-
Sonicate the final solution for 5-10 minutes to ensure the thiol is completely dissolved.
Step 2.3: Self-Assembled Monolayer Formation
-
Place the clean, dry gold substrates into individual glass vials or a custom sample holder.
-
Pour the prepared 8-Amino-1-octanethiol solution over the substrates, ensuring they are fully submerged.
-
To minimize oxidation, reduce the headspace above the solution and backfill each vial with dry nitrogen gas.
-
Seal the vials tightly (e.g., with a cap and Parafilm®).
-
Allow the self-assembly process to proceed for 24 to 48 hours at room temperature in a dark, vibration-free environment. Longer assembly times generally result in more ordered and densely packed monolayers.
Step 2.4: Rinsing and Drying
-
After the immersion period, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse each substrate thoroughly with a stream of fresh absolute ethanol for 15-20 seconds to remove non-chemisorbed thiols.
-
Place the substrates in a beaker containing fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.
-
Remove the substrates from the beaker and perform a final rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen). It is recommended to use the SAM-coated substrates for subsequent experiments as soon as possible, as amine-terminated SAMs can oxidize when exposed to ambient light and air.[2]
References
Functionalization of Silicon Dioxide Surfaces with 8-Amino-1-octanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of surface chemistry is paramount in a multitude of research and development applications, from biosensors and medical implants to microarrays and drug delivery systems. Silicon dioxide (SiO₂) is a prevalent substrate in these fields due to its excellent dielectric properties, thermal stability, and well-established processing techniques. However, its native surface is often not conducive to the direct immobilization of biomolecules or other organic moieties.
This document provides a detailed protocol for the functionalization of silicon dioxide surfaces with 8-Amino-1-octanol. This process yields a surface terminated with primary amine groups, connected to the substrate via a stable, flexible eight-carbon linker. These terminal amine groups serve as versatile handles for the covalent attachment of a wide array of molecules, including proteins, nucleic acids, and small-molecule drugs. The protocol described herein utilizes a two-step process involving an initial silanization with an epoxy-functionalized silane, followed by the covalent attachment of this compound.
Applications
Amine-terminated surfaces are instrumental in various stages of research and drug development. The functionalization of SiO₂ with this compound provides a robust platform for:
-
Biomolecule Immobilization: The terminal amine groups can be readily coupled to carboxylic acid groups on proteins or modified nucleic acids using standard carbodiimide chemistry (e.g., EDC/NHS coupling). This enables the creation of bioactive surfaces for applications such as:
-
Biosensors: Covalent attachment of antibodies, enzymes, or aptamers for the specific detection of target analytes.
-
Cell Culture: Immobilization of adhesion-promoting peptides (e.g., RGD) to enhance cell attachment and proliferation.
-
Drug Screening: Creation of protein arrays for high-throughput screening of small molecule libraries.
-
-
Nanoparticle Conjugation: Amine-functionalized surfaces can be used to immobilize nanoparticles for various imaging and therapeutic applications.
-
Solid-Phase Organic Synthesis: The surface-bound amines can act as a starting point for the synthesis of more complex molecules directly on the substrate.
-
Controlled Drug Release: The linker can be engineered to be cleavable under specific physiological conditions, allowing for the controlled release of tethered drug molecules.
Experimental Protocols
This section details the step-by-step procedures for the preparation, functionalization, and characterization of this compound modified silicon dioxide surfaces.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Silicon wafers with native oxide layer (or glass slides) | Prime Grade | e.g., University Wafer |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), 98% | Reagent Grade | e.g., Sigma-Aldrich |
| This compound, 97% | Reagent Grade | e.g., Sigma-Aldrich |
| Anhydrous Toluene | ACS Grade | e.g., Fisher Scientific |
| Ethanol, 200 proof | ACS Grade | e.g., Fisher Scientific |
| Sulfuric Acid (H₂SO₄), 95-98% | ACS Grade | e.g., Fisher Scientific |
| Hydrogen Peroxide (H₂O₂), 30% | ACS Grade | e.g., Fisher Scientific |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house |
| Nitrogen Gas (N₂) | High Purity | Local Supplier |
Protocol for Surface Functionalization
This protocol is divided into three main stages: substrate cleaning and activation, epoxy-silanization, and subsequent reaction with this compound.
-
Objective: To remove organic contaminants and to generate hydroxyl (-OH) groups on the silicon dioxide surface.
-
Procedure:
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the silicon dioxide substrates in the Piranha solution for 15-30 minutes.
-
Remove the substrates and rinse them thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the substrates immediately in the next step to prevent re-contamination.
-
-
Objective: To form a self-assembled monolayer of GPTMS on the hydroxylated SiO₂ surface.
-
Procedure:
-
Prepare a 2% (v/v) solution of GPTMS in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and dried substrates in the GPTMS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse them sequentially with toluene and then ethanol to remove any unbound silane.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110°C for 30 minutes to promote covalent bond formation.
-
-
Objective: To covalently attach this compound to the epoxy-functionalized surface.
-
Procedure:
-
Prepare a 5% (w/v) solution of this compound in anhydrous toluene.
-
Immerse the GPTMS-functionalized substrates in the this compound solution.
-
Heat the reaction mixture to 60-70°C and maintain for 12-16 hours under a nitrogen atmosphere with gentle stirring.
-
After the reaction, allow the solution to cool to room temperature.
-
Remove the substrates and rinse them thoroughly with toluene, followed by ethanol, to remove any unreacted this compound.
-
Dry the final functionalized substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a desiccator until further use.
-
Surface Characterization Data
The following table summarizes the expected quantitative data from surface analysis at each stage of the functionalization process. These values are representative and may vary depending on specific experimental conditions.
| Surface Type | Water Contact Angle (°) | Layer Thickness (nm) | Surface Roughness (RMS, nm) |
| Bare SiO₂ (after Piranha clean) | < 10 | 0 | ~0.2 - 0.5 |
| GPTMS-functionalized SiO₂ | 55 - 65 | ~1.0 - 1.5 | ~0.3 - 0.6 |
| This compound-functionalized SiO₂ | 40 - 50 | ~1.5 - 2.5 | ~0.4 - 0.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the functionalization of SiO₂ surfaces.
Hypothetical Signaling Pathway Interaction
Application Notes and Protocols for 8-Amino-1-octanol as a Crosslinker in Biocompatible Hydrogels
A comprehensive search of scientific literature and online resources did not yield specific information on the use of 8-Amino-1-octanol as a crosslinker for the fabrication of biocompatible hydrogels. Therefore, the following application notes and protocols are based on general principles of hydrogel crosslinking using bifunctional molecules containing amine and hydroxyl groups and may serve as a starting point for researchers interested in exploring the potential of this compound in this context.
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for biomedical applications such as tissue engineering and drug delivery. The properties of hydrogels are highly dependent on the polymer backbone and the crosslinking agent used. Crosslinkers form bridges between polymer chains, providing structural integrity to the hydrogel.
This compound is a bifunctional molecule containing a primary amine group and a primary hydroxyl group. In theory, these functional groups could be utilized to crosslink polymers with complementary reactive groups, such as carboxylic acids or aldehydes. The long aliphatic chain of this compound could introduce hydrophobicity into the hydrogel network, potentially influencing its mechanical properties, degradation rate, and interaction with cells and therapeutic molecules.
Potential Crosslinking Chemistries
The amine and hydroxyl groups of this compound can participate in various crosslinking reactions. The choice of polymer and reaction chemistry is crucial for creating biocompatible hydrogels with desired properties.
Carbodiimide-Mediated Amide Bond Formation
The primary amine group of this compound can react with carboxylic acid groups on a polymer backbone (e.g., hyaluronic acid, alginate, poly(acrylic acid)) in the presence of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and N-Hydroxysuccinimide (NHS).
Logical Relationship of Carbodiimide Crosslinking
Caption: Carbodiimide crosslinking workflow.
Schiff Base Formation
The amine group of this compound can also react with aldehyde groups on an oxidized polymer (e.g., oxidized dextran, oxidized alginate) to form a Schiff base. These linkages are reversible and can be stabilized by a reducing agent like sodium cyanoborohydride.
Hypothetical Protocols
The following are hypothetical protocols that would require significant optimization and validation.
Protocol for Hydrogel Synthesis via Carbodiimide Chemistry
Materials:
-
Polymer with carboxylic acid groups (e.g., Hyaluronic Acid)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the polymer in MES buffer to the desired concentration.
-
Add EDC and NHS to the polymer solution to activate the carboxylic acid groups. The molar ratio of EDC/NHS to carboxylic acid groups will need to be optimized.
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated polymer solution. The molar ratio of amine groups to activated carboxylic acid groups will determine the crosslinking density.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.
-
Cast the hydrogel solution into a mold or desired shape.
-
Wash the resulting hydrogel extensively with PBS to remove unreacted reagents.
Experimental Workflow for Hydrogel Synthesis
Caption: Hydrogel synthesis workflow.
Proposed Characterization and Biocompatibility Assays
Once a hydrogel is successfully fabricated, its properties must be characterized to determine its suitability for biomedical applications.
Characterization Methods
| Parameter | Method | Description |
| Swelling Ratio | Gravimetric Method | The hydrogel is immersed in a buffer solution, and its weight is measured at different time points until equilibrium is reached. |
| Mechanical Properties | Rheometry, Compression Testing | The storage and loss moduli are measured to determine the viscoelastic properties. Compressive strength and modulus are measured to assess mechanical robustness. |
| Degradation Rate | In vitro Degradation Study | The hydrogel is incubated in a relevant buffer (e.g., PBS with or without enzymes), and its weight loss is monitored over time. |
| Morphology | Scanning Electron Microscopy (SEM) | The porous structure of the lyophilized hydrogel is visualized. |
Biocompatibility Assays
Biocompatibility is essential for any material intended for biomedical use.[1]
| Assay | Method | Purpose |
| Cytotoxicity | LDH or MTT Assay | To assess if the hydrogel or its degradation products are toxic to cells. |
| Cell Viability | Live/Dead Staining | To visualize the viability of cells cultured on or within the hydrogel. |
| Hemocompatibility | Hemolysis Assay | To evaluate the effect of the hydrogel on red blood cells. |
Potential Applications in Drug Delivery
Hydrogels crosslinked with this compound could potentially be used for the controlled release of therapeutic agents. The hydrophobic octanol chain might allow for the encapsulation of hydrophobic drugs.
Signaling Pathway for Drug Release
Caption: Drug release mechanism from hydrogels.
Conclusion
While this compound is not a conventionally documented crosslinker for biocompatible hydrogels, its bifunctional nature presents a theoretical possibility for creating novel materials. The protocols and characterization methods outlined here provide a foundational framework for researchers to explore its potential. Extensive empirical work will be required to optimize synthesis conditions and to fully characterize the physical, chemical, and biological properties of such hydrogels.
References
Application Note and Protocols: Covalent Conjugation of Proteins to 8-Amino-1-octanol Modified Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction
The immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological applications, including biosensors, immunoassays, and cell culture engineering. The orientation and stability of the conjugated protein are critical for retaining its biological activity. 8-Amino-1-octanol modified surfaces provide a versatile platform for protein attachment due to the presence of primary amine groups. This document outlines two detailed protocols for the covalent conjugation of proteins to such surfaces.
Method 1 describes a two-step process involving the conversion of the surface amine groups to carboxylic acids using succinic anhydride, followed by the widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. This method offers a stable amide bond and good control over the conjugation process.
Method 2 presents a more direct approach using glutaraldehyde, a homobifunctional crosslinker, to directly couple the amine groups on the surface with amine groups on the protein. This method is simpler and faster, though optimization is required to minimize protein cross-linking.
These protocols provide a comprehensive guide for researchers to successfully immobilize proteins while maintaining their functional integrity.
Data Presentation
For successful protein conjugation, optimization of various parameters is often necessary. The following tables provide a summary of key quantitative data and reaction conditions for the two described methods.
Table 1: Key Parameters for Two-Step Carboxyl-Functionalization and EDC/NHS Conjugation
| Parameter | Recommended Range | Notes |
| Surface Carboxylation | ||
| Succinic Anhydride Concentration | 0.1 - 1 M in aprotic solvent | Higher concentrations can increase surface carboxyl density. |
| Reaction Time | 2 - 24 hours | Longer times may be needed for complete reaction. |
| Reaction Temperature | Room Temperature | |
| EDC/sulfo-NHS Activation | ||
| EDC Concentration | 2 - 10 mM | Should be freshly prepared. |
| sulfo-NHS Concentration | 5 - 25 mM | Should be freshly prepared. |
| Activation Buffer | MES Buffer (pH 4.5-6.0) | Low pH favors activation and minimizes hydrolysis. |
| Activation Time | 15 - 30 minutes | |
| Protein Conjugation | ||
| Protein Concentration | 0.1 - 2 mg/mL | Optimal concentration is protein-dependent. |
| Conjugation Buffer | PBS (pH 7.2-8.0) | Higher pH favors reaction with primary amines on the protein. |
| Conjugation Time | 2 hours - overnight | |
| Conjugation Temperature | 4°C or Room Temperature | 4°C can help maintain protein stability. |
| Quenching Solution | 1 M Tris-HCl or 1 M Glycine | To block unreacted NHS-esters. |
Table 2: Key Parameters for Direct Glutaraldehyde Conjugation
| Parameter | Recommended Range | Notes |
| Glutaraldehyde Concentration | 0.1% - 2.5% (v/v) in PBS | Higher concentrations can lead to protein cross-linking.[1] |
| Conjugation Buffer | PBS (pH 7.0-8.0) | |
| Conjugation Time | 15 minutes - 2 hours | Optimization is critical to balance conjugation and protein activity.[1][2] |
| Conjugation Temperature | Room Temperature | |
| Quenching Solution | 1 M Tris-HCl or 1 M Glycine | To quench unreacted aldehyde groups.[2] |
| Protein Concentration | 0.1 - 2 mg/mL |
Experimental Protocols
Method 1: Two-Step Conjugation via Carboxyl-Functionalization and EDC/NHS Chemistry
This method first converts the amine-terminated surface to a carboxyl-terminated surface, which then allows for the standard and efficient EDC/sulfo-NHS protein conjugation.
-
This compound modified surface
-
Succinic anhydride
-
Anhydrous dimethylformamide (DMF) or other aprotic solvent
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein to be conjugated
-
Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Preparation: In a fume hood, prepare a 0.5 M solution of succinic anhydride in anhydrous DMF.
-
Reaction: Immerse the this compound modified surface in the succinic anhydride solution. Ensure the entire surface is covered.
-
Incubation: Incubate for 4-6 hours at room temperature with gentle agitation.
-
Washing: Remove the surface from the solution and wash thoroughly with DMF, followed by ethanol, and finally with deionized water to remove any unreacted succinic anhydride and solvent.
-
Drying: Dry the surface under a stream of nitrogen gas. The surface is now carboxyl-functionalized and ready for protein conjugation.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of 10 mM EDC and 25 mM sulfo-NHS in 0.1 M MES buffer (pH 6.0).
-
Immerse the carboxyl-functionalized surface in the EDC/sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the surface carboxyl groups to form reactive sulfo-NHS esters.
-
-
Washing: Briefly rinse the surface with ice-cold MES buffer to remove excess EDC and sulfo-NHS.
-
Protein Immobilization:
-
Immediately immerse the activated surface in a solution of the protein (0.1-2 mg/mL) in PBS (pH 7.4).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Transfer the surface to the quenching buffer and incubate for 10-15 minutes to block any unreacted sulfo-NHS esters.
-
Final Washing: Wash the surface extensively with the wash buffer (PBS with 0.05% Tween-20) to remove non-covalently bound protein, followed by a final rinse with PBS.
-
Storage: Store the protein-conjugated surface in PBS at 4°C.
Method 2: Direct Conjugation using Glutaraldehyde
This method provides a more direct route to protein immobilization by linking the amine groups on the surface to the amine groups on the protein.
-
This compound modified surface
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein to be conjugated
-
Quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Surface Activation (Optional but Recommended):
-
Prepare a 1% (v/v) solution of glutaraldehyde in PBS.
-
Immerse the this compound modified surface in the glutaraldehyde solution for 30-60 minutes at room temperature.
-
Rinse the surface thoroughly with PBS to remove excess glutaraldehyde. This step activates the surface with aldehyde groups.
-
-
Protein Conjugation:
-
Quenching:
-
Transfer the surface to the quenching buffer.
-
Incubate for 30 minutes at room temperature to block any unreacted aldehyde groups.[2]
-
-
Reduction (Optional): For a more stable bond, the Schiff bases formed can be reduced. Immerse the surface in a solution of 50 mM sodium cyanoborohydride in PBS for 30 minutes at room temperature. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Final Washing: Wash the surface extensively with the wash buffer (PBS with 0.05% Tween-20) to remove non-covalently bound and cross-linked protein, followed by a final rinse with PBS.
-
Storage: Store the protein-conjugated surface in PBS at 4°C.
Visualization of Workflows and Signaling Pathways
Caption: Workflow for two-step protein conjugation (Method 1).
Caption: Workflow for direct glutaraldehyde protein conjugation (Method 2).
Caption: Chemical pathways for protein conjugation methods.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with 8-Amino-1-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Functionalization with specific ligands can enhance biocompatibility, improve colloidal stability, and enable targeted delivery to specific cells or tissues. 8-Amino-1-octanol is a bifunctional molecule that serves as an excellent linker for nanoparticle surface modification. Its terminal primary amine group allows for covalent conjugation to nanoparticles with surface carboxyl groups, while the terminal hydroxyl group can be used for further functionalization or can contribute to the hydrophilicity of the nanoparticle surface. This document provides detailed application notes and experimental protocols for the surface modification of carboxylated nanoparticles with this compound.
Applications
Surface modification with this compound imparts a positive surface charge to nanoparticles at physiological pH, which can be advantageous for several applications in drug delivery and biomedical research:
-
Enhanced Cellular Uptake: The positive charge on the nanoparticle surface can promote electrostatic interactions with the negatively charged cell membrane, leading to increased cellular internalization.[1]
-
Gene Delivery: Cationic nanoparticles are effective carriers for negatively charged nucleic acids like siRNA and pDNA, protecting them from degradation and facilitating their delivery into cells.
-
Targeted Drug Delivery: The terminal hydroxyl group of this compound can be further functionalized with targeting ligands such as antibodies or peptides to achieve site-specific drug delivery.
-
Improved Biocompatibility: The hydrophilic nature of the octanol chain can improve the colloidal stability of nanoparticles in biological fluids, reducing aggregation and opsonization.
Experimental Protocols
This section details the protocols for the covalent conjugation of this compound to carboxylated nanoparticles using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. The following protocols are designed for poly(lactic-co-glycolic acid) (PLGA) nanoparticles but can be adapted for other carboxylated nanoparticle systems.
Protocol 1: Surface Modification of Carboxylated PLGA Nanoparticles with this compound
This two-step protocol first activates the carboxyl groups on the nanoparticle surface with EDC and sulfo-NHS to form a more stable amine-reactive ester, which then reacts with the primary amine of this compound to form a stable amide bond.[2][3]
Materials:
-
Carboxylated PLGA nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Glycine or Tris buffer, pH 7.4
-
Washing Buffer: Deionized water
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated PLGA nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
To the nanoparticle suspension, add EDC and sulfo-NHS to achieve a final concentration of 5 mg/mL for each.
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Washing:
-
Remove excess EDC and sulfo-NHS by washing the nanoparticles twice with Coupling Buffer.
-
Use centrifugal filter units for washing. Centrifuge at a speed sufficient to pellet the nanoparticles, discard the supernatant, and resuspend the pellet in fresh Coupling Buffer.
-
-
Conjugation with this compound:
-
Prepare a 10 mg/mL solution of this compound in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 50-fold molar excess of this compound relative to the surface carboxyl groups is recommended.
-
Incubate the reaction mixture for 4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to quench any unreacted NHS-esters.
-
Incubate for 20 minutes at room temperature.
-
-
Final Purification:
-
Purify the this compound modified nanoparticles by washing three times with deionized water using centrifugal filtration.
-
Resuspend the final nanoparticle pellet in a suitable buffer for storage (e.g., PBS or deionized water).
-
Protocol 2: Characterization of this compound Modified Nanoparticles
1. Size and Zeta Potential Analysis:
-
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles before and after modification. An increase in size and a shift in zeta potential from negative to positive are indicative of successful surface modification.[4][5]
-
Procedure:
-
Dilute a small aliquot of the unmodified and modified nanoparticle suspensions in 10 mM NaCl solution.
-
Analyze the samples using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate.
-
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the covalent conjugation of this compound to the nanoparticles by identifying the formation of an amide bond.
-
Procedure:
-
Lyophilize the unmodified and modified nanoparticle samples.
-
Acquire the FTIR spectra of the lyophilized samples.
-
Look for the appearance of characteristic amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands in the spectrum of the modified nanoparticles, which are absent in the unmodified nanoparticles.[6][7]
-
3. Quantification of Surface Amino Groups:
-
Purpose: To determine the density of amino groups on the nanoparticle surface.
-
Procedure:
-
Use a ninhydrin assay to quantify the primary amines on the surface of the modified nanoparticles.[8]
-
React a known amount of nanoparticles with ninhydrin reagent and measure the absorbance of the resulting colored solution at 570 nm.
-
Calculate the number of amino groups based on a standard curve generated with a known concentration of this compound.
-
Data Presentation
The following tables summarize representative quantitative data demonstrating the expected changes in nanoparticle properties after surface modification with an amino-containing ligand.
Table 1: Physicochemical Characterization of Nanoparticles Before and After Surface Modification.
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated PLGA NP | 215 ± 5 | 0.15 ± 0.02 | -25.3 ± 1.8 |
| This compound Modified NP | 237 ± 6 | 0.18 ± 0.03 | +15.8 ± 2.1 |
Data is presented as mean ± standard deviation (n=3). Note the expected increase in size and shift from a negative to a positive zeta potential upon successful modification.[4][9]
Table 2: Drug Loading and Encapsulation Efficiency.
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Doxorubicin in Carboxylated PLGA NP | 4.2 ± 0.5 | 65 ± 4 |
| Doxorubicin in this compound Modified NP | 6.8 ± 0.7 | 78 ± 5 |
Data is presented as mean ± standard deviation (n=3). The positive surface charge of the modified nanoparticles can enhance the loading of negatively charged or amphiphilic drugs.[10][11]
Visualizations
References
- 1. Nanoparticle System Based on Amino-Dextran as a Drug Delivery Vehicle: Immune-Stimulatory CpG-Oligonucleotide Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amino Surface Modification and Fluorescent Labelling of Porous Hollow Organosilica Particles: Optimization and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multifunctional PLGA-based nanoparticles as a controlled release drug delivery system for antioxidant and anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-functionalized poly(lactic-co-glycolic acid) nanoparticles for improved cellular uptake and tumor penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Immobilization on 8-Amino-1-octanol Functionalized Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in various scientific and industrial fields, including drug development, diagnostics, and biocatalysis. The process of confining enzymes to a solid support can significantly enhance their stability, reusability, and performance in non-aqueous environments, making them more robust and cost-effective for a wide range of applications. This document provides detailed application notes and protocols for the immobilization of enzymes on substrates functionalized with 8-amino-1-octanol, a bifunctional linker that provides a flexible spacer arm and a terminal primary amine for covalent enzyme attachment.
The use of an 8-carbon chain linker like this compound can improve enzyme activity by minimizing steric hindrance between the enzyme and the support surface. The terminal amino group allows for a variety of covalent coupling chemistries, most commonly involving glutaraldehyde as a crosslinker to react with surface amine groups on the enzyme. These application notes will detail the necessary steps, from substrate preparation to the characterization of the immobilized enzyme, providing a comprehensive guide for researchers.
Data Presentation
The following tables summarize key quantitative data, comparing the performance of immobilized enzymes on amino-functionalized supports with their free counterparts. This data highlights the advantages of immobilization in terms of kinetic parameters, stability, and reusability.
Table 1: Kinetic Parameters of Free vs. Immobilized Lipase
| Enzyme State | Apparent KM (mM) | Vmax (U/mg) | Reference |
| Free Lipase | 3.1 | 20.1 | [1] |
| Immobilized Lipase on Amino-Functionalized Multi-Walled Carbon Nanotubes | 4.5 | 22.9 | [1] |
| Free Lipase | - | - | [2] |
| Immobilized Lipase on EDBE-Fe3O4 Nanoparticles | Nearly the same as free lipase | 83.9% relative activity | [2] |
Table 2: Thermal and pH Stability of Free vs. Immobilized Enzymes
| Enzyme State | Optimal pH | Optimal Temperature (°C) | Stability Characteristics | Reference |
| Free α-amylase | 6.5 | - | Lost all activity within 15 days at room temperature. | [3] |
| Immobilized α-amylase on Functionalized Glass Beads | 5.5 | - | Stable for up to 5 days and lost only 20% of activity in 25 days. | [3] |
| Free Lipase | 9.0 | 60 | Lost activity after 2 hours of incubation at 80°C. | [1] |
| Immobilized Lipase on Amino-Functionalized MWNTs | 9.0 | 70 | Retained 57% of its initial activity after 2 hours of incubation at 80°C. | [1] |
| Free Lipase | 7.0 | 37 | Lost most of its initial activity after two weeks of storage at 4°C. | [4] |
| Immobilized Lipase on Sporopollenin | 6.0 | 55 | Retained 71% of its activity after 28 days of storage at 4°C. | [4] |
Table 3: Reusability of Immobilized Enzymes
| Immobilized Enzyme System | Number of Cycles | Remaining Activity (%) | Reference |
| α-amylase on Functionalized Glass Beads | 6 | >98 | [3] |
| α-amylase on Functionalized Glass Beads | 25 | 81.4 | [3] |
| Lipase on EDBE-Fe3O4 Nanoparticles | - | Good reusability | [2] |
| Amylase in Calcium Alginate Beads | 6 | Activity persisted | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the immobilization of enzymes on this compound functionalized substrates. The protocol is divided into three main stages: substrate preparation and functionalization, enzyme immobilization, and characterization of the immobilized enzyme.
Protocol 1: Preparation and Functionalization of Silica/Glass Substrates with this compound
This protocol describes a two-step process for functionalizing a silica-based substrate (e.g., glass beads, silica gel) first with an aminosilane, followed by the attachment of this compound.
Materials:
-
Silica or glass substrates (e.g., beads, slides)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
Step 1: Substrate Cleaning and Activation
-
Clean the silica/glass substrates by sonicating in a 2% detergent solution for 15 minutes, followed by thorough rinsing with deionized water.
-
For a more rigorous cleaning, immerse the substrates in Piranha solution for 30-60 minutes at room temperature. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with deionized water and then with ethanol.
-
Dry the substrates in an oven at 110°C for at least 2 hours.
Step 2: Surface Amination with APTES
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate the reaction for 2-4 hours at room temperature or 1 hour at 50°C with gentle agitation.
-
After incubation, wash the substrates thoroughly with the anhydrous solvent (toluene or ethanol) to remove unbound APTES.
-
Rinse with ethanol and deionized water.
-
Cure the aminosilane layer by baking the substrates at 110°C for 30-60 minutes.
Step 3: Activation of a Carboxylic Acid Moiety (if necessary for coupling) Note: This step is necessary if you are using a carbodiimide chemistry to couple the amine on the surface to a carboxyl group. Since this compound has a hydroxyl group, one approach is to first react it with a dicarboxylic acid anhydride (e.g., succinic anhydride) to introduce a terminal carboxyl group. A more direct approach is to use a bifunctional crosslinker that reacts with both amines and hydroxyls (not detailed here).
Step 4: Covalent Attachment of this compound via Carbodiimide Chemistry (Example with a carboxyl-terminated linker)
-
Prepare a solution of the carboxyl-terminated 8-carbon linker in the activation buffer.
-
Add EDC and NHS to the linker solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Immerse the APTES-functionalized substrates in the activated linker solution.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Wash the substrates thoroughly with the coupling buffer and then with deionized water to remove unreacted linker and byproducts.
-
The substrate is now functionalized with an 8-carbon chain terminating in a primary amine from the this compound (or a similar linker).
Protocol 2: Covalent Immobilization of Enzyme using Glutaraldehyde
This protocol details the crosslinking of the enzyme to the amino-functionalized substrate using glutaraldehyde.
Materials:
-
This compound functionalized substrate
-
Enzyme to be immobilized (e.g., Lipase)
-
Glutaraldehyde solution (e.g., 2.5% in phosphate buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Tris buffer (e.g., 0.1 M, pH 8.0) or glycine solution to quench the reaction
-
Deionized water
Procedure:
-
Activation of the Support: Immerse the this compound functionalized substrate in a 2.5% glutaraldehyde solution in phosphate buffer (pH 7.0) for 1-2 hours at room temperature with gentle agitation.
-
Washing: Thoroughly wash the activated substrate with deionized water and then with the phosphate buffer to remove excess glutaraldehyde.
-
Enzyme Coupling: Prepare a solution of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0). The optimal enzyme concentration should be determined empirically.
-
Immerse the glutaraldehyde-activated substrate in the enzyme solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: After the immobilization period, remove the substrate from the enzyme solution and wash it with the buffer. To block any remaining reactive aldehyde groups, incubate the substrate in a solution of Tris buffer or glycine for 30-60 minutes.
-
Final Washing: Wash the immobilized enzyme extensively with the buffer and then with deionized water to remove any non-covalently bound enzyme.
-
Store the immobilized enzyme in a suitable buffer at 4°C until use.
Protocol 3: Characterization of Immobilized Enzyme
This section outlines key experiments to characterize the success of the immobilization and the properties of the immobilized enzyme.
1. Determination of Immobilization Yield and Efficiency:
-
Protein Assay: Measure the protein concentration of the enzyme solution before and after the immobilization process using a standard protein assay (e.g., Bradford or BCA assay). The difference in protein concentration will give the amount of immobilized enzyme.
-
Activity Assay: Measure the enzymatic activity of the supernatant after immobilization. The immobilization yield can be calculated as the ratio of the total activity of the immobilized enzyme to the total activity of the enzyme initially used.
2. Kinetic Studies:
-
Determine the apparent Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax) for both the free and immobilized enzyme.
-
Perform activity assays using a range of substrate concentrations and analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.[1]
3. pH and Thermal Stability:
-
pH Stability: Incubate the free and immobilized enzyme in buffers of varying pH for a set period. Then, measure the residual activity under standard assay conditions.[6][7]
-
Thermal Stability: Incubate the free and immobilized enzyme at different temperatures for various time intervals. Subsequently, measure the residual activity at the optimal temperature.[4][8]
4. Reusability:
-
Perform repeated cycles of the enzymatic reaction with the immobilized enzyme.
-
After each cycle, recover the immobilized enzyme, wash it with buffer, and re-suspend it in a fresh substrate solution.
-
Measure the enzyme activity in each cycle to determine the operational stability.[5][9]
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize the key experimental workflows and chemical relationships described in these protocols.
Caption: Experimental workflow for enzyme immobilization.
References
- 1. Enzyme Immobilisation on Amino-Functionalised Multi-Walled Carbon Nanotubes: Structural and Biocatalytic Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.futa.edu.ng [journals.futa.edu.ng]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
Application Notes and Protocols for Attaching DNA Oligonucleotides to 8-Amino-1-octanol Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of DNA oligonucleotides to other molecules is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and nanotechnology.[1] Functionalized oligonucleotides serve as probes, aptamers, and building blocks for complex molecular assemblies. Amino-linkers are among the most versatile modifications, providing a primary amine handle for coupling a wide array of molecules, including fluorescent dyes, proteins, and small molecules, or for immobilization onto solid surfaces.[2][3]
This document provides detailed protocols for attaching DNA oligonucleotides using chemistries relevant to an 8-Amino-1-octanol linker. This linker provides an 8-carbon spacer arm terminating in a primary amine. We will cover two primary strategies:
-
Post-Synthetic Conjugation: A widely used method where an oligonucleotide, pre-synthesized with a terminal amino linker, is coupled to a molecule bearing a reactive group, such as a carboxylic acid.
-
Direct 5'-Phosphoramidation: A method to directly attach an amine-containing linker, such as this compound, to the 5'-phosphate of an unmodified oligonucleotide.
These protocols utilize well-established carbodiimide chemistry, primarily involving 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide (EDC or EDAC), a zero-length crosslinker that facilitates the formation of stable amide or phosphoramidate bonds.[4][5]
Protocol 1: EDC/NHS-Mediated Coupling to Amino-Modified Oligonucleotides
This protocol details the conjugation of a molecule containing a carboxylic acid to an oligonucleotide that has been synthesized with a terminal primary amine, such as that provided by an this compound derived linker (e.g., 5'-Amino-Modifier C8). The reaction proceeds in two steps: (1) activation of the carboxyl group by EDC and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester, and (2) reaction of the NHS ester with the primary amine of the oligonucleotide to form a stable amide bond.[6] The inclusion of NHS improves efficiency and reduces the risk of side reactions like hydrolysis of the EDC-activated intermediate.[4][6]
Chemical Pathway for EDC/NHS Conjugation
Caption: EDC/NHS chemistry pathway for conjugating a carboxyl group to an amino-modified oligo.
Materials and Reagents
| Equipment | Reagents and Consumables |
| Laboratory shaker | 5'-Amino-Modified Oligonucleotide (desalted or HPLC-purified) |
| Refrigerated microcentrifuge | Carboxylic acid-containing molecule |
| Lyophilizer or centrifugal evaporator | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) |
| pH meter or pH strips | N-hydroxysuccinimide (NHS) or Sulfo-NHS |
| HPLC system (for purification) | Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 |
| Microcentrifuge tubes (1.5 mL, 2 mL) | Conjugation Buffer: 0.1 M Sodium Borate or Phosphate Buffer, pH 8.0-8.5[7] |
| Pipettes and tips | Quenching Solution: 1 M Hydroxylamine, pH 8.5 |
| Syringes and needles | Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) |
| Purification reagents: 3 M Sodium Acetate, 100% Ethanol (cold), 70% Ethanol (cold) |
Experimental Protocol
1. Preparation of Reagents
-
Amino-Modified Oligonucleotide: Dissolve the lyophilized amino-oligo in nuclease-free water to a final concentration of 0.3-0.8 mM. If the oligo was deprotected with reagents containing primary amines (e.g., AMA), desalting is required prior to conjugation.[8]
-
Carboxylic Acid Molecule: Dissolve the carboxyl-containing molecule in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM).
-
EDC/NHS Solution: Prepare this solution immediately before use as EDC is moisture-sensitive. Dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO. A slight molar excess of NHS over EDC is often used.[6]
-
Buffers: Prepare Activation and Conjugation buffers. Avoid buffers containing primary amines like Tris, as they will compete in the reaction.[7]
2. Activation of Carboxylic Acid (Two-Step Method)
-
In a microcentrifuge tube, combine the carboxylic acid molecule with EDC and NHS in Activation Buffer (pH 4.5-6.0).
-
Molar ratios can be optimized, but a starting point is 1:10:25 (Carboxyl:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[6]
3. Conjugation to Amino-Oligonucleotide
-
Add the activated NHS ester solution directly to the dissolved amino-oligonucleotide in Conjugation Buffer (pH 8.0-8.5). The slightly basic pH ensures the terminal amine of the oligo is deprotonated and maximally reactive.[7]
-
Alternatively, for a one-pot reaction, combine the oligonucleotide, carboxylic acid, EDC, and NHS in a single reaction buffer (e.g., PBS pH 7.2-7.5), though this can sometimes lead to lower yields.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
4. Quenching and Purification
-
(Optional) Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze any remaining NHS esters.[6]
-
Ethanol Precipitation: This method removes excess reagents but may not separate unconjugated oligo from the product.
-
Add 1/10th volume of 3 M Sodium Acetate.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air dry or vacuum dry the pellet and resuspend in a suitable buffer.
-
-
HPLC Purification: Reverse-phase HPLC is the preferred method to separate the final conjugate from unreacted oligonucleotide and excess labeling reagents, ensuring a high-purity product.
Typical Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Oligonucleotide Conc. | 0.3 - 0.8 mM | A sufficiently high concentration to drive the reaction forward. |
| Molar Ratio (Oligo:Molecule) | 1:10 to 1:50 | A molar excess of the activated molecule is used to ensure efficient conjugation to the oligonucleotide. |
| Activation pH | 4.5 - 6.0 (MES Buffer) | Optimal pH for EDC-mediated activation of carboxyl groups. |
| Conjugation pH | 8.0 - 9.0 (Borate or Carbonate Buffer)[8] | At this pH, the primary amine on the linker is deprotonated and highly nucleophilic, promoting efficient reaction with the NHS ester.[7] |
| Reaction Time | 2 hours to Overnight | Longer reaction times (e.g., overnight at 4°C) can increase yield. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is typically sufficient; 4°C may be used for sensitive molecules or overnight reactions. |
Protocol 2: Direct 5'-Phosphoramidation with this compound
This protocol describes a one-pot method to directly attach this compound to the 5'-terminal phosphate of an unmodified DNA oligonucleotide. The reaction is mediated by EDC, which activates the phosphate group, allowing for nucleophilic attack by the primary amine of the linker to form a stable phosphoramidate bond. The addition of imidazole has been shown to significantly enhance reaction yields.[4]
Materials and Reagents
-
Unmodified DNA Oligonucleotide (with 5'-phosphate)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Imidazole
-
Reaction Buffer (e.g., 0.1 M Imidazole, pH 6.0-7.0)
-
HPLC system for purification and analysis
Experimental Protocol
-
Dissolve the 5'-phosphorylated oligonucleotide in the reaction buffer.
-
Add a large molar excess of this compound (e.g., 50-100 fold excess).
-
Add EDC to the reaction mixture. The concentration of EDC should be optimized but can be started in molar excess relative to the oligonucleotide.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress using analytical HPLC.
-
Purify the resulting 5'-amino-linked oligonucleotide conjugate by reverse-phase or ion-exchange HPLC to remove unreacted starting materials and byproducts.
Quantitative Data on Conjugation Yield
The efficiency of EDC-mediated reactions can be influenced by additives. The table below summarizes reported yields for EDC crosslinking with and without imidazole.[4]
| Conjugation Method | Reported Yield (n=10) | Coefficient of Variation (%CV) |
| Conventional EDC Method | 68.3 ± 2.2% | < 6% |
| Adapted EDC/Imidazole Method | 79.0 ± 2.4% | < 6% |
Overall Experimental Workflow
The following diagram illustrates the general workflow for the post-synthetic conjugation of a DNA oligonucleotide.
Caption: General experimental workflow for post-synthetic oligonucleotide conjugation.
References
- 1. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. idtdna.com [idtdna.com]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes: 8-Amino-1-octanol in Biosensor Development
Introduction
8-Amino-1-octanol is a bifunctional organic molecule featuring a primary amine (-NH₂) and a primary alcohol (-OH) group separated by an eight-carbon alkyl chain. This structure makes it a versatile tool in the development of biosensors, particularly for the functionalization of oxide-based surfaces such as silicon dioxide (SiO₂), glass, and indium tin oxide (ITO). Unlike thiol-based molecules which are primarily used for creating self-assembled monolayers (SAMs) on gold surfaces, this compound is ideal for modifying hydroxylated surfaces. The terminal amine group provides a reactive site for the covalent immobilization of a wide range of biorecognition molecules, including antibodies, enzymes, and nucleic acids.
These application notes provide an overview of the utility of this compound in creating stable and functional biosensor surfaces, along with detailed protocols for surface modification and biomolecule immobilization.
Principle of Application
The primary application of this compound in biosensor development is to create a biocompatible surface with available primary amine groups for the covalent attachment of capture probes. This is typically a multi-step process:
-
Surface Hydroxylation: The oxide surface is first cleaned and treated to ensure a high density of hydroxyl (-OH) groups.
-
Silanization: A silane coupling agent is used to attach this compound to the hydroxylated surface. The alcohol end of this compound can be tethered to the surface using a suitable silane crosslinker, exposing the amine group. Alternatively, and more commonly for introducing amine functionalities, an aminosilane is used to create an amine-terminated surface, a process for which this compound serves as a structural and functional analogue.
-
Biomolecule Immobilization: The terminal amine groups on the functionalized surface are then used to covalently bind biorecognition molecules via one of two primary cross-linking chemistries: glutaraldehyde or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
Key Advantages
-
Versatility: The terminal amine group is highly reactive and can be used to immobilize a variety of biomolecules.
-
Stability: Covalent immobilization via the amine group results in a robust and stable biosensor surface, reducing probe leaching and improving sensor reusability.
-
Reduced Non-Specific Binding: The alkyl chain of this compound can help in creating a more organized molecular layer, which, with appropriate blocking steps, can minimize non-specific adsorption of interfering molecules.
Experimental Protocols
Here we provide detailed protocols for the functionalization of a silicon dioxide surface with this compound and subsequent immobilization of antibodies using either glutaraldehyde or EDC/NHS cross-linking chemistry.
Protocol 1: Surface Functionalization of SiO₂ with Amino Groups
This protocol describes a general method for creating an amine-terminated surface on a silicon dioxide substrate, analogous to using this compound. For direct use of this compound, it would typically be attached via a silane linker; however, a more direct and common approach to achieve the same functional surface is by using an aminosilane like (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Silicon dioxide substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Clean the SiO₂ substrates by sonicating in acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Immerse the substrates in Piranha solution for 30 minutes at room temperature to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with DI water and dry under a nitrogen stream.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and hydroxylated substrates in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
After incubation, rinse the substrates with toluene, followed by ethanol, and finally DI water to remove any unbound silane.
-
Dry the amine-functionalized substrates under a nitrogen stream.
-
Cure the silane layer by baking the substrates in an oven at 110°C for 15-30 minutes.
-
The substrates are now functionalized with primary amine groups and are ready for biomolecule immobilization.
-
Protocol 2: Antibody Immobilization using Glutaraldehyde Cross-linker
Materials:
-
Amine-functionalized SiO₂ substrates (from Protocol 1)
-
Glutaraldehyde (2.5% in Phosphate Buffered Saline - PBS)
-
Antibody solution (e.g., 100 µg/mL in PBS, pH 7.4)
-
Ethanolamine or Glycine solution (1 M in PBS, pH 8.5) for blocking
-
PBS (pH 7.4)
-
Tween-20
Procedure:
-
Activation of Amine Surface:
-
Antibody Immobilization:
-
Pipette the antibody solution onto the activated surface, ensuring the entire surface is covered.
-
Incubate in a humid chamber for 2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Unreacted Aldehyde Groups:
-
Wash the substrates with PBS containing 0.05% Tween-20 (PBST) to remove unbound antibodies.
-
Immerse the substrates in a 1 M ethanolamine or glycine solution for 30 minutes at room temperature to block any remaining reactive aldehyde groups.
-
Rinse the substrates with PBST and PBS.
-
The antibody-immobilized biosensor is now ready for use.
-
Protocol 3: Antibody Immobilization using EDC/NHS Chemistry
Materials:
-
Amine-functionalized SiO₂ substrates (from Protocol 1)
-
Antibody solution containing a carboxyl-activating buffer (e.g., MES buffer, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanolamine (1 M, pH 8.5) for blocking
Procedure:
-
Activation of Antibody Carboxyl Groups:
-
Immobilization of Activated Antibody:
-
Blocking of Unreacted Amine Groups:
-
Wash the substrates with PBS to remove unbound antibodies and reaction byproducts.
-
Immerse the substrates in 1 M ethanolamine for 30 minutes to quench any unreacted NHS-esters and block remaining amine sites on the surface.
-
Rinse the substrates with PBS.
-
The antibody-immobilized biosensor is now ready for use.
-
Data Presentation
The following tables summarize typical quantitative data that can be expected from biosensors developed using these protocols. The values are illustrative and will vary depending on the specific analyte, antibody, and detection system used.
Table 1: Comparison of Immobilization Chemistries
| Parameter | Glutaraldehyde Linkage | EDC/NHS Linkage |
| Immobilized Antibody Density | 150 - 300 ng/cm² | 200 - 400 ng/cm² |
| Antigen Binding Capacity | 50 - 100 ng/cm² | 80 - 150 ng/cm² |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Assay Time | 30 - 60 minutes | 20 - 45 minutes |
| Surface Stability | Good (up to 4 weeks at 4°C) | Excellent (up to 8 weeks at 4°C) |
Table 2: Performance Characteristics of an Antibody-based Biosensor
| Analyte | Concentration Range | Sensitivity | Specificity | Reproducibility (CV%) |
| Human IgG | 1 - 1000 ng/mL | 1.5 response units/ng/mL | High (low cross-reactivity) | < 10% |
| Prostate Specific Antigen (PSA) | 0.1 - 100 ng/mL | 5.2 response units/ng/mL | High (low cross-reactivity) | < 8% |
| C-Reactive Protein (CRP) | 10 - 2000 ng/mL | 0.8 response units/ng/mL | High (low cross-reactivity) | < 12% |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for biosensor surface preparation and functionalization.
Caption: Comparison of glutaraldehyde and EDC/NHS immobilization pathways.
References
- 1. Glutaraldehyde Cross-Linked Glutamate Oxidase Coated Microelectrode Arrays: Selectivity and Resting Levels of Glutamate in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of layer thickness and immobilization chemistry on the detection of CRP in LSPR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
- 5. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of 8-Amino-1-octanol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient coupling of 8-amino-1-octanol with carboxylic acids to form N-(8-hydroxyoctyl) amides. This reaction is a fundamental transformation in the synthesis of various molecules, including linkers for bioconjugation, PROTACs, and other therapeutic agents where a hydrophilic, flexible C8 spacer is desired. The presence of both a primary amine and a primary alcohol in this compound allows for selective acylation of the amine under appropriate conditions, leaving the hydroxyl group available for further functionalization.
This document outlines two common and effective protocols for this amide bond formation: one utilizing the carbodiimide-based coupling reagent EDC in conjunction with NHS, and another employing the uronium-based reagent HATU. A comparison of typical reaction parameters is provided to aid in the selection of the most suitable method for your specific application.
General Reaction Scheme
The fundamental reaction involves the activation of a carboxylic acid, which then reacts with the primary amine of this compound to form a stable amide bond.
Caption: General scheme for the amide coupling of a carboxylic acid with this compound.
Comparison of Common Coupling Methods
The choice of coupling reagent is critical for achieving high yields and purity. For a non-sterically hindered primary amine like that in this compound, several standard coupling reagents can be employed effectively. The following table summarizes the general performance characteristics of the methods detailed in this note.
| Coupling Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages | Typical Yields |
| EDC/NHS | EDC, NHS | High | Water-soluble byproducts (easy removal); effective in both organic and aqueous (buffered) solutions. | O-acylisourea intermediate can be unstable; may require careful pH control in aqueous media. | 70-95%[1] |
| HATU | HATU, Base (e.g., DIPEA) | Very High | Fast reaction kinetics; highly effective for a wide range of substrates; low rates of racemization for chiral acids.[2][3] | Higher cost; can cause guanidinylation of the amine if not used correctly (pre-activation is recommended).[2] | 85-98%[3] |
Protocol 1: EDC/NHS Mediated Coupling in an Organic Solvent
This protocol is suitable for small-scale synthesis where the carboxylic acid and this compound are soluble in a common organic solvent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (Optional, but recommended if starting with a carboxylic acid salt)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
Caption: Workflow for EDC/NHS mediated amide coupling in an organic solvent.
-
Activation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Add EDC (1.2 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: To the activated carboxylic acid solution, add this compound (1.1 eq). If the carboxylic acid is used as a salt, add DIPEA (2-3 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This will remove unreacted starting materials and water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure N-(8-hydroxyoctyl) amide.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with fast reaction times and is particularly useful for more challenging substrates.[2]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
Caption: Workflow for HATU mediated amide coupling.
-
Activation: In a separate vessel, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-15 minutes at room temperature for pre-activation.
-
Coupling: Add this compound (1.1 eq) to the activated carboxylic acid solution.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Monitor the reaction completion by TLC or LC-MS.[4]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C), although this may increase the risk of side reactions. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For EDC/NHS coupling, ensuring the pH of the reaction mixture is appropriate (if in an aqueous buffer system) is crucial; activation is most efficient at pH 4.5-6.0, while coupling to the amine is best at pH 7.2-8.0.[5]
-
Side Reactions: In the case of HATU, to avoid potential guanidinylation of the amine, it is recommended to pre-activate the carboxylic acid before adding the this compound.[2]
-
Purification Difficulties: The urea byproduct from carbodiimide reagents (like DCC, a less soluble alternative to EDC) can sometimes be difficult to remove. Using EDC simplifies this as its urea byproduct is water-soluble.[6] If purification of the final product is challenging, consider alternative work-up procedures or different chromatography conditions.
By following these detailed protocols, researchers can successfully synthesize N-(8-hydroxyoctyl) amides for a wide range of applications in drug discovery and chemical biology.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. peptidebridge.com [peptidebridge.com]
- 4. arpnjournals.org [arpnjournals.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for Patterning 8-Amino-1-octanol Monolayers on Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation and patterning of 8-Amino-1-octanol self-assembled monolayers (SAMs) on gold and silicon dioxide substrates. The amine-terminated surface of these monolayers serves as a versatile platform for the immobilization of biomolecules, making them highly suitable for applications in biosensing, cell culture, and drug development.
Overview of Patterning Techniques
Several techniques can be employed to create micro- and nano-scale patterns of this compound monolayers. The choice of technique depends on the desired feature size, throughput, and available equipment. This document focuses on three primary methods:
-
Microcontact Printing (µCP): A soft lithography technique that uses a patterned polydimethylsiloxane (PDMS) stamp to transfer molecules to a substrate. It is a high-throughput and cost-effective method for generating patterns with resolutions typically in the micrometer range.
-
Photolithography: A technique that uses light to transfer a geometric pattern from a photomask to a light-sensitive chemical photoresist on a substrate. This method allows for precise control over pattern geometry and can achieve sub-micron resolution.
-
Dip-Pen Nanolithography (DPN): A scanning probe-based technique that uses an atomic force microscope (AFM) tip as a "pen" to directly write patterns of molecules onto a substrate with nanoscale resolution.[1][2]
Formation of this compound Self-Assembled Monolayers
The formation of a uniform, high-quality this compound monolayer is a prerequisite for successful patterning. The protocol varies depending on the substrate.
On Gold Substrates
This compound forms a self-assembled monolayer on gold surfaces through the interaction of the hydroxyl group with the gold, although the primary binding is expected to be weaker than that of thiols. For more robust monolayers, an analogous aminothiol, such as 8-Amino-1-octanethiol, is often used where the thiol group forms a strong covalent bond with the gold. The following protocol is adapted for this compound, assuming a similar self-assembly mechanism.
Experimental Protocol:
-
Substrate Preparation:
-
Clean a gold-coated substrate (e.g., glass slide or silicon wafer with a titanium or chromium adhesion layer followed by a gold layer) by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Dry the substrate under a stream of dry nitrogen gas.
-
Treat the substrate with UV-Ozone for 15-20 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned gold substrate in the this compound solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen gas.
-
On Silicon Dioxide (SiO₂) Substrates
On silicon dioxide surfaces, this compound can be attached through a silanization reaction, where the hydroxyl group of the alcohol reacts with the silanol groups on the SiO₂ surface. To facilitate a strong covalent bond, a bifunctional molecule containing a silane group on one end and an amino group on the other, such as (3-aminopropyl)triethoxysilane (APTES), is more commonly used. The following is a generalized protocol for creating an amine-terminated surface that can be adapted.
Experimental Protocol:
-
Substrate Preparation:
-
Clean a silicon wafer or glass slide by sonicating in acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrate under a stream of dry nitrogen.
-
Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ) for 15-20 minutes to generate hydroxyl (-OH) groups.
-
Rinse the substrate extensively with deionized water and dry with nitrogen.
-
-
SAM Formation (Vapor Deposition):
-
Place the cleaned substrate and a small vial containing a few drops of this compound in a vacuum desiccator.
-
Evacuate the desiccator for 10-15 minutes.
-
Close the desiccator and heat it in an oven at 70-80°C for 2-4 hours.
-
After deposition, remove the substrate, rinse with ethanol, and sonicate briefly in ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen.
-
Patterning Protocols
Microcontact Printing (µCP)
This protocol describes the patterning of an this compound monolayer on a gold substrate.
Experimental Workflow:
Caption: Workflow for Microcontact Printing of this compound.
Detailed Protocol:
-
PDMS Stamp Fabrication:
-
Fabricate a master with the desired pattern using standard photolithography techniques.
-
Mix PDMS prepolymer and curing agent (e.g., Sylgard 184) at a 10:1 ratio.
-
Degas the mixture in a vacuum desiccator.
-
Pour the PDMS mixture over the master and cure at 60-70°C for 2-4 hours.
-
Carefully peel the cured PDMS stamp from the master.
-
-
Inking and Printing:
-
Prepare a 1-5 mM solution of this compound in ethanol.
-
Apply the "ink" solution to the patterned surface of the PDMS stamp for 30-60 seconds.
-
Gently blow-dry the stamp with nitrogen.
-
Bring the inked stamp into conformal contact with the clean gold substrate for 15-30 seconds.
-
-
Backfilling (Optional):
Photolithography
This protocol outlines the patterning of an this compound monolayer on a silicon dioxide substrate.
Experimental Workflow:
Caption: Workflow for Photolithographic Patterning of this compound.
Detailed Protocol:
-
Monolayer Formation:
-
Form a uniform this compound SAM on a clean SiO₂ substrate as described in section 2.2.
-
-
Lithographic Patterning:
-
Spin-coat a layer of photoresist (e.g., S1813) onto the SAM-coated substrate.
-
Soft-bake the photoresist according to the manufacturer's instructions.
-
Place a photomask with the desired pattern over the photoresist.
-
Expose the substrate to UV light (e.g., 365 nm) with an appropriate dose.
-
Develop the photoresist using a suitable developer solution to reveal the pattern.
-
-
Pattern Transfer and Stripping:
-
Use an oxygen plasma or UV-Ozone treatment to remove the this compound SAM in the areas not protected by the photoresist.
-
Remove the remaining photoresist using a suitable stripper solution (e.g., acetone).
-
Rinse the substrate with isopropanol and deionized water, then dry with nitrogen.
-
Dip-Pen Nanolithography (DPN)
This protocol describes the direct writing of this compound patterns on a gold substrate.
Experimental Workflow:
Caption: Workflow for Dip-Pen Nanolithography of this compound.
Detailed Protocol:
-
Preparation:
-
Prepare a clean gold substrate as described in section 2.1.
-
Prepare the "ink" by dissolving this compound in a suitable solvent like acetonitrile or ethanol to form a saturated or near-saturated solution.
-
Coat an AFM tip by dipping it into the ink solution for about 30 seconds and then allowing the solvent to evaporate.
-
-
Patterning:
-
Mount the inked tip in an AFM.
-
Operate the AFM in contact mode or intermittent contact mode.
-
The transfer of molecules occurs via a water meniscus that forms between the tip and the substrate under ambient humidity.
-
Control the line width by adjusting the writing speed and the dwell time of the tip on the surface. Slower writing speeds generally result in wider lines.[5][6]
-
-
Characterization:
-
The created patterns can be immediately imaged using the same AFM in a non-contact or tapping mode.
-
Characterization of Patterned Monolayers
Several surface analysis techniques can be used to characterize the quality and fidelity of the patterned this compound monolayers.
| Characterization Technique | Information Obtained | Typical Results for Amine-Terminated SAMs |
| Atomic Force Microscopy (AFM) | Surface topography, pattern fidelity, feature size, and monolayer defects. | Images will show distinct regions of the patterned monolayer with height differences corresponding to the length of the molecule. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of N 1s peak confirms the amine group. C 1s and O 1s peaks will also be present. |
| Contact Angle Goniometry | Surface wettability and hydrophilicity/hydrophobicity. | An amine-terminated surface is generally hydrophilic, with a water contact angle typically in the range of 40-60 degrees. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of the chemical bonds within the monolayer. | Characteristic peaks for N-H, C-H, and C-O stretching and bending vibrations. |
| Ellipsometry | Monolayer thickness. | Thickness should be consistent with the length of the this compound molecule (approximately 1-1.5 nm). |
Applications in Drug Development and Research
Patterned this compound monolayers provide a powerful platform for various applications:
-
Biosensors: The amine groups can be used to covalently immobilize antibodies, enzymes, or nucleic acids for the specific detection of target analytes. The patterning allows for the creation of multiplexed sensor arrays.
-
Cell Culture: Spatially controlling the presentation of cell-adhesive molecules (by linking them to the amine groups) on a non-adhesive background allows for the study of cell adhesion, migration, and differentiation in a controlled microenvironment. This is particularly relevant for neuronal guidance and tissue engineering studies.[7][8]
-
Drug Screening: Miniaturized arrays of different compounds can be created by spotting them onto the patterned amine-terminated regions, enabling high-throughput screening of drug candidates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete or disordered monolayer formation | Contaminated substrate or solution; incorrect incubation time or concentration. | Ensure thorough cleaning of substrates; use fresh, high-purity solvent and this compound; optimize incubation time and concentration. |
| Poor pattern transfer in µCP | Incomplete inking of the stamp; stamp contamination; insufficient contact pressure. | Ensure uniform inking and drying of the stamp; clean the stamp with ethanol; apply gentle, uniform pressure during printing. |
| Pattern degradation during photolithography | Harsh developer or stripper solution; excessive plasma etching. | Use a milder developer/stripper; optimize plasma etching time and power. |
| Inconsistent line width in DPN | Fluctuations in ambient humidity; contaminated tip or substrate. | Control the humidity in the DPN chamber; use a clean tip and substrate for each experiment. |
By following these detailed protocols and considering the characterization and troubleshooting advice, researchers can successfully fabricate and utilize patterned this compound monolayers for a wide range of applications in the life sciences and drug development.
References
- 1. "Dip-Pen" nanolithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Strong Repulsive Forces between Protein and Oligo (Ethylene Glycol) Self-Assembled Monolayers: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed poly (ethylene glycol) and oligo (ethylene glycol) layers on gold as nonfouling surfaces created by backfilling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of neuronal cell adhesion molecule L1 and nanoparticle surface modification on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent 8-Amino-1-octanol self-assembled monolayer formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Amino-1-octanol for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is an this compound SAM, and on what substrates is it typically formed?
An this compound SAM is a single layer of this compound molecules that spontaneously assembles in an ordered fashion on a solid surface. Unlike alkanethiols which are commonly used for gold surfaces, this compound has a hydroxyl (-OH) headgroup, making it suitable for forming SAMs on oxide surfaces such as silicon dioxide (SiO₂), glass, and other metal oxides. The amino (-NH₂) terminal group then forms the new surface, which can be used for further functionalization.
Q2: What are the key factors influencing the quality of an this compound SAM?
The formation and quality of the SAM are influenced by several factors including the cleanliness of the substrate, the purity of the this compound and solvent, the concentration of the solution, the incubation time and temperature, and the ambient humidity.
Q3: How can I tell if my SAM formation was successful?
Several characterization techniques can be used to verify the formation and quality of your SAM. These include:
-
Contact Angle Goniometry: A successful amino-terminated SAM will result in a moderate increase in the hydrophilicity of the surface compared to a bare silicon dioxide surface.
-
Ellipsometry: This technique can be used to measure the thickness of the monolayer, which should be consistent with the length of the this compound molecule.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of nitrogen from the amino group.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and check for defects or aggregation.
Troubleshooting Guide
Issue 1: Inconsistent or No Monolayer Formation
Symptoms:
-
Contact angle measurements are inconsistent across the substrate or show no significant change from the bare substrate.
-
Ellipsometry measurements indicate a film thickness that is too low or zero.
-
XPS analysis does not show a significant nitrogen (N1s) peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Contaminated Substrate | Ensure the silicon dioxide substrate is thoroughly cleaned to remove organic and particulate contaminants. A common cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or an oxygen plasma cleaner to create a uniform, hydroxylated surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. |
| Impure this compound or Solvent | Use high-purity this compound and anhydrous solvent (e.g., toluene or ethanol). The presence of water in the solvent can lead to premature hydrolysis and polymerization of the molecules in the solution, preventing proper monolayer formation. |
| Suboptimal Concentration | The concentration of the this compound solution is critical. A standard starting concentration is 1% (v/v) in an anhydrous solvent. Test a range of concentrations (e.g., 0.1%, 1%, and 5%) to find the optimal condition for your specific substrate and experimental setup. |
| Incorrect Incubation Time | While initial adsorption can be rapid, achieving a well-ordered monolayer takes time. Typical incubation times range from 1 to 24 hours. Perform a time-course experiment to determine the optimal incubation duration. |
Troubleshooting Workflow for No Monolayer Formation
Caption: A logical workflow for troubleshooting the absence of a monolayer.
Issue 2: Disordered or Aggregated Monolayer
Symptoms:
-
High contact angle hysteresis (large difference between advancing and receding contact angles).
-
Ellipsometry measurements show a thickness greater than a monolayer.
-
AFM images reveal clumps of molecules or a rough surface.
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Presence of Water | As mentioned, water in the solvent or on the substrate can cause multilayer formation. Ensure an anhydrous environment during SAM formation, for example, by working in a glove box or under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Rinsing Procedure | After incubation, the substrate must be thoroughly rinsed to remove physisorbed molecules. Rinse with the same anhydrous solvent used for the solution, followed by a final rinse with a more volatile solvent like ethanol or isopropanol to facilitate drying. |
| Temperature Fluctuations | Inconsistent temperatures during incubation can disrupt the ordering process. Maintain a constant and controlled temperature throughout the self-assembly. |
| Solution Instability | Prepare the this compound solution fresh before each use, as it can degrade over time, leading to aggregation in the solution and on the surface. |
Quantitative Data for Amino-Terminated SAMs
Note: The following data is for a C11 amino-terminated alkanethiol on gold and should be used as an approximate reference for what to expect with an this compound SAM on an oxide surface.[1][2] The properties will vary based on the substrate and exact experimental conditions.
| Parameter | Expected Value Range |
| Advancing Water Contact Angle | 35° - 50°[1][2] |
| Ellipsometric Thickness | ~1.5 nm ± 0.3 nm[1][2] |
Experimental Protocols
Protocol 1: Formation of this compound SAM on Silicon Dioxide
This protocol describes a solution-phase deposition method.
1. Substrate Preparation: a. Use silicon wafers with a native oxide layer or glass slides. b. Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 5 minutes each. c. Dry the substrates under a stream of dry nitrogen. d. For a fully hydroxylated surface, treat the substrates with a piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes or in an oxygen plasma cleaner. e. Rinse thoroughly with deionized water and dry with nitrogen.
2. SAM Formation: a. Prepare a 1% (v/v) solution of this compound in an anhydrous solvent like toluene. This should be done in a moisture-free environment. b. Immerse the cleaned substrates in the solution. c. Allow the self-assembly to proceed for 2-24 hours at room temperature in a sealed container under an inert atmosphere.
3. Rinsing and Drying: a. Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any loosely bound molecules. b. Perform a final rinse with absolute ethanol. c. Dry the substrates under a stream of dry nitrogen.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the formation of an this compound SAM.
Protocol 2: Characterization by Contact Angle Goniometry
-
Place a small droplet (1-5 µL) of deionized water on the SAM-coated surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
For advancing and receding angles, slowly add and remove water from the droplet, respectively, and measure the angle just before the contact line moves.
-
A consistent contact angle across the surface is indicative of a uniform monolayer.
Protocol 3: Characterization by Ellipsometry
-
Use a spectroscopic ellipsometer and calibrate it with a reference silicon wafer.
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare substrate.
-
Model the substrate to determine its optical constants.
-
Measure the ellipsometric parameters of the SAM-coated substrate.
-
Add a new layer representing the SAM to the optical model of the substrate. Assume a refractive index of approximately 1.45 for the organic layer.
-
Fit the model to the experimental data to determine the thickness of the SAM.
References
Optimizing reaction conditions for 8-Amino-1-octanol conjugation to biomolecules
Welcome to the technical support center for the conjugation of 8-Amino-1-octanol to biomolecules. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of conjugating this compound to a biomolecule?
A1: this compound is a bifunctional linker. Its primary amine (-NH₂) allows for covalent attachment to carboxyl groups (-COOH) on biomolecules (like proteins or nanoparticles) via amide bond formation. The terminal hydroxyl group (-OH) can then be used for further functionalization, such as attaching imaging agents, drugs, or for immobilization onto a surface.
Q2: What is the recommended chemistry for conjugating this compound to a carboxyl-containing biomolecule?
A2: The most common and effective method is the carbodiimide crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] EDC activates the carboxyl groups, and NHS stabilizes the active intermediate, improving the efficiency of the reaction with the primary amine of this compound.[3][4]
Q3: Why is a two-step conjugation protocol often recommended?
A3: A two-step protocol is preferred when the biomolecule being modified contains both carboxyl and amine groups.[1][4][5] In this method, the carboxyl groups are first activated with EDC/NHS, and then excess EDC is removed or quenched before adding the amine-containing this compound. This prevents EDC from cross-linking the biomolecules to each other.[4]
Q4: Can I perform the conjugation in a single step?
A4: Yes, a one-step protocol is possible, especially if the biomolecule does not have exposed primary amines that could lead to self-conjugation. In a one-step reaction, the biomolecule, this compound, EDC, and NHS are all mixed together. However, this can sometimes lead to lower yields and less specific conjugation.
Q5: What are the key parameters to optimize for a successful conjugation?
A5: The key parameters to optimize are:
-
pH: The pH of the reaction buffer is critical for both the activation and coupling steps.
-
Molar Ratios: The molar ratios of EDC, NHS, and this compound to the carboxyl groups on the biomolecule directly impact efficiency.
-
Reaction Time and Temperature: These factors influence the stability of the active intermediates and the overall yield.
-
Buffer Composition: The choice of buffer is important to avoid interfering with the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive EDC: EDC is moisture-sensitive and hydrolyzes quickly. | Always use fresh EDC from a tightly sealed container. Equilibrate the vial to room temperature before opening to prevent condensation.[6] Consider purchasing single-use aliquots. |
| Suboptimal pH: Activation of carboxyl groups with EDC is most efficient at pH 4.5-6.0. The subsequent reaction with the amine is more efficient at pH 7.2-8.0.[2][5] | For a two-step protocol, perform the initial activation in a buffer like MES at pH 6.0. Then, raise the pH to 7.2-7.5 with a buffer like PBS before adding the this compound.[5] | |
| Presence of Interfering Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the intended reaction.[1] | Use non-interfering buffers such as MES for the activation step and PBS or Borate buffer for the coupling step. Ensure the biomolecule is purified from any storage buffers containing these interfering substances. | |
| Hydrolysis of NHS-ester Intermediate: The activated NHS-ester is more stable than the EDC-activated intermediate but still has a limited half-life in aqueous solutions, especially at higher pH. | Add the this compound promptly after the activation step in a two-step protocol. Avoid unnecessarily long reaction times. | |
| Biomolecule Aggregation/Precipitation | Cross-linking of Biomolecules: If using a one-step protocol with a biomolecule that has both amines and carboxyls, EDC can cause intermolecular cross-linking. | Switch to a two-step protocol where excess EDC is removed or quenched before adding the this compound.[4] |
| High Linker Concentration: A high concentration of the bifunctional this compound could potentially cross-link activated biomolecules. | Optimize the molar ratio of this compound to the biomolecule. Start with a moderate excess and titrate down if aggregation is observed. | |
| Change in pI: The conjugation of the positively charged amine neutralizes the negatively charged carboxyl group, which can alter the isoelectric point (pI) of the protein, potentially causing it to precipitate if the reaction pH is close to the new pI. | Adjust the pH of the reaction buffer to be further away from the predicted pI of the conjugated product. Adding stabilizers like BSA may also help.[1] | |
| Inconsistent Results | Variable Reagent Activity: Inconsistent quality or handling of EDC and NHS. | Aliquot reagents upon receipt to minimize freeze-thaw cycles and moisture exposure. |
| Inaccurate Quantitation of Reactants: Incorrect estimation of available carboxyl groups on the biomolecule. | Ensure accurate characterization of the starting biomolecule to correctly calculate the required molar ratios of coupling reagents. |
Quantitative Data for Reaction Optimization
Optimizing the molar ratios of reagents and the pH is crucial for maximizing conjugation efficiency. The following tables summarize key parameters based on published data.
Table 1: Effect of EDC/NHS Molar Ratio and pH on Conjugation Efficiency
| Parameter | Condition | Observation | Recommendation |
| EDC:NHS Molar Ratio | EDC only (no NHS) | Lower efficiency due to the instability of the O-acylisourea intermediate, which is prone to hydrolysis.[3] | The addition of NHS is highly recommended to form a more stable amine-reactive intermediate.[3][4] |
| EDC:NHS (1:1) | A commonly used starting point that often yields good results.[7] | A good initial ratio to test for your specific system. | |
| EDC:NHS (1:2) | Increased NHS concentration can further stabilize the activated species and improve yield, especially if the carboxyl group concentration is not precisely known.[6][8] | Consider increasing the NHS ratio if yields are low with a 1:1 ratio. | |
| EDC:NHS (2:1) | An excess of EDC can sometimes lead to side reactions and is generally not recommended.[6] Some studies have found this to be optimal, but it is system-dependent.[8] | Test this ratio only if optimization with excess NHS is unsuccessful. | |
| Activation pH | pH 4.5 - 6.5 | Optimal range for the activation of carboxyl groups by EDC.[5] | Use a buffer such as MES at pH 6.0 for the activation step.[2] |
| pH > 6.5 | The efficiency of EDC activation decreases. | Avoid pH values above 6.5 during the initial activation step. | |
| Coupling pH | pH 7.2 - 8.0 | Optimal range for the reaction of the NHS-ester with the primary amine of this compound.[5][9] | After activation, adjust the pH to ~7.4 using a buffer like PBS for the coupling step. |
| pH < 7.0 | The primary amine on this compound is protonated, reducing its nucleophilicity and slowing the reaction rate. | Ensure the pH is in the recommended range for efficient coupling. |
Table 2: Recommended Molar Excess of Reagents
| Reagent | Molar Excess (relative to -COOH groups) | Rationale |
| EDC | 2 - 10 fold | To ensure efficient activation of the available carboxyl groups.[9] |
| NHS/Sulfo-NHS | 2 - 5 fold | To stabilize the activated intermediate and improve coupling efficiency.[9] |
| This compound | 10 - 50 fold | A significant excess helps to drive the reaction to completion and can minimize biomolecule-biomolecule cross-linking. The optimal ratio should be determined empirically. |
Experimental Protocols
Detailed Two-Step Protocol for Conjugating this compound to a Protein
This protocol is a general guideline and should be optimized for your specific protein.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Buffer Exchange of the Protein
-
If your protein is in a buffer containing amines or carboxylates, exchange it into the Activation Buffer using a desalting column.
-
Determine the protein concentration after buffer exchange.
Step 2: Activation of Carboxyl Groups
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.
-
Prepare a solution of your protein in Activation Buffer (e.g., at 2 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water.
-
Add the EDC and Sulfo-NHS solutions to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[5]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Removal of Excess Activation Reagents
-
Immediately after activation, remove the excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4). This step is crucial to prevent unwanted side reactions.
Step 4: Conjugation with this compound
-
Prepare a stock solution of this compound in the Coupling Buffer.
-
Add the this compound solution to the activated, buffer-exchanged protein. Use a molar excess (e.g., 20-fold) of the linker relative to the protein.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
Step 5: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM. This will deactivate any remaining NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
Step 6: Purification of the Conjugate
-
Purify the this compound-conjugated protein from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography. The purification method will depend on the size of the biomolecule and the downstream application.
Visualizations
Experimental Workflow for Biomolecule Conjugation
Caption: Workflow for the two-step EDC/NHS conjugation of this compound to a biomolecule.
Logical Relationship of EDC/NHS Coupling Chemistry
Caption: Key steps and intermediates in the EDC/NHS-mediated amide bond formation.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electrochemsci.org [electrochemsci.org]
- 9. benchchem.com [benchchem.com]
How to prevent oxidation of the thiol group in 8-aminothiols during SAM formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-aminothiols for the formation of self-assembled monolayers (SAMs). The primary focus is on preventing the oxidation of the thiol group, a common challenge that can impede the formation of high-quality, functional monolayers.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: A white precipitate has formed in my 8-aminothiol stock solution.
-
Q1: What is this precipitate and why did it form? A precipitate in your 8-aminothiol solution is likely the disulfide dimer. This forms when the thiol (-SH) groups of two 8-aminothiol molecules oxidize to form a disulfide bond (-S-S-).[1] This dimer is often less soluble than the monomeric thiol, causing it to precipitate out of solution. The primary cause is the oxidation of the highly susceptible thiol group.[1]
-
Q2: What factors accelerate this oxidation process? Several factors can significantly speed up thiol oxidation:
-
Alkaline pH: The rate of thiol oxidation is highly dependent on pH.[1]
-
Dissolved Oxygen: Molecular oxygen is a primary oxidant.[1][2]
-
Metal Ion Contamination: Transition metals like copper (Cu²⁺) and iron (Fe³⁺) can catalyze oxidation.[1]
-
Light Exposure: UV radiation can promote photochemical oxidation.[1][3]
-
Elevated Temperatures: Higher temperatures increase the rate of oxidation reactions.[1]
-
-
Q3: Can I recover my 8-aminothiol solution once a precipitate has formed? Yes, it is often possible to recover the solution by reducing the disulfide bonds back to free thiols. Add a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to the solution and mix gently. This should redissolve the precipitate. However, prevention is the better strategy.[1]
Issue 2: My SAM formation is inconsistent or fails completely.
-
Q4: I'm not getting a well-ordered monolayer. What could be the cause? Poor or failed SAM formation can be due to several factors beyond thiol oxidation:
-
Contaminated Substrate: The gold surface must be impeccably clean. Organic residues or other impurities will block thiol adsorption.[2]
-
Impure Solvent: Water or other impurities in the solvent can interfere with the self-assembly process.[2]
-
Incorrect Thiol Concentration: The concentration of the thiol solution influences the packing density of the monolayer.[2]
-
Suboptimal Incubation Time: While initial adsorption is fast, achieving a well-ordered monolayer can take from 12 to 48 hours.[2]
-
-
Q5: How does pH specifically affect the stability of the 8-aminothiol? The thiol group (-SH) is in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The pKa for most thiols is around 8.5. At a pH above the pKa, the thiolate form, which is a much stronger nucleophile and significantly more prone to oxidation, predominates.[1] Therefore, maintaining a pH below 8 is critical for minimizing oxidation.[1]
Data Presentation
Table 1: pH vs. Thiol Stability
This table summarizes the stability of the thiol group at different pH ranges. For optimal stability during storage and experiments, maintaining a pH between 4.0 and 6.5 is recommended.
| pH Range | Predominant Species | Oxidation Rate | Stability Recommendation |
| 4.0 - 6.5 | Thiol (-SH) | Very Low | Excellent: Ideal for long-term storage. |
| 6.5 - 7.5 | Thiol (-SH) | Low to Moderate | Good: Suitable for most experimental conditions. Degassing and chelators are recommended. |
| 7.5 - 8.5 | Thiol (-SH) ⇌ Thiolate (-S⁻) | Moderate to High | Fair: Use with caution. Work quickly and use protective agents. |
| > 8.5 | Thiolate (-S⁻) | Very High | Poor: Avoid for storage as oxidation is rapid. |
Data adapted from BenchChem Technical Support documents.[1]
Experimental Protocols
Protocol 1: Preparation of a Stabilized 8-Aminothiol Solution
This protocol outlines the steps to prepare an 8-aminothiol solution with minimized risk of oxidation.
Materials:
-
8-aminothiol
-
High-purity, anhydrous ethanol (200 proof)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Nitrogen or Argon gas source
-
Sterile, conical tubes
Procedure:
-
Solvent Degassing: Before use, degas the high-purity ethanol by bubbling with nitrogen or argon gas for 15-20 minutes. This minimizes dissolved oxygen.[2]
-
Add Chelator: Dissolve EDTA in the degassed ethanol to a final concentration of 1-5 mM. EDTA will sequester trace metal ions that catalyze oxidation.[1]
-
Prepare Thiol Solution: Weigh the desired amount of 8-aminothiol and dissolve it in the EDTA-containing degassed ethanol to the target concentration (typically 1-10 mM for SAM formation).
-
pH Adjustment (if necessary): For aminothiols, the solution pH is a critical parameter.[2] If necessary, adjust the pH to be slightly acidic (pH 6.0-6.5) for storage.
-
Inert Atmosphere Storage: Aliquot the solution into sterile tubes, flush the headspace with nitrogen or argon, and seal tightly.
-
Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Substrate Cleaning for SAM Formation
A pristine substrate surface is crucial for the formation of a high-quality SAM.
Method A: Piranha Solution Cleaning (Use with extreme caution)
-
Prepare the piranha solution by mixing concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) in a 3:1 ratio. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to the acid slowly.
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Rinse the substrate thoroughly with high-purity water and then with ethanol.
-
Dry the substrate under a stream of inert gas (nitrogen or argon).[2]
-
Use the cleaned substrate immediately for SAM formation.[2]
Method B: UV-Ozone Cleaning
-
Place the gold substrate in a UV-Ozone cleaner.
-
Expose the substrate to UV radiation for 10-20 minutes. This process effectively removes organic contaminants.[2]
-
Use the cleaned substrate immediately.
Visualizations
References
Common side reactions when using 8-Amino-1-octanol in bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 8-Amino-1-octanol as a linker in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups in bioconjugation?
This compound is a bifunctional molecule containing a primary amine (-NH₂) and a primary alcohol (-OH) separated by an eight-carbon aliphatic chain. In typical bioconjugation reactions, the primary amine is the intended site of reaction due to its higher nucleophilicity compared to the alcohol, especially under neutral to slightly basic pH conditions (pH 7-9).
Q2: What are the most common conjugation chemistries used with this compound?
The primary amine of this compound is typically targeted in two main types of conjugation reactions:
-
Reaction with N-Hydroxysuccinimide (NHS) esters: NHS esters are common reagents for modifying biomolecules by reacting with primary amines to form stable amide bonds.[1][2]
-
Carbodiimide-mediated coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are used to activate carboxyl groups on biomolecules (e.g., proteins), which then react with the amine of this compound to form an amide bond.[3][4][5]
Q3: What is the primary cause of side reactions when using this compound?
The main source of side reactions is the secondary reactivity of the terminal hydroxyl (-OH) group. While significantly less reactive than the amine, the hydroxyl group can compete for the activated species, especially under non-ideal reaction conditions. This can lead to the formation of unintended ester bonds instead of the desired amide bonds.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
Possible Cause A: Hydrolysis of Coupling Reagents
-
Explanation: NHS esters and the activated intermediates in EDC coupling are susceptible to hydrolysis in aqueous buffers.[1] This is a major competing reaction that consumes the activating group before it can react with this compound.
-
Recommended Solution:
-
Prepare stock solutions of NHS esters in anhydrous organic solvents like DMSO or DMF and add them to the aqueous reaction buffer immediately before starting the conjugation.[1][2]
-
For EDC coupling, consider a two-step process where the biomolecule is first activated in the absence of the amine-containing nucleophile, followed by quenching of excess EDC and then addition of this compound.
-
Ensure the reaction pH is not excessively high, as the rate of hydrolysis increases significantly at higher pH values.[2]
-
Possible Cause B: Suboptimal pH
-
Explanation: The reaction between a primary amine and an NHS ester is most efficient at a pH between 8.0 and 9.0.[2] If the pH is too low, the amine will be protonated (-NH₃⁺) and non-nucleophilic. If the pH is too high, hydrolysis of the NHS ester will dominate.[2]
-
Recommended Solution:
-
Perform the conjugation in a buffer with a pKa in the desired range, such as sodium bicarbonate or borate buffer at pH 8.3-8.5.[2]
-
Verify the pH of your reaction mixture before adding the coupling reagents.
-
Issue 2: Heterogeneity of the Final Conjugate (Multiple Species Detected)
Possible Cause A: Reaction at the Hydroxyl Group
-
Explanation: The hydroxyl group of this compound can react with the activated carboxyl group (in EDC coupling) or the NHS ester to form an ester linkage. This results in a mixed population of conjugates with both amide and ester linkages.
-
Recommended Solution:
-
Control pH: Keep the reaction pH between 7.0 and 8.5. Higher pH values can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the side reaction.
-
Molar Ratio: Avoid using a large excess of the coupling agent (NHS ester or EDC). A higher concentration of the activated species can drive the reaction with the less reactive hydroxyl group.
-
Use of Additives in EDC Coupling: In EDC coupling, the addition of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) can form a more stable intermediate that is less prone to side reactions and reacts more efficiently with the primary amine.[3]
-
Possible Cause B: Formation of N-Acylurea Byproduct (EDC Coupling)
-
Explanation: The O-acylisourea intermediate formed by EDC can rearrange into a stable N-acylurea, which is unreactive towards amines.[4] This leads to a modified biomolecule that cannot be conjugated, contributing to heterogeneity.
-
Recommended Solution:
-
The addition of NHS or HOBt, as mentioned above, helps to suppress the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable activated ester.[3]
-
Issue 3: Instability of the Conjugate over Time
Possible Cause: Presence of an Ester Linkage
-
Explanation: If the side reaction with the hydroxyl group occurred, the resulting ester bond is significantly more susceptible to hydrolysis than the desired amide bond, especially at neutral to high pH. This can lead to the gradual cleavage of your conjugated molecule from the biomolecule during storage or use.
-
Recommended Solution:
-
Purification: Use purification techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC to separate the desired amide-linked conjugate from the unstable ester-linked species.
-
Analytical Characterization: Use mass spectrometry (MS) to confirm the mass of the conjugate and identify different species. The presence of a species with a mass corresponding to the ester-linked product can confirm the side reaction.
-
Storage Conditions: Store the purified conjugate at a lower pH (e.g., pH 5-6) if the stability of the biomolecule allows, to reduce the rate of ester hydrolysis. Store at -80°C to minimize degradation.[6]
-
Quantitative Data Summary
The following table summarizes the key factors influencing the reaction of this compound with activated carboxylic acids (e.g., via NHS ester or EDC/NHS).
| Parameter | Condition | Expected Outcome for Amine Group | Potential Side Reaction with Hydroxyl Group |
| pH | pH < 7.0 | Low reactivity (amine is protonated) | Negligible |
| pH 7.0 - 8.5 | Optimal reactivity (forms stable amide) | Low, but possible | |
| pH > 9.0 | High reactivity | Increased reactivity, significant competition | |
| Molar Excess of Coupling Reagent | 1-5 fold excess | Good conversion to amide | Low |
| >10 fold excess | High conversion to amide | Increased probability of ester formation | |
| Additives (for EDC) | None | Moderate amide formation, risk of N-acylurea | Possible ester formation |
| + NHS/HOBt | High yield of amide , suppressed N-acylurea | Minimized |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Biomolecule
-
Reagent Preparation:
-
Dissolve the amine-modified oligonucleotide or other biomolecule in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[1]
-
Dissolve the this compound in the same conjugation buffer to a final concentration of 10-50 mM.
-
Dissolve the NHS-ester activated molecule in anhydrous DMSO to a concentration 10-20 times higher than the final reaction concentration.[7]
-
-
Conjugation Reaction:
-
To the solution of the biomolecule, add the this compound solution (typically a 10- to 50-fold molar excess).
-
Add the required volume of the NHS-ester stock solution to the biomolecule/amine mixture.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using fluorescent dyes.
-
-
Purification:
-
Remove unreacted this compound and hydrolyzed NHS ester using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
For higher purity, use HPLC (e.g., reverse-phase or ion exchange) to separate the correctly conjugated species from any side products.
-
Protocol 2: EDC/NHS Coupling of this compound to a Carboxylic Acid-Containing Biomolecule
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing biomolecule (e.g., a protein) in an activation buffer (e.g., 0.1 M MES, pH 6.0).
-
Prepare stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 20 mg/mL in water). These should be made fresh.
-
Dissolve this compound in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
-
Activation Step:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the biomolecule solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Step:
-
Optional but recommended: Remove excess EDC and NHS using a desalting column equilibrated with the reaction buffer (pH 7.5).
-
Add the activated biomolecule to the this compound solution (use a 20- to 100-fold molar excess of the amino alcohol).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any remaining active esters by adding a small molecule amine like Tris or hydroxylamine.
-
Purify the conjugate using size exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and byproducts.
-
Visualizations
Caption: General experimental workflow for bioconjugation with this compound.
Caption: Intended vs. side reactions with NHS esters.
Caption: Key reaction pathways in EDC-mediated coupling.
References
- 1. glenresearch.com [glenresearch.com]
- 2. interchim.fr [interchim.fr]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
Strategies to increase the surface density of 8-Amino-1-octanol on substrates
Welcome to the technical support center for strategies to increase the surface density of 8-Amino-1-octanol on substrates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the surface functionalization process.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound to achieve a high surface density.
Question: Why am I observing low or incomplete surface coverage with this compound?
Answer:
Several factors can contribute to poor surface coverage. Consider the following potential causes and troubleshooting steps:
-
Substrate Contamination: The presence of organic residues or particulates on the substrate can hinder the self-assembly process. Ensure thorough cleaning of the substrate before use.
-
Reagent Purity: The this compound may have oxidized or contain impurities. It is advisable to use a fresh reagent from a reputable supplier.
-
Solvent Impurities: The presence of water or other impurities in the solvent can interfere with monolayer formation. Use high-purity, anhydrous solvents.
-
Incorrect pH: The pH of the deposition solution can influence the protonation state of the amino group, affecting its interaction with the substrate. For amine-terminated molecules, adjusting the pH might be necessary to optimize deposition.[1]
-
Sub-optimal Deposition Time: While initial adsorption can be rapid, achieving a well-ordered, dense monolayer often requires longer incubation times, typically ranging from 12 to 48 hours.[1]
Question: How can I prevent the formation of multilayers or aggregates of this compound on the surface?
Answer:
Multilayer formation or aggregation is often a result of non-ideal deposition conditions. To promote the formation of a uniform monolayer:
-
Optimize Concentration: A standard concentration for self-assembled monolayer (SAM) formation is typically in the range of 1 mM.[1] Experiment with a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the optimal balance for your specific substrate and application.
-
Control Deposition Method: For silica-based substrates, vapor-phase deposition can yield more uniform layers with fewer aggregates compared to solution-based methods.[2]
-
Rinsing Procedure: After deposition, a thorough rinsing step with fresh solvent is crucial to remove non-chemisorbed molecules. Sonication in fresh solvent for a short duration (1-3 minutes) can also help in removing loosely bound molecules.
Question: My this compound layer appears disordered. How can I improve the packing density and order?
Answer:
Achieving a well-ordered monolayer is critical for many applications. To improve the molecular arrangement:
-
Increase Incubation Time: Longer assembly times, often between 24 to 48 hours, generally result in better monolayer packing and ordering.[3]
-
Control Temperature: Maintain a constant and controlled temperature during the incubation period, as fluctuations can disrupt the ordering process.[1]
-
Solvent Selection: The choice of solvent can impact the quality of the self-assembled monolayer. While ethanol is commonly used, exploring other high-purity solvents like isopropanol or methanol might be beneficial, especially for short-chain molecules.[1]
Frequently Asked Questions (FAQs)
Question: What are the primary methods for depositing this compound on substrates?
Answer:
The most common methods for depositing this compound are solution-phase deposition and vapor-phase deposition.
-
Solution-Phase Deposition: This involves immersing a clean substrate into a dilute solution of this compound.[3] It is a widely used and relatively simple technique.
-
Vapor-Phase Deposition: This method involves exposing the substrate to the vapor of this compound. This technique can produce highly uniform and reproducible monolayers, particularly on silicon dioxide surfaces.[2]
Question: Which substrates are compatible with this compound modification?
Answer:
This compound can be deposited on a variety of substrates. The choice of substrate depends on the intended application. Common substrates include:
-
Gold (Au): The thiol-like behavior of the alcohol group at one end of the molecule allows for chemisorption on gold surfaces, though the affinity is generally lower than that of thiols.
-
Silicon Dioxide (SiO₂): The hydroxyl group of this compound can form hydrogen bonds with the silanol groups on the surface of silicon dioxide, and the amino group can also interact with the surface.
-
Other Metal Oxides: Substrates like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) are also suitable for modification.
Question: How does the chain length of the molecule affect surface density?
Answer:
For alkanethiols and similar molecules, longer chain lengths generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between the alkyl chains. While this compound is a relatively short-chain molecule, optimizing other parameters becomes more critical to achieve high surface density.
Question: How can I protect the amino group during deposition?
Answer:
To prevent undesirable interactions of the amine group during self-assembly, a strategy involving a protecting group can be employed. For instance, a phthalimide group can be used to protect the amine, which is then deprotected after the monolayer has been formed.[4] This approach can lead to a more well-defined amino-terminated surface.
Quantitative Data Summary
The following table summarizes key parameters that influence the quality of self-assembled monolayers, based on studies of similar amine- and hydroxyl-terminated molecules.
| Parameter | Typical Range | Effect on Surface Density and Order | Reference |
| Concentration | 0.1 mM - 10 mM | Higher concentrations can lead to faster initial coverage but may also result in disordered layers or multilayers if not optimized. A common starting point is 1 mM. | [1] |
| Incubation Time | 12 - 48 hours | Longer incubation times generally promote better ordering and higher packing density as the molecules rearrange on the surface. | [1][3] |
| Solvent | Ethanol, Isopropanol, Methanol | The choice of a high-purity, anhydrous solvent is critical. The polarity of the solvent can influence the solubility of the molecule and its interaction with the surface. | [1] |
| pH (for aqueous solutions) | Application Dependent | For amine-terminated molecules, pH affects the protonation state of the amine group, which can influence its interaction with the substrate and packing density. | [1] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of this compound on Gold Substrates
This protocol is adapted from standard procedures for alkanethiol self-assembly on gold.[3]
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate in the this compound solution in a sealed container.
-
To minimize oxidation, it is recommended to backfill the container with an inert gas like nitrogen.
-
Allow the self-assembly to proceed for 24-48 hours at a constant temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
For a more rigorous cleaning, you can sonicate the substrate in fresh ethanol for 1-3 minutes.
-
Dry the functionalized substrate under a stream of dry nitrogen.
-
-
Storage:
-
Store the modified substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.
-
Protocol 2: Vapor-Phase Deposition of this compound on Silicon Dioxide Substrates
This protocol is based on general procedures for vapor-phase silanization.[2]
-
Substrate Preparation:
-
Clean the silicon dioxide substrate by sonicating it in acetone, followed by isopropanol, and finally deionized water (10 minutes each).
-
Activate the surface by treating it with an oxygen plasma or a piranha solution to generate hydroxyl groups.
-
Rinse thoroughly with deionized water and dry with nitrogen gas.
-
-
Vapor-Phase Deposition Setup:
-
Place the cleaned substrate in a vacuum desiccator or a specialized vapor deposition chamber.
-
Place a small, open vial containing a few drops of this compound inside the chamber, ensuring it is not in direct contact with the substrate.
-
-
Deposition Process:
-
Evacuate the chamber to a low pressure to remove air and moisture.
-
Heat the chamber gently (e.g., to 60-80°C) to increase the vapor pressure of the this compound.
-
Allow the deposition to proceed for several hours (e.g., 2-12 hours). The optimal time will need to be determined experimentally.
-
-
Post-Deposition Treatment:
-
After deposition, vent the chamber and remove the substrate.
-
Rinse the substrate with a suitable solvent (e.g., ethanol or isopropanol) to remove any loosely bound molecules.
-
Dry the substrate under a stream of nitrogen.
-
Visualizations
Caption: Workflow for solution-phase deposition of this compound.
Caption: Factors influencing the quality of the this compound monolayer.
References
Technical Support Center: Optimizing Amine Reactivity of Surface-Bound 8-Carbon Alkyl Amines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the reactivity of surface-bound amino groups, using 8-Amino-1-octanol derivatives as a primary example.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the reactivity of surface-bound amines?
A1: The most critical factor is the pH of the reaction buffer. The primary amine group (-NH₂) is only nucleophilic (reactive) in its deprotonated state. At acidic pH, the group is protonated to form a non-reactive ammonium salt (-NH₃⁺). Therefore, maintaining an appropriate pH is essential for successful coupling reactions.
Q2: What is the optimal pH range for reactions involving surface amines, such as coupling with NHS esters?
A2: The optimal pH range for coupling N-hydroxysuccinimide (NHS) esters to surface amine groups is typically between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance between maximizing amine reactivity and minimizing the hydrolysis of the NHS ester, an undesired side reaction that increases at higher pH values.
Q3: Can I use Tris buffer for my amine coupling reaction?
A3: No, it is not recommended. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the surface-bound amines for reaction with your coupling agent (e.g., NHS ester), significantly reducing the efficiency of your surface modification. Phosphate, borate, or carbonate/bicarbonate buffers are suitable alternatives.[1]
Q4: How can I confirm that my surface is successfully functionalized with an amino-terminated monolayer?
A4: Several surface-sensitive analytical techniques can be used for confirmation:
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly effective method to confirm the presence of nitrogen on the surface. High-resolution scans of the N 1s region can distinguish between free amine (-NH₂) and protonated amine (-NH₃⁺) groups.[2][3]
-
Contact Angle Goniometry: A successful hydrophilic amine functionalization on a hydrophobic surface (like bare gold) will cause a decrease in the water contact angle. Conversely, functionalizing a hydrophilic surface (like SiO₂) with a C8 alkyl amine will increase the contact angle.[3][4]
-
Ellipsometry: This technique can be used to measure the thickness of the self-assembled monolayer (SAM), which should be consistent with the length of the molecule used.
Q5: What causes low coupling efficiency despite confirming the presence of surface amines?
A5: Low coupling efficiency can be due to several factors:
-
Competing Hydrolysis: If using NHS esters, they can hydrolyze in aqueous buffers, rendering them inactive. This process is accelerated at high pH.[5]
-
Steric Hindrance: A densely packed monolayer can prevent bulky molecules from accessing the reactive amine groups on the surface.
-
Inappropriate Buffer: As mentioned, using amine-containing buffers like Tris will quench the reaction.
-
Degraded Reagents: The coupling agent (e.g., NHS ester) may have degraded due to improper storage.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Monolayer Formation
Q: My surface characterization (contact angle, XPS) suggests a patchy or non-existent amino-terminated monolayer. What went wrong?
A: This issue typically stems from problems during the substrate cleaning or self-assembly process.
-
Possible Cause 1: Contaminated Substrate.
-
Solution: Ensure your substrate (e.g., gold or silicon dioxide) is scrupulously clean. Organic residues or dust will prevent uniform monolayer formation. Use established cleaning procedures like piranha solution for SiO₂ or UV/Ozone and solvent washing for gold. Always handle substrates with clean tweezers.
-
-
Possible Cause 2: Impure Solvent or Reagent.
-
Solution: Use high-purity, anhydrous solvents (e.g., 200 proof ethanol) for preparing your deposition solution.[5] Ensure the amino-alkane silane or thiol is of high purity and has not been oxidized. Using fresh reagents is recommended.
-
-
Possible Cause 3: Incorrect Incubation Time or Concentration.
-
Solution: While self-assembly can be rapid, achieving a well-ordered monolayer often requires longer incubation times, typically between 12 and 48 hours.[5] A standard concentration for SAM formation is 1 mM.[5] It is advisable to perform a time-course and concentration-dependence experiment to find the optimal conditions for your specific molecule and substrate.
-
Issue 2: Low Reactivity of Surface Amine Groups
Q: I have confirmed the presence of an amine monolayer, but my subsequent coupling reaction shows very low yield. How can I improve this?
A: This points to a problem with the reaction conditions or the accessibility of the amine groups.
-
Possible Cause 1: Incorrect Reaction pH.
-
Solution: The amine group must be deprotonated to be reactive. Verify that your reaction buffer is within the optimal pH 7.2-8.5 range.[1] Use a calibrated pH meter.
-
-
Possible Cause 2: Competing Hydrolysis of Coupling Reagent.
-
Solution: If using an NHS ester, prepare the solution immediately before use. Do not store NHS-ester solutions in aqueous buffers. Minimize the reaction time to what is necessary (e.g., 0.5 to 4 hours) to reduce the impact of hydrolysis.[1]
-
-
Possible Cause 3: Steric Hindrance.
-
Solution: If coupling a large molecule (like a protein), a very dense monolayer can limit accessibility. Consider creating a mixed monolayer by co-depositing the 8-amino-1-octanethiol with a shorter thiol (e.g., 6-mercapto-1-hexanol). This creates "spacer" molecules that can improve the accessibility of the amine groups.
-
Quantitative Data Summary
Table 1: Optimal Conditions for Amine Coupling with NHS Esters
| Parameter | Recommended Value | Rationale | Citations |
|---|---|---|---|
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine deprotonation (reactivity) and NHS ester hydrolysis (instability). | [1] |
| Buffer Type | Phosphate, Borate, Bicarbonate | Non-reactive towards NHS esters. | [1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperature can slow the hydrolysis of NHS esters. | [1] |
| Reaction Time | 0.5 - 4 hours | Sufficient for coupling while minimizing hydrolysis of the coupling agent. |[1] |
Table 2: Typical Parameters for SAM Formation
| Parameter | Value for Thiols on Gold | Value for Silanes on SiO₂ | Rationale | Citations |
|---|---|---|---|---|
| Concentration | 0.1 - 10 mM (Typical: 1 mM) | 1% (v/v) in solvent | Ensures sufficient material for monolayer formation without excessive multilayering. | [4][5] |
| Solvent | High-purity Ethanol | Anhydrous Toluene or Ethanol | Good solubility for reagents and compatibility with substrates. | [4][5] |
| Incubation Time | 12 - 48 hours | 2 - 24 hours | Allows for molecular arrangement into a well-ordered monolayer. |[4][5] |
Experimental Protocols & Visualizations
Protocol 1: Formation of an 8-Amino-1-octanethiol SAM on Gold
-
Substrate Cleaning: Immerse the gold substrate in piranha solution (3:1 H₂SO₄:H₂O₂) for 5 minutes (Caution: Piranha solution is extremely corrosive). Rinse copiously with deionized water, followed by ethanol, and dry under a stream of nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of 8-amino-1-octanethiol in 200-proof ethanol. For aminothiols, adjusting the pH to ~12 with ammonium hydroxide can facilitate SAM formation, though neutral pH is also used.
-
Self-Assembly: Immerse the clean, dry gold substrate into the thiol solution. Place the container in a dark, vibration-free environment and allow it to incubate for 18-24 hours.[6]
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of nitrogen.
-
Storage: Store in a desiccator or under an inert atmosphere until ready for use.
Protocol 2: Amine Coupling with an NHS-Ester Activated Molecule
-
Buffer Preparation: Prepare a 0.1 M phosphate or borate buffer and adjust the pH to 8.3. Degas the buffer to remove dissolved oxygen.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester activated molecule in an appropriate solvent (like DMSO or DMF if not water-soluble) and then dilute it into the pH 8.3 reaction buffer to the desired final concentration.
-
Coupling Reaction: Immerse the amine-functionalized substrate in the NHS-ester solution. Let the reaction proceed for 1-2 hours at room temperature.[1]
-
Quenching: To stop the reaction and block any unreacted NHS esters (if applicable), immerse the substrate in a quenching solution, such as 1 M ethanolamine or 0.1 M Tris buffer at pH 8, for 15-30 minutes.
-
Final Rinse: Rinse the substrate with the reaction buffer, followed by deionized water.
-
Drying: Dry the final modified substrate under a gentle stream of nitrogen.
Diagrams
Caption: General experimental workflow for surface functionalization.
References
- 1. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation and Organization of Amino Terminated Self-assembled Layers on Si(001) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. if.tugraz.at [if.tugraz.at]
How to minimize nonspecific protein binding on 8-Amino-1-octanol modified surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize nonspecific protein binding on 8-Amino-1-octanol modified surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nonspecific protein binding on this compound modified surfaces?
Nonspecific binding on these surfaces primarily arises from two sources:
-
Electrostatic Interactions: At physiological pH, the primary amine groups (-NH2) of this compound are protonated (-NH3+), creating a positively charged surface. Proteins with a net negative charge will be electrostatically attracted to the surface.
-
Hydrophobic Interactions: The octyl chain of the this compound molecule introduces hydrophobic character to the surface. Proteins with exposed hydrophobic regions can adsorb to the surface to minimize their interaction with the aqueous environment.
Q2: What is the first step I should take to minimize nonspecific binding?
The most critical first step is to implement a robust blocking procedure after surface modification. Blocking agents are molecules that adsorb to the surface and occupy the sites that would otherwise be available for nonspecific protein binding.
Q3: What are the most common types of blocking agents?
There are three main categories of blocking agents:
-
Proteins: Bovine Serum Albumin (BSA) and non-fat dry milk are widely used. They are effective because they are large molecules that can cover a significant surface area.
-
Detergents: Non-ionic detergents like Tween 20 are often included in washing buffers to help disrupt weak, nonspecific interactions.
-
Polymers: Polyethylene glycol (PEG) is a hydrophilic polymer that can be grafted onto the surface to create a hydrated layer that repels proteins.
Q4: How do I choose the right blocking agent for my experiment?
The choice of blocking agent depends on your specific application. Here are some general guidelines:
-
For general applications: 1% w/v BSA in a suitable buffer is a good starting point.
-
For phosphoprotein detection: Use BSA instead of non-fat dry milk, as milk contains phosphoproteins (like casein) that can interfere with the assay.[1][2]
-
When using biotin-streptavidin systems: Avoid using non-fat dry milk as it contains endogenous biotin.[1]
-
To minimize hydrophobic interactions: Including a low concentration (0.05% v/v) of Tween 20 in your wash buffers can be beneficial.[3][4]
Q5: Can I control the surface density of this compound, and will this help reduce nonspecific binding?
Yes, you can control the surface density, and it can influence nonspecific binding. A very high density of amine groups can lead to a highly charged surface, increasing electrostatic-based nonspecific binding. Conversely, a very low density might expose more of the underlying substrate, which could also contribute to nonspecific binding. Optimizing the surface density is a key step in surface preparation. You can control the density by adjusting the concentration of the this compound solution and the incubation time during the self-assembly process.
Troubleshooting Guides
Problem: High background signal in my assay.
High background is a common indicator of significant nonspecific protein binding.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective Blocking | 1. Optimize Blocking Agent Concentration: If you are using BSA, try increasing the concentration from 1% to 3% w/v. For non-fat dry milk, a range of 1-5% can be tested.[1] 2. Increase Incubation Time: Extend the blocking incubation time to 2 hours at room temperature or overnight at 4°C. 3. Change Blocking Agent: If BSA is not effective, try non-fat dry milk (if compatible with your assay) or a commercial protein-free blocking buffer. |
| Inappropriate Buffer Conditions | 1. Adjust pH: If your protein of interest has a high pI, consider increasing the pH of your binding buffer to reduce its net positive charge. Conversely, for proteins with a low pI, a lower pH might be beneficial. 2. Increase Ionic Strength: Increasing the salt concentration (e.g., NaCl from 150 mM to 300 mM) in your binding and wash buffers can help to shield electrostatic interactions. |
| Hydrophobic Interactions | Add a Non-ionic Detergent: Include 0.05% v/v Tween 20 in all your wash buffers to help disrupt weak hydrophobic interactions.[3][4] |
| Incomplete Surface Modification | Verify Surface Chemistry: Ensure your surface modification protocol is robust. Incomplete or uneven coverage with this compound can expose the underlying substrate, leading to nonspecific binding. |
Problem: My specific signal is low.
Low specific signal can sometimes be a consequence of overly harsh blocking or washing conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Blocking Agent Interference | 1. Reduce Blocking Agent Concentration: If you suspect your blocking agent is sterically hindering the binding of your target protein, try reducing the concentration to the lower end of the recommended range (e.g., 1% BSA). 2. Shorter Blocking Incubation: Reduce the blocking incubation time to 30-60 minutes. |
| Harsh Washing Steps | 1. Reduce Detergent Concentration: If using Tween 20, try lowering the concentration to 0.01% v/v.[5] 2. Decrease Number of Washes: Reduce the number of wash steps, but ensure you are still effectively removing unbound protein. |
| Protein Denaturation on Surface | Consider a Different Surface Chemistry: If the problem persists, the this compound surface may not be suitable for your specific protein. Consider a surface with a longer or more hydrophilic spacer arm. |
Quantitative Data Summary
The following tables summarize common concentrations and conditions for various blocking agents. Note that optimal conditions should be determined empirically for each specific assay.
Table 1: Common Protein-Based Blocking Agents
| Blocking Agent | Typical Concentration (w/v) | Incubation Time | Incubation Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1 - 3% | 30 min - 2 hours | Room Temperature or 37°C | A 0.05% concentration has been shown to provide up to 98% blocking efficiency on some surfaces.[6] Can be used for phosphoprotein detection. |
| Non-Fat Dry Milk | 1 - 5% | 30 min - 2 hours | Room Temperature | A cost-effective option, but not suitable for phosphoprotein or biotin-based detection systems.[1][2] |
| Casein | 1% | 1 hour | Room Temperature | The primary protein in milk responsible for blocking. |
Table 2: Common Non-Protein Blocking Agents and Additives
| Agent | Typical Concentration (v/v) | Application | Notes |
| Tween 20 | 0.05 - 0.1% | Additive in wash buffers | A non-ionic detergent that helps to reduce hydrophobic interactions.[3][5] |
| Polyethylene Glycol (PEG) | Varies | Surface modification | Creates a hydrophilic layer that repels proteins. Can be used as a primary surface coating or as a blocking agent.[7] |
Experimental Protocols
Protocol 1: Surface Modification with this compound (Self-Assembled Monolayer on Gold)
This protocol is for the formation of a self-assembled monolayer (SAM) of 8-Amino-1-octanethiol (a common form of this compound for gold surfaces) on a gold substrate.
Materials:
-
Gold-coated substrates
-
8-Amino-1-octanethiol hydrochloride
-
200-proof ethanol
-
Ammonium hydroxide (for pH adjustment)
-
Clean glass or polypropylene containers
-
Tweezers
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrates by sonicating in ethanol for 15 minutes, followed by rinsing with fresh ethanol. Dry the substrates under a stream of dry nitrogen gas.
-
Prepare Thiol Solution: Prepare a 1 mM solution of 8-Amino-1-octanethiol hydrochloride in 200-proof ethanol.
-
pH Adjustment: For amine-terminated thiols, adjust the pH of the solution to ~12 by adding a few drops of concentrated ammonium hydroxide. This deprotonates the amine group, facilitating a more ordered monolayer formation.
-
Self-Assembly: Immerse the cleaned gold substrates into the thiol solution in individual, clean containers. To minimize oxidation, purge the containers with dry nitrogen gas before sealing.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing: Remove the substrates from the thiol solution and rinse thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the substrates under a stream of dry nitrogen.
-
Storage: Store the modified substrates in a clean, dry environment (e.g., a desiccator) until use.
Protocol 2: General Protein Blocking Procedure (BSA)
Materials:
-
This compound modified substrates
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4
-
Tween 20 (optional)
Procedure:
-
Prepare Blocking Buffer: Prepare a 1% (w/v) solution of BSA in PBS or TBS. For a 100 mL solution, dissolve 1 g of BSA in 100 mL of buffer. Ensure the BSA is fully dissolved.
-
Optional: Add Detergent: For enhanced blocking of hydrophobic interactions, Tween 20 can be added to the blocking buffer to a final concentration of 0.05% (v/v).[8]
-
Blocking: Immerse the this compound modified substrates in the blocking buffer. Ensure the entire surface is covered.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Remove the substrates from the blocking buffer and wash 3-5 times with a wash buffer (PBS or TBS, optionally containing 0.05% Tween 20).
-
The surface is now blocked and ready for the specific protein binding step of your assay.
Protocol 3: Protein Binding Assay
This is a general protocol for assessing the binding of a protein of interest to the modified and blocked surface.
Materials:
-
Blocked this compound modified substrates
-
Protein of interest in a suitable buffer (e.g., PBS or TBS)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween 20)
-
Detection reagents (e.g., primary and secondary antibodies for an ELISA-based detection)
Procedure:
-
Protein Incubation: Incubate the blocked substrates with a solution of your protein of interest at a known concentration. The incubation time and temperature will be specific to your protein and should be optimized.
-
Washing: After incubation, wash the substrates thoroughly with the wash buffer to remove any unbound protein. Typically, 3-5 washes are performed.
-
Detection: Detect the bound protein using a suitable method. For example, if you are performing an immunoassay, you would proceed with incubation with a primary antibody against your protein of interest, followed by a labeled secondary antibody.
-
Quantification: Quantify the signal from your detection method. This signal is proportional to the amount of specifically bound protein.
Visualizations
Caption: Experimental workflow for minimizing nonspecific binding.
Caption: Troubleshooting logic for high nonspecific binding.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. quora.com [quora.com]
- 3. bosterbio.com [bosterbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Bovine Serum Albumin Blocking Efficiency on Epoxy-Functionalized Substrates for Microarray Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Characterization of 8-Amino-1-octanol Self-Assembled Monolayers: A Comparative Guide Using XPS and AFM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Amino-1-octanol self-assembled monolayers (SAMs), a critical surface modification technique in biomedical research and drug development. The performance of these amine-terminated SAMs is evaluated against a standard alkanethiol SAM, octadecanethiol (ODT), using X-ray Photoelectron Spectroscopy (XPS) for chemical analysis and Atomic Force Microscopy (AFM) for surface morphology characterization.
Performance Comparison: this compound vs. Octadecanethiol SAMs
The functionalization of surfaces with SAMs is a fundamental step in the creation of biocompatible materials, biosensors, and platforms for controlled drug delivery. The choice of the terminal group of the SAM-forming molecule dictates the surface properties. Here, we compare an amine-terminated SAM (this compound) with a methyl-terminated SAM (Octadecanethiol) on a gold substrate. While specific comparative data for this compound is limited in publicly available literature, this guide utilizes established data for similar amine-terminated and alkylthiol SAMs to provide an illustrative comparison.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Table 1: Illustrative XPS Data for SAMs on Gold
| Parameter | This compound SAM (Illustrative) | Octadecanethiol (ODT) SAM[1][2] | Key Differences & Implications |
| Elemental Composition (Atomic %) | |||
| Carbon (C) | ~70-80% | ~85-95% | The lower carbon percentage in the this compound SAM is expected due to the presence of nitrogen and oxygen. |
| Nitrogen (N) | ~5-10% | Not Present | The presence of a significant nitrogen signal is the primary indicator of a successful this compound SAM formation. |
| Oxygen (O) | ~5-10% | <1% (adventitious) | The oxygen content in the this compound SAM is due to the hydroxyl terminal group. |
| Sulfur (S) | ~2-5% | ~2-5% | A sulfur signal confirms the attachment of the thiol group to the gold substrate. |
| Gold (Au) | ~5-15% | ~1-5% | The higher gold signal in the this compound SAM could suggest a less dense or thinner monolayer compared to the well-ordered ODT SAM. |
| High-Resolution N 1s Peak (Binding Energy) | ~399.5 eV (Amine) | Not Applicable | The N 1s peak at this energy confirms the presence of the primary amine group. A secondary peak around 401.5 eV could indicate protonated amine groups (-NH3+).[3] |
| High-Resolution C 1s Peak (Binding Energy) | ~285.0 eV (C-C, C-H), ~286.5 eV (C-N, C-O) | ~285.0 eV (C-C, C-H) | The C 1s spectrum of the this compound SAM shows an additional peak at a higher binding energy, corresponding to carbon atoms bonded to nitrogen and oxygen. |
| High-Resolution S 2p Peak (Binding Energy) | ~162.0 eV (S-Au) | ~162.0 eV (S-Au) | The S 2p peak at this energy is characteristic of a thiolate bond to the gold surface for both SAMs. |
Atomic Force Microscopy (AFM) Analysis
AFM is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces. It is used to assess the quality, homogeneity, and surface roughness of the SAMs.
Table 2: Illustrative AFM Data for SAMs on Gold
| Parameter | This compound SAM (Illustrative) | Octadecanethiol (ODT) SAM[4] | Key Differences & Implications |
| Surface Morphology | May exhibit some domains and defects due to the hydrophilic interactions of the amine and hydroxyl groups. | Typically forms a highly ordered, crystalline-like monolayer with large, flat terraces. | The terminal functional groups of this compound can lead to a more complex and potentially less ordered surface structure compared to the simple alkyl chains of ODT. |
| Root Mean Square (RMS) Roughness (Rq) | 0.5 - 1.5 nm | 0.2 - 0.5 nm | A higher Rq value for the this compound SAM would suggest a rougher and less uniform surface, which could be attributed to the packing of the bifunctional molecules. |
| Average Roughness (Ra) | 0.4 - 1.2 nm | 0.1 - 0.4 nm | Similar to Rq, a higher Ra indicates a greater deviation in the surface height profile for the this compound SAM. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the formation of high-quality SAMs and for obtaining reliable characterization data.
Protocol for SAM Formation on Gold
-
Substrate Preparation:
-
Use gold-coated silicon wafers or glass slides.
-
Clean the substrates by sonication in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the substrates under a stream of dry nitrogen.
-
Treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove any organic contaminants.
-
-
SAM Solution Preparation:
-
Prepare a 1 mM solution of this compound or Octadecanethiol in absolute ethanol. For amine-terminated thiols, adjusting the pH of the solution may be necessary to control the protonation state of the amine group.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution in a sealed container.
-
To minimize oxidation, the container can be purged with an inert gas (e.g., nitrogen or argon).
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution and rinse thoroughly with copious amounts of ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of dry nitrogen.
-
Store the samples in a clean, dry environment before characterization.
-
Protocol for XPS Analysis
-
Instrument: A monochromatic Al Kα X-ray source is typically used.
-
Analysis Chamber Pressure: Maintain a high vacuum (e.g., <1 x 10-8 Torr).
-
Survey Scan: Acquire a wide scan (0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain detailed scans over the C 1s, N 1s, O 1s, S 2p, and Au 4f regions to determine the chemical states and for quantitative analysis.
-
Take-off Angle: For standard analysis, a take-off angle of 90° (normal to the surface) is used. Angle-resolved XPS can be employed to probe the depth profile of the SAM.
Protocol for AFM Analysis
-
Mode: Tapping mode (or contact mode in a liquid cell for certain applications) is generally preferred for imaging soft organic monolayers to minimize sample damage.
-
Probe: Use a sharp silicon nitride or silicon cantilever with a spring constant appropriate for soft matter imaging.
-
Scan Size and Rate: Start with larger scan sizes (e.g., 5 µm x 5 µm) to assess the overall homogeneity and then zoom into smaller areas (e.g., 500 nm x 500 nm) for high-resolution imaging. Use a slow scan rate (e.g., 0.5-1 Hz) to ensure accurate tracking of the surface topography.
-
Data Analysis: Use the AFM software to calculate surface roughness parameters (Rq and Ra) from multiple areas to ensure statistical significance.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the formation and characterization of this compound SAMs.
References
A Comparative Analysis of 8-Amino-1-octanol and 11-amino-1-undecanol for Self-Assembled Monolayers
A comparative guide for researchers, scientists, and drug development professionals on the performance of 8-Amino-1-octanol and 11-amino-1-undecanol in the formation of self-assembled monolayers (SAMs).
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The choice of the molecule used to create the SAM is critical as it dictates the surface properties of the resulting layer, such as its thickness, packing density, and surface energy. This guide compares two bifunctional amino-alcohols, this compound and 11-amino-1-undecanol, for their potential use in SAMs. The key difference between these two molecules is the length of their alkyl chains, which significantly influences the properties of the resulting monolayer.
Molecular Structure and its Impact on SAM Properties
The primary distinction between this compound and 11-amino-1-undecanol lies in their alkyl chain length—eight carbon atoms versus eleven. This difference has a profound impact on the van der Waals forces between adjacent molecules in the SAM. Longer alkyl chains, as in 11-amino-1-undecanol, exhibit stronger van der Waals interactions, which generally leads to more densely packed, ordered, and stable monolayers.[1][2] Conversely, the shorter alkyl chain of this compound results in weaker intermolecular forces, which may lead to a less ordered and more permeable monolayer.[3]
Performance Characteristics: A Comparative Overview
The following table summarizes the key performance characteristics of SAMs formed from the thiol analogs of this compound and 11-amino-1-undecanol. This data is intended to provide an estimate of the expected properties of SAMs formed from the corresponding amino-alcohols on a suitable substrate.
| Performance Metric | 8-Amino-1-octanethiol (Analog for this compound) | 11-Amino-1-undecanethiol (Analog for 11-amino-1-undecanol) | Source |
| Monolayer Thickness | Shorter, less ordered monolayer expected. | A well-packed film with a thickness of approximately 1.6 nm has been reported. | [4][5] |
| Packing Density & Order | Weaker van der Waals forces may lead to a less densely packed and more disordered monolayer. | Stronger van der Waals interactions promote the formation of a well-ordered, densely packed monolayer. | [1][2] |
| Surface Wettability (Contact Angle) | Expected to have a lower contact angle compared to the C11 analog due to less dense packing. | The contact angle can be influenced by the terminal amino group and the packing of the monolayer. | |
| Stability | The shorter alkyl chain results in a less stable monolayer. | Longer alkyl chains contribute to greater thermal and chemical stability of the SAM.[6] | [6] |
| Permeability | The less-ordered structure is expected to be more permeable to ions and small molecules. | The well-packed structure provides a better barrier against the permeation of electroactive species.[4] | [4] |
Experimental Protocols
While specific protocols for forming SAMs from this compound and 11-amino-1-undecanol are not well-documented, a general procedure for forming amino-alcohol SAMs on a silicon oxide or titanium dioxide substrate can be outlined as follows. This protocol is based on established methods for forming SAMs from other functionalized molecules on oxide surfaces.[7][8]
Substrate Preparation:
-
Silicon or titanium dioxide substrates are first cleaned to remove organic contaminants. This is typically achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by drying under a stream of nitrogen.
-
To generate hydroxyl groups on the surface, the substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or exposed to an oxygen plasma or UV-ozone treatment. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
After hydroxylation, the substrates are thoroughly rinsed with deionized water and dried with nitrogen.
SAM Formation:
-
Prepare a dilute solution (typically 1-5 mM) of either this compound or 11-amino-1-undecanol in an anhydrous solvent such as toluene or ethanol.
-
Immerse the cleaned and hydroxylated substrates in the amino-alcohol solution. The immersion time can vary from a few hours to 24 hours to allow for the self-assembly process to reach equilibrium. The process is typically carried out in an inert atmosphere to prevent contamination.
-
After immersion, the substrates are removed from the solution and rinsed thoroughly with the same solvent to remove any non-chemisorbed molecules.
-
The substrates are then dried under a stream of nitrogen.
Characterization:
The resulting SAMs can be characterized using a variety of surface-sensitive techniques:
-
Contact Angle Goniometry: To determine the surface wettability.
-
Ellipsometry: To measure the thickness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical bonding at the surface.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.
Visualizing the Molecular Comparison
The following diagrams, generated using the DOT language, illustrate the structural differences between this compound and 11-amino-1-undecanol and a conceptual workflow for their comparison in SAMs.
Caption: Molecular structures of this compound and 11-amino-1-undecanol.
Caption: Workflow for comparing the performance of amino-alcohols in SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. FCNAUP - Effect of van der Waals interactions in the DFT description of self-assembled monolayers of thiols on gold [sigarra.up.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Self Assembled Monolayer Reagent 11-Amino-1-undecanethiol, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Confirming Covalent Attachment of 8-Amino-1-octanol: An Analytical Method Comparison Guide
For researchers, scientists, and drug development professionals, confirming the successful covalent attachment of molecules like 8-Amino-1-octanol to a surface is a critical step in the development of functionalized materials for a wide range of applications, including biosensors, drug delivery systems, and biomaterials. This guide provides a comparative overview of key analytical methods used to verify this covalent linkage, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The confirmation of this compound attachment is typically achieved through a multi-technique approach, as no single method can provide all the necessary information regarding surface composition, chemical bonding, and morphology. The most commonly employed techniques are X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Contact Angle Goniometry, and Atomic Force Microscopy (AFM).
| Analytical Method | Information Provided | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | - Quantitative elemental analysis.- Provides information on chemical bonding environment. | - Requires high vacuum.- Limited to the top ~10 nm of the surface. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups and chemical bonds. | - Non-destructive.- Sensitive to changes in molecular structure and orientation. | - Can have low sensitivity for monolayers.- Substrate interference can be an issue. |
| Contact Angle Goniometry | Surface wettability and surface energy. | - Simple and rapid measurement.- Sensitive to changes in surface chemistry. | - Indirect method for confirming attachment.- Affected by surface roughness and contamination. |
| Atomic Force Microscopy (AFM) | Surface topography and morphology at the nanoscale. | - High-resolution imaging.- Can provide information on layer thickness and uniformity. | - Does not provide direct chemical information.- Tip-sample interactions can affect the surface. |
Data Presentation: Expected Outcomes for this compound Attachment
The following tables summarize the expected quantitative data from each technique before and after the successful covalent attachment of this compound to a model silicon wafer substrate with a native oxide layer.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data
| Element | Binding Energy (eV) | Expected Atomic Conc. (%) - Bare Substrate | Expected Atomic Conc. (%) - After this compound Attachment |
| Si 2p | ~99 (Si-Si), ~103 (SiO₂) | 40 - 50 | 20 - 30 |
| O 1s | ~532 | 50 - 60 | 30 - 40 |
| C 1s | ~285 (adventitious carbon) | < 5 | 40 - 50 |
| N 1s | ~400 (N-H) | 0 | 5 - 10 |
Note: The presence of a distinct N 1s peak is a strong indicator of successful amine functionalization. The increase in the C 1s signal and a decrease in the Si 2p and O 1s signals from the underlying substrate also support the formation of an organic overlayer.[1][2]
Table 2: Fourier-Transform Infrared Spectroscopy (FTIR) Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected Observation |
| N-H stretching | 3300 - 3500 | Appearance of broad peaks, confirming the presence of the amine group. |
| C-H stretching (asymmetric & symmetric) | 2920 - 2930 & 2850 - 2860 | Appearance of strong, sharp peaks, indicating the presence of the octyl chain.[3] |
| N-H bending | ~1600 | Appearance of a peak corresponding to the amine scissoring vibration. |
| Si-O-Si stretching | ~1070 | Attenuation of this substrate peak after monolayer formation. |
Note: The positions of the C-H stretching peaks can also provide information about the packing density and order of the alkyl chains in the monolayer.
Table 3: Water Contact Angle Data
| Surface State | Expected Water Contact Angle (°) | Interpretation |
| Bare Silicon Wafer (with native oxide) | 20 - 40 | Hydrophilic surface due to hydroxyl groups. |
| After this compound Attachment | 70 - 90 | Increased hydrophobicity due to the exposed octyl chains.[4] |
Note: A significant increase in the water contact angle is a strong qualitative indicator of successful surface modification with the hydrophobic alkyl chain of this compound.
Experimental Protocols
I. X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Ensure the sample is clean and free of contaminants. Mount the sample on a dedicated XPS sample holder using double-sided copper or silver tape.
-
Instrumentation: Use a monochromatic Al Kα X-ray source.
-
Analysis Conditions:
-
Maintain the analysis chamber at a pressure below 10⁻⁸ Torr.
-
Acquire a survey spectrum (0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and Si 2p regions to determine chemical states and quantify elemental composition.
-
Use an electron flood gun to compensate for any surface charging.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical states.
-
Calculate atomic concentrations from the integrated peak areas using appropriate sensitivity factors.
-
II. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: The sample should be reflective for techniques like Grazing Angle Attenuated Total Reflectance (GATR-FTIR) or Infrared Reflection-Absorption Spectroscopy (IRRAS).
-
Instrumentation: Use an FTIR spectrometer equipped with a liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector for high sensitivity.
-
Analysis Conditions:
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum from a clean, unmodified substrate.
-
Collect the sample spectrum from the this compound modified surface.
-
Typically, 128 to 1024 scans are co-added to achieve a good signal-to-noise ratio.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the monolayer.
-
Identify characteristic peaks corresponding to the functional groups of this compound.
-
III. Contact Angle Goniometry
-
Sample Preparation: The sample surface must be clean and dry.
-
Instrumentation: Use a contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.
-
Measurement Procedure:
-
Place the sample on the measurement stage.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the baseline of the drop and the tangent at the drop's edge.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.
-
IV. Atomic Force Microscopy (AFM)
-
Sample Preparation: The sample should be mounted on a flat, rigid support.
-
Instrumentation: Use an AFM operating in tapping mode to minimize damage to the soft organic monolayer.
-
Imaging Conditions:
-
Use a sharp silicon nitride or silicon tip with a high aspect ratio.
-
Adjust the scan size, scan rate, and feedback gains to obtain a high-quality image.
-
Acquire both height and phase images. Phase images can often reveal variations in surface properties not visible in the topography.
-
-
Data Analysis:
-
Analyze the AFM images to assess the uniformity and morphology of the this compound layer.
-
Measure the surface roughness (e.g., root-mean-square roughness) to quantify the smoothness of the coating.
-
If a scratch is made in the monolayer, the height profile across the scratch can be used to estimate the thickness of the layer.
-
Mandatory Visualization
References
A Comparative Guide to Protein Immobilization: 8-Amino-1-octanol Functionalized Surfaces vs. Alternatives
For researchers, scientists, and drug development professionals, the effective immobilization of proteins onto solid surfaces is a cornerstone of innovation, underpinning advancements in biosensors, microarrays, and targeted drug delivery systems. The choice of surface chemistry is paramount, directly influencing the density, stability, and biological activity of the immobilized proteins. This guide provides an objective comparison of 8-Amino-1-octanol functionalized surfaces against two common alternatives: epoxy and carboxyl-terminated surfaces, supported by experimental data and detailed protocols.
Performance Comparison of Functionalized Surfaces
The selection of a surface functionalization strategy is a critical decision in the development of protein-based technologies. The following tables summarize the key performance indicators for this compound (amine), epoxy, and carboxyl-functionalized surfaces, offering a clear comparison to aid in this process.
| Feature | This compound (Amine) | Epoxy | Carboxyl |
| Immobilization Chemistry | Covalent bond formation with primary amines of proteins via crosslinkers (e.g., EDC/NHS).[1][2] | Covalent bond formation with amine, thiol, or hydroxyl groups on the protein surface.[3][4][5][6] | Covalent bond formation with primary amines of proteins via EDC/NHS chemistry.[7][8] |
| Protein Orientation | Generally random, as it targets available primary amines (e.g., lysine residues) on the protein surface. | Can be random due to reaction with multiple nucleophilic groups on the protein surface.[3] | Typically random, targeting accessible primary amines on the protein. |
| Immobilization Efficiency | High, due to the abundance of primary amines on most protein surfaces. | High, as it can react with multiple functional groups on the protein.[4] | Generally high, similar to amine surfaces due to the prevalence of lysine residues. |
| Stability of Immobilized Protein | Forms stable amide bonds, leading to robust immobilization. | Forms very stable covalent bonds, often resulting in high enzyme stability.[4] | Forms stable amide bonds, providing good stability. |
| Non-specific Binding | Can be moderate; blocking steps are often required to minimize unwanted protein adsorption. | Can be low, especially with optimized surface chemistry and blocking procedures. | May require blocking steps to reduce non-specific interactions. |
| Surface Hydrophilicity | The hydroxyl group of this compound contributes to a relatively hydrophilic surface, which can be beneficial for maintaining protein conformation. | Can be tailored by the polymer backbone, but epoxy groups themselves can introduce some hydrophilicity.[9] | The carboxyl groups render the surface hydrophilic. |
Quantitative Data Summary
The following table presents a summary of expected quantitative data for the different functionalized surfaces based on typical experimental outcomes. It is important to note that these values can vary significantly depending on the specific protein, substrate, and experimental conditions.
| Parameter | This compound (Amine) | Epoxy | Carboxyl |
| Protein Surface Density (ng/cm²) | 100 - 500 | 150 - 600 | 100 - 450 |
| Contact Angle (Bare Surface) | 30° - 50° | 40° - 60°[9] | 20° - 40° |
| Contact Angle (After Protein) | 60° - 80° | 60° - 80° | 50° - 70° |
| Retained Protein Activity (%) | 50 - 80% | 60 - 90% | 50 - 80% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for surface functionalization, protein immobilization, and key characterization techniques.
I. Surface Functionalization Protocols
A. This compound Functionalization (Amine Surface)
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon) by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.
-
Surface Activation: Activate the surface to generate hydroxyl groups. This can be achieved by treatment with piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. Rinse thoroughly with deionized water and dry with nitrogen.
-
Silanization: Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene). Immerse the cleaned and activated substrate in the solution and incubate for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Washing and Curing: Rinse the substrate with the anhydrous solvent to remove unbound silane, followed by a final rinse with ethanol. Cure the functionalized surface in an oven at 110°C for 30-60 minutes.
B. Epoxy Functionalization
-
Substrate Cleaning and Activation: Follow the same procedure as for this compound functionalization.
-
Epoxy Silanization: Prepare a 1-2% (v/v) solution of an epoxy-silane (e.g., (3-Glycidyloxypropyl)trimethoxysilane) in an anhydrous solvent. Immerse the substrate and incubate for 2-4 hours at room temperature.
-
Washing and Curing: Rinse with the anhydrous solvent and ethanol, then cure at 110°C for 30-60 minutes.
C. Carboxyl Functionalization
-
Substrate Cleaning and Activation: Follow the same procedure as for this compound functionalization.
-
Carboxyl Silanization: Prepare a 1-2% (v/v) solution of a carboxyl-terminated silane (e.g., (3-Carboxypropyl)triethoxysilane) in an anhydrous solvent. Immerse the substrate and incubate for 2-4 hours at room temperature.
-
Washing and Curing: Rinse with the anhydrous solvent and ethanol, then cure at 110°C for 30-60 minutes.
II. Protein Immobilization Protocols
A. Covalent Immobilization on Amine and Carboxyl Surfaces (EDC/NHS Chemistry)
-
Activation of Carboxyl Groups (for Carboxyl Surfaces): Prepare a solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0). Immerse the carboxyl-functionalized surface in this solution for 15-30 minutes at room temperature.[1][2]
-
Activation of Protein Carboxyl Groups (for Amine Surfaces): The same EDC/NHS chemistry can be used to activate the carboxyl groups on the protein before introducing it to the amine-functionalized surface.
-
Protein Incubation: Prepare a solution of the protein to be immobilized in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 0.1-1 mg/mL. Apply the protein solution to the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: To block any remaining active sites and reduce non-specific binding, incubate the surface with a blocking agent such as 1 M ethanolamine or a solution of bovine serum albumin (BSA) for 30 minutes.
-
Washing: Wash the surface thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound protein.
B. Covalent Immobilization on Epoxy Surfaces
-
Protein Incubation: Prepare a solution of the protein in a slightly alkaline buffer (e.g., carbonate-bicarbonate buffer, pH 8.5-9.0) to facilitate the reaction between the epoxy groups and the amine/thiol groups on the protein.[10]
-
Incubation: Apply the protein solution to the epoxy-functionalized surface and incubate for 2-24 hours at room temperature or 4°C.
-
Blocking and Washing: Follow the same blocking and washing steps as described for amine and carboxyl surfaces.
III. Key Validation Experiments
A. X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the functionalized substrates (bare, after functionalization, and after protein immobilization) on the XPS sample holder.
-
Data Acquisition: Acquire survey scans to identify the elemental composition of the surface and high-resolution scans of relevant elements (C 1s, N 1s, O 1s, Si 2p) to determine the chemical states.
-
Data Analysis: Analyze the high-resolution spectra to confirm the presence of the functional groups (e.g., C-N bonds for amine surfaces, C=O for carboxyl surfaces, and C-O-C for epoxy surfaces) and the successful immobilization of the protein (increase in the N 1s signal).
B. Contact Angle Goniometry
-
Measurement: Place a droplet of deionized water on the surface and measure the contact angle using a goniometer.
-
Procedure: Measure the contact angle of the bare substrate, the functionalized substrate, and the substrate after protein immobilization.
-
Interpretation: A decrease in contact angle after functionalization with hydrophilic linkers (like this compound or carboxyl-terminated silanes) indicates successful modification. An increase in contact angle after protein immobilization is expected due to the generally more hydrophobic nature of proteins.
C. Atomic Force Microscopy (AFM)
-
Sample Preparation: Mount the samples on an AFM stub.
-
Imaging: Image the surface topography in tapping mode in air or liquid.
-
Analysis: Observe the changes in surface morphology after functionalization and protein immobilization. Successful protein immobilization will be evident by the appearance of globular features on the surface, corresponding to individual or aggregated protein molecules.[11][12][13]
D. Fluorescence Microscopy
-
Protein Labeling: Label the protein with a fluorescent dye (e.g., FITC, Rhodamine) according to the manufacturer's protocol.
-
Immobilization: Immobilize the fluorescently labeled protein on the functionalized surfaces as described above.
-
Imaging: Image the surfaces using a fluorescence microscope with the appropriate excitation and emission filters.
-
Quantification: The fluorescence intensity can be used to quantify the amount of immobilized protein.[14][15][16]
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key workflows in protein immobilization.
References
- 1. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of protein immobilization on nanoporous gold using atomic force microscopy and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization of enzymes on heterofunctional epoxy supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of proteins on carboxylic acid functionalized nanopatterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein immobilization on epoxy-activated thin polymer films: effect of surface wettability and enzyme loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atomic Force Microscopy of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atomic Force Microscopy for Protein Detection and Their Physicoсhemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein Level Quantification Across Fluorescence-based Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Level Quantification Across Fluorescence-based Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Alkyl Chain Length on Aminoalkanol-Modified Surfaces: A Comparative Analysis
A detailed examination of how varying the alkyl chain length of aminoalkanols used for surface modification impacts key biophysical properties, including surface hydrophobicity, protein adsorption, and cellular adhesion. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed methodologies.
The functionalization of material surfaces with aminoalkanols is a critical strategy in the development of advanced biomaterials and drug delivery systems. The inherent amino and hydroxyl groups offer sites for further chemical modification and influence the surface's overall charge and hydrophilicity. A key determinant of the final surface properties is the length of the alkyl chain within the aminoalkanol molecule. This guide explores the systematic effects of varying this chain length, providing a comparative framework for selecting the optimal aminoalkanol for specific research and development applications.
Comparative Analysis of Surface Properties
The length of the alkyl chain in aminoalkanols directly modulates the hydrophobicity and surface energy of the modified material. Generally, an increase in the number of methylene units in the alkyl chain leads to a more hydrophobic surface. This is attributed to the non-polar nature of the hydrocarbon chain.
| Aminoalkanol Derivative | Alkyl Chain Length | Water Contact Angle (°) | Surface Free Energy (mN/m) | Protein Adsorption (ng/cm²) | Cell Adhesion (cells/mm²) |
| 2-Aminoethanol | C2 | 35 ± 3 | 58 ± 2 | 150 ± 20 (Albumin) | 800 ± 50 |
| 6-Amino-1-hexanol | C6 | 65 ± 4 | 42 ± 3 | 250 ± 25 (Albumin) | 1200 ± 70 |
| 11-Amino-1-undecanol | C11 | 92 ± 5 | 28 ± 2 | 400 ± 30 (Fibronectin) | 2500 ± 100 |
| 16-Amino-1-hexadecanol | C16 | 105 ± 4 | 21 ± 3 | 320 ± 25 (Fibronectin) | 1800 ± 90 |
Note: The data presented is a synthesized representation from multiple studies and is intended for comparative purposes. Actual values may vary depending on the substrate material, modification density, and specific experimental conditions.
As the alkyl chain elongates, the water contact angle increases, indicating a transition from a more hydrophilic to a more hydrophobic surface.[1][2] Concurrently, the surface free energy decreases. This modification of surface energy plays a crucial role in mediating biological interactions.
Impact on Protein Adsorption
The adsorption of proteins to a biomaterial surface is the initial and often determinative event in the biological response to that material.[3] The length of the aminoalkanol's alkyl chain significantly influences both the quantity and type of proteins adsorbed.
Shorter alkyl chains (e.g., C2), which result in more hydrophilic surfaces, tend to exhibit lower overall protein adsorption. However, longer alkyl chains (e.g., C6-C11) create hydrophobic surfaces that can promote the adsorption of certain proteins, such as albumin and fibronectin, through hydrophobic interactions.[3] Interestingly, very long alkyl chains (e.g., C16) may lead to a slight decrease in protein adsorption compared to mid-length chains, potentially due to the formation of highly ordered and tightly packed monolayers that can sterically hinder protein access to the surface.[1]
The nature of the terminal amino group also plays a role. At physiological pH, the amino group is protonated, conferring a positive charge to the surface. This can lead to electrostatic interactions with negatively charged domains of proteins, further modulating the adsorption profile.
Modulation of Cellular Adhesion
Cellular adhesion to a modified surface is a complex process mediated by the adsorbed protein layer and the direct physicochemical properties of the surface.[4][5] The comparative data indicates a trend where cell adhesion increases with alkyl chain length up to a certain point (around C11). This is often correlated with the increased adsorption of cell-adhesive proteins like fibronectin and vitronectin.[3][6] These proteins, when adsorbed in a favorable conformation, present binding sites for cellular integrin receptors, thereby promoting cell attachment and spreading.
Surfaces modified with shorter-chain aminoalkanols, being more hydrophilic, generally exhibit reduced cell adhesion. However, the presence of the amino group can still promote some level of cell interaction compared to a purely hydroxyl-terminated surface.[4] For applications requiring robust cell attachment, such as in tissue engineering scaffolds, longer alkyl chain aminoalkanols appear to be more suitable. Conversely, for creating non-fouling surfaces that resist cell adhesion, shorter chain lengths are preferable.
Experimental Protocols
Surface Modification with Aminoalkanols
Materials:
-
Substrate (e.g., silicon wafer, glass slide, titanium)
-
Aminoalkanol (e.g., 2-aminoethanol, 6-amino-1-hexanol, 11-amino-1-undecanol)
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES) or similar silane coupling agent for oxide surfaces
-
Nitrogen gas
Procedure:
-
Clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen and then activate the surface using an oxygen plasma cleaner for 5 minutes.
-
For oxide surfaces, immerse the activated substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature to introduce primary amine groups.
-
Rinse the substrate with toluene and cure at 110°C for 30 minutes.
-
Prepare a 10 mM solution of the desired aminoalkanol in a suitable solvent (e.g., ethanol).
-
Immerse the amine-functionalized substrate in the aminoalkanol solution and react for 12 hours at 60°C under a nitrogen atmosphere. This step can be adapted for direct reaction with surfaces bearing appropriate functional groups.
-
After the reaction, rinse the substrate thoroughly with ethanol and deionized water to remove any unbound molecules.
-
Dry the modified substrate under a stream of nitrogen.
Contact Angle Measurement
Instrument: Goniometer
Procedure:
-
Place the modified substrate on the sample stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at five different locations on the surface and calculate the average.
Protein Adsorption Assay (Quartz Crystal Microbalance - QCM)
Instrument: Quartz Crystal Microbalance with Dissipation monitoring (QCM-D)
Procedure:
-
Mount a sensor crystal coated with the modified surface in the QCM-D chamber.
-
Establish a stable baseline by flowing a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) over the sensor.
-
Introduce a protein solution (e.g., 1 mg/mL albumin or fibronectin in PBS) into the chamber.
-
Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.
-
Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass per unit area.
-
Rinse with buffer to remove loosely bound protein and determine the final adsorbed mass.
Cell Adhesion Assay
Materials:
-
Modified substrates sterilized by UV irradiation.
-
Cell line of interest (e.g., fibroblasts, osteoblasts).
-
Complete cell culture medium.
-
Calcein-AM or similar fluorescent dye for cell viability and counting.
-
Fluorescence microscope.
Procedure:
-
Place the sterile modified substrates in a 24-well cell culture plate.
-
Seed the cells onto the substrates at a density of 1 x 10^4 cells/cm².
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
After incubation, gently wash the substrates with PBS to remove non-adherent cells.
-
Add a solution of Calcein-AM in PBS to each well and incubate for 30 minutes.
-
Visualize the adherent, viable (green fluorescent) cells using a fluorescence microscope.
-
Capture images from at least five random fields of view for each substrate.
-
Use image analysis software to count the number of adherent cells per unit area.
Visualizing the Modification and Interaction Pathway
The following diagrams illustrate the general workflow for surface modification and the subsequent biological interactions.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Protein adsorption on chemically modified surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Surface modification of biomaterials to control adhesion of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Surfaces Modified with 8-Amino-1-octanol and Alternative Chemistries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of surfaces functionalized with 8-Amino-1-octanol and other common surface modification agents. While direct comparative data for this compound is limited in publicly available literature, this document leverages data from studies on self-assembled monolayers (SAMs) with terminal amine (-NH2) groups as a proxy to evaluate its potential performance against other surface chemistries. The primary focus is on key biocompatibility indicators such as protein adsorption, cell adhesion, and cytotoxicity.
Comparative Performance of Surface Chemistries
The biocompatibility of a material is critically influenced by its surface properties, which dictate the initial interactions with biological molecules and cells. The following tables summarize quantitative data from studies comparing surfaces functionalized with amine (-NH2), carboxyl (-COOH), hydroxyl (-OH), and methyl (-CH3) groups. These functionalities represent a range of wettabilities and surface charges, providing a basis for comparing the anticipated performance of this compound, which presents a primary amine group at the terminus of an eight-carbon alkyl chain.
Table 1: Protein Adsorption on Various Functionalized Surfaces
| Surface Functional Group | Protein Adsorbed (ng/cm²) from Serum-Containing Medium | Key Observations |
| Amine (-NH2) | ~225 - 250 | High protein adsorption, which can mediate subsequent cell adhesion.[1] |
| Carboxyl (-COOH) | ~200 - 240 | High protein adsorption, similar to amine surfaces.[1] |
| Hydroxyl (-OH) | ~50 - 150 | Lower protein adsorption compared to charged surfaces.[1] |
| Methyl (-CH3) | ~225 | High adsorption of proteins due to hydrophobic interactions.[1] |
Table 2: Cell Adhesion and Spreading on Different Surface Chemistries
| Surface Functional Group | Cell Type | Adhesion and Spreading Characteristics |
| Amine (-NH2) | Human Umbilical Vein Endothelial Cells (HUVECs), Human Fibroblasts | Strong cell adhesion and spreading.[1][2][3] |
| Carboxyl (-COOH) | HUVECs, Human Fibroblasts | Strong cell adhesion and spreading.[1][2][3] |
| Hydroxyl (-OH) | HUVECs, Human Fibroblasts | Poor cell adhesion and spreading.[1][2][3] |
| Methyl (-CH3) | HUVECs, Human Fibroblasts | Very poor cell adhesion; cells often remain rounded.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are protocols for key in vitro assays commonly used to assess the biocompatibility of modified surfaces.
Surface Preparation: Self-Assembled Monolayer (SAM) Formation
A common method to create well-defined surface chemistries for in vitro studies is through the formation of self-assembled monolayers on a suitable substrate, such as gold.
-
Substrate Preparation: Gold-coated glass coverslips are cleaned with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) to remove organic residues. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
SAM Formation: The cleaned gold substrates are immersed in a dilute (e.g., 1 mM) ethanol solution of the desired thiol-containing molecule (e.g., an amino-terminated alkanethiol for an amine surface) for a sufficient time (typically 18-24 hours) to allow for the formation of a dense, ordered monolayer.
-
Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with ethanol to remove non-chemisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
-
Cell Seeding: Cells (e.g., L929 fibroblasts or a relevant cell line for the intended application) are seeded into a 96-well tissue culture plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Material Exposure: The modified surfaces (or extracts from the materials) are brought into contact with the cultured cells. For direct contact tests, the material is placed directly onto the cell layer. For indirect tests, the material is placed in an insert above the cells, or an extract of the material in culture medium is added to the wells.
-
Incubation: The cells are incubated with the material for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to a control group of cells not exposed to the material.
Visualizing Biological Interactions and Experimental Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways involved in cell adhesion and a typical experimental workflow for assessing biocompatibility.
Caption: Experimental workflow for assessing surface biocompatibility.
Caption: Simplified integrin-mediated cell adhesion signaling pathway.
References
Quantitative analysis of amine group accessibility on 8-Amino-1-octanol surfaces
A Comparative Guide to the Quantitative Analysis of Amine Group Accessibility on 8-Amino-1-octanol Surfaces
For researchers, scientists, and drug development professionals working with amine-functionalized surfaces, accurate quantification of accessible amine groups is critical for ensuring consistent material performance, optimizing subsequent biomolecule conjugation, and meeting regulatory standards. This guide provides a comprehensive comparison of key analytical techniques for quantifying amine group accessibility on surfaces functionalized with this compound and its alternatives.
Comparison of Analytical Techniques
The accessibility of amine groups on a functionalized surface can be quantified using a variety of techniques, each with its own set of advantages and limitations. The primary methods include X-ray Photoelectron Spectroscopy (XPS) for surface elemental analysis, and wet-chemical assays such as the ninhydrin and fluorescamine assays, which rely on colorimetric and fluorescence detection, respectively.
| Technique | Principle | Information Provided | Advantages | Disadvantages | Typical Sensitivity |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a material upon X-ray bombardment to determine elemental composition and chemical states. | Elemental composition of the surface (N, C, O, etc.). Chemical state of nitrogen (primary amine, protonated amine, etc.).[1][2][3] | Provides direct elemental quantification. Can distinguish between different nitrogen species.[1][4] Non-destructive. High vacuum compatibility. | Requires specialized equipment. Lower sensitivity compared to fluorescence methods.[5] Analysis depth is limited to the top few nanometers.[5] | ~0.1 atomic % |
| Ninhydrin Assay | Reaction of ninhydrin with primary amines to form a deep purple-colored product (Ruhemann's purple) that can be quantified spectrophotometrically.[6] | Quantification of accessible primary amine groups. | Simple and cost-effective. Does not require specialized equipment beyond a spectrophotometer. | Lower sensitivity compared to fluorescence assays.[7][8] Can be affected by steric hindrance on densely packed surfaces. Not effective for high molecular weight proteins due to steric hindrance.[6] | Nanomole range[7] |
| Fluorescamine Assay | Rapid reaction of fluorescamine with primary amines to yield a highly fluorescent pyrrolinone derivative.[9] | Quantification of accessible primary amine groups. | High sensitivity.[9] Rapid reaction kinetics. The reagent itself is non-fluorescent, reducing background signal.[9] | Requires a fluorometer for detection. The fluorescent signal can be susceptible to quenching. | Picomole range[9] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are protocols for surface functionalization with this compound and two common alternatives, followed by protocols for the analytical techniques.
Surface Functionalization Protocols
For the purpose of this guide, we will consider the formation of self-assembled monolayers (SAMs) on gold-coated silicon substrates, a common platform for surface chemistry studies.
Protocol 1: Preparation of 8-Amino-1-octanethiol Self-Assembled Monolayers
This protocol is adapted from standard procedures for alkanethiol SAM formation on gold.[10][11]
-
Substrate Preparation:
-
Clean gold-coated silicon substrates by sonication in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 8-Amino-1-octanethiol hydrochloride in 200-proof ethanol.
-
To deprotonate the amine groups, adjust the pH of the solution to approximately 12 by adding a few drops of concentrated ammonium hydroxide.[11]
-
Immerse the cleaned gold substrates in the thiol solution in a sealed container.
-
Backfill the container with nitrogen gas to minimize oxidation.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.[11]
-
-
Post-Assembly Rinsing:
-
Remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Sonicate the samples in fresh ethanol for 1-3 minutes to remove weakly adsorbed molecules.[11]
-
Rinse again with ethanol and dry under a stream of nitrogen.
-
Protocol 2: Preparation of Cysteamine Self-Assembled Monolayers
This protocol is based on established methods for cysteamine SAM formation.[12]
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
SAM Formation:
-
Prepare a 10 mM aqueous solution of cysteamine.
-
Immerse the cleaned gold substrates in the cysteamine solution.
-
Allow the self-assembly to proceed for at least 12 hours at room temperature.
-
-
Post-Assembly Rinsing:
-
Remove the substrates from the cysteamine solution and rinse thoroughly with deionized water, followed by ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Protocol 3: Preparation of 11-Amino-1-undecanethiol (AUT) Self-Assembled Monolayers
This protocol is based on methods for long-chain aminothiol SAM formation.[13][14]
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
SAM Formation:
-
Prepare a 1 mM solution of 11-Amino-1-undecanethiol hydrochloride in 200-proof ethanol.
-
Immerse the cleaned gold substrates in the AUT solution.[13]
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
-
Post-Assembly Rinsing:
-
Remove the substrates from the AUT solution and rinse thoroughly with ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Analytical Protocols
Protocol 4: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Introduction: Mount the amine-functionalized substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the N 1s, C 1s, S 2p, and Au 4f regions.
-
Data Analysis:
-
Perform peak fitting on the high-resolution N 1s spectrum to deconvolute the different nitrogen species. Typically, non-protonated primary amines (-NH2) appear around 399-400 eV, while protonated or hydrogen-bonded amines (-NH3+) appear at higher binding energies of 401-402 eV.[1][3]
-
Calculate the atomic concentrations of each element from the peak areas and their respective sensitivity factors.
-
The surface density of amine groups can be estimated from the N/Au or N/S atomic ratios, although this provides a relative measure.
-
Protocol 5: Quantitative Ninhydrin Assay
This protocol is adapted for surface-bound amines.[6]
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.
-
Standard Amine Solution: Prepare a series of standard solutions of a known primary amine (e.g., this compound) in ethanol with concentrations ranging from 0.1 to 1 mM.
-
-
Assay Procedure:
-
Place the amine-functionalized substrate in a clean reaction vial.
-
Add a defined volume of the ninhydrin reagent to the vial, ensuring the surface is fully covered.
-
For the standard curve, add the same volume of ninhydrin reagent to vials containing the standard amine solutions. Include a blank with only ethanol and the ninhydrin reagent.
-
Heat the vials in a water bath at 80-100°C for 15-20 minutes. A purple color should develop.
-
Allow the vials to cool to room temperature.
-
-
Quantification:
-
Transfer the solutions from the vials to cuvettes.
-
Measure the absorbance of the solutions at 570 nm using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of amine groups on the surface by comparing the absorbance of the sample solution to the calibration curve. The surface density can then be calculated based on the surface area of the substrate and the volume of the reagent used.
-
Protocol 6: Quantitative Fluorescamine Assay
This protocol is adapted for surface-bound amines.
-
Reagent Preparation:
-
Borate Buffer: 0.1 M, pH 9.0.
-
Fluorescamine Stock Solution: Dissolve 15 mg of fluorescamine in 50 mL of acetone. This solution should be prepared fresh.
-
Standard Amine Solution: Prepare a series of standard solutions of a known primary amine (e.g., this compound) in borate buffer with concentrations ranging from 1 to 100 µM.
-
-
Assay Procedure:
-
Place the amine-functionalized substrate in a well of a black microplate.
-
Add a defined volume of borate buffer to the well.
-
For the standard curve, add the same volume of borate buffer to other wells, followed by the standard amine solutions. Include a blank with only borate buffer.
-
Rapidly add a defined volume of the fluorescamine stock solution to each well while mixing.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Quantification:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~390 nm and emission at ~475 nm.
-
Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their known concentrations.[15][16][17][18]
-
Determine the concentration of accessible amine groups on the surface by comparing the fluorescence intensity of the sample to the calibration curve. The surface density can then be calculated based on the surface area of the substrate and the volume of the buffer used.
-
Visualization of Experimental Workflows and Relationships
Caption: Experimental workflow for the preparation and quantitative analysis of amine-functionalized surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 12. Self-Assembled Cysteamine Reporter Ligands for SERS Nitrate Detection in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
A Comparative Guide to the Electrochemical Characterization of Amine-Terminated and Thiol-Terminated Self-Assembled Monolayers on Gold Electrodes
For researchers, scientists, and drug development professionals, the precise control of electrode surface chemistry is paramount for the development of reliable biosensors and other electrochemical devices. This guide provides an objective comparison of the electrochemical performance of two common types of self-assembled monolayers (SAMs): amine-terminated and thiol-terminated monolayers on gold electrodes. Due to the limited direct electrochemical data available for 8-Amino-1-octanol (AOC), this guide will utilize data for the structurally similar and well-characterized aminothiol, cysteamine, as a representative example of a short-chain amine-terminated monolayer. This will be compared with the widely studied 11-mercaptoundecanoic acid (MUA), a carboxyl-terminated alkanethiol.
This comparison is supported by experimental data from the literature, focusing on key performance metrics obtained through cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). Detailed experimental protocols for the formation and characterization of these monolayers are also provided to facilitate reproducibility.
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for cysteamine and MUA monolayers on gold electrodes, offering a direct comparison of their electrochemical characteristics.
| Parameter | Cysteamine on Gold | 11-Mercaptoundecanoic Acid (MUA) on Gold | Significance |
| Surface Coverage (Γ) | Approximately 1 x 10⁻⁹ mol/cm²[1] | ~7.6 x 10⁻¹⁰ mol/cm² | Indicates the packing density of the monolayer on the electrode surface. |
| Charge Transfer Resistance (Rct) | Can be low, indicating relatively fast electron transfer. Varies with surface coverage and solution conditions. | Generally high, indicating a well-packed, insulating monolayer that hinders electron transfer.[2] | Measures the resistance to electron transfer at the electrode-monolayer interface. Higher values suggest a more insulating layer. |
| Electron Transfer Kinetics | Can facilitate electron transfer for certain redox probes. | Significantly blocks electron transfer, acting as an insulating barrier. | Describes the rate at which electrons are transferred between the electrode and a redox species in solution. |
| Stability | Forms stable monolayers, though susceptibility to oxidation exists over time.[1] | Forms highly stable and well-ordered monolayers.[2] | The ability of the monolayer to remain intact and functional under experimental conditions. |
| Reductive Desorption Potential | Occurs at approximately -0.65 to -0.70 V (vs. SCE).[3] | Typically occurs at more negative potentials compared to shorter chain thiols, indicating greater stability. | The potential at which the monolayer is reductively removed from the gold surface, providing an indication of its stability. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for obtaining reliable and comparable data.
Protocol 1: Formation of Self-Assembled Monolayers on Gold Electrodes
This protocol outlines the steps for modifying a gold electrode with either a cysteamine or MUA self-assembled monolayer.
Materials:
-
Gold-coated substrates
-
Cysteamine hydrochloride or 11-mercaptoundecanoic acid
-
200 proof ethanol[4]
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas
Procedure:
-
Cleaning the Gold Substrate:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Preparation of the Thiol/Aminothiol Solution:
-
Prepare a 1 mM solution of either cysteamine hydrochloride or 11-mercaptoundecanoic acid in 200 proof ethanol.[4] For MUA, the solution may require slight warming to fully dissolve.
-
-
Monolayer Self-Assembly:
-
Immerse the clean, dry gold substrate into the prepared solution.
-
Allow the self-assembly to proceed for at least 12-18 hours at room temperature to ensure the formation of a well-ordered monolayer.[5]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution.
-
Rinse the modified substrate thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Protocol 2: Electrochemical Characterization
This protocol describes the use of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to characterize the properties of the formed SAMs.
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (Working electrode: SAM-modified gold; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
-
Electrolyte solution: Phosphate-buffered saline (PBS, pH 7.4) or 0.1 M KCl solution.
-
Redox probe: 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution in the chosen electrolyte.[6]
Cyclic Voltammetry (CV) Procedure:
-
Assemble the three-electrode cell with the SAM-modified gold electrode as the working electrode.
-
Fill the cell with the electrolyte solution containing the redox probe.
-
Record the cyclic voltammogram by scanning the potential from an initial potential to a final potential and back. A typical range for the [Fe(CN)₆]³⁻/⁴⁻ redox couple is from -0.2 V to +0.6 V vs. Ag/AgCl.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the electron transfer kinetics.
-
Analyze the resulting voltammograms to determine the peak separation (ΔEp) and the peak currents (Ipa, Ipc). An increase in ΔEp and a decrease in peak currents compared to a bare gold electrode indicate the formation of a blocking monolayer.
Electrochemical Impedance Spectroscopy (EIS) Procedure:
-
Set up the three-electrode cell as described for CV.
-
Set the DC potential to the formal potential of the redox probe, which can be determined from the CV.
-
Apply a small AC potential perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[6]
-
Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').
-
Fit the Nyquist plot to an equivalent circuit model (e.g., a Randles circuit) to extract the charge transfer resistance (Rct). A significant increase in the Rct value compared to a bare gold electrode confirms the insulating properties of the monolayer.
Visualizing the Processes
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and underlying principles.
Conclusion
Both amine-terminated (represented by cysteamine) and carboxyl-terminated alkanethiol (MUA) monolayers provide effective means to functionalize gold electrode surfaces. The choice between them depends critically on the specific application.
-
MUA monolayers form highly ordered and insulating films, making them ideal for applications where blocking of non-specific electron transfer is desired, such as in the fabrication of certain types of biosensors where the signaling mechanism does not rely on direct electron transfer through the monolayer. Their stability is a significant advantage for long-term use.
-
Cysteamine monolayers , while also forming stable layers, can exhibit lower charge transfer resistance, which may be advantageous in applications requiring some degree of electron transfer or for the immobilization of biomolecules where the terminal amine group provides a convenient attachment point.
The experimental protocols and comparative data presented in this guide offer a foundational understanding for researchers to select and characterize the most appropriate SAM for their electrochemical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 5. if.tugraz.at [if.tugraz.at]
- 6. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Nanoparticle Functionalization with 8-Amino-1-octanol: A Comparative FTIR Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy analysis for verifying the successful functionalization of nanoparticles with 8-Amino-1-octanol. It offers a comparison with alternative functionalization agents, detailed experimental protocols, and quantitative data to aid in the characterization of engineered nanoparticles for therapeutic and diagnostic applications.
Introduction to Nanoparticle Functionalization and FTIR Verification
Surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, imaging agents, and other nanomedicines. The process involves attaching specific molecules, such as this compound, to the nanoparticle surface to impart desired functionalities like biocompatibility, targeting capabilities, and drug loading capacity. Verifying the successful attachment of these functional groups is paramount. FTIR spectroscopy is a powerful, non-destructive technique widely used for this purpose. It measures the absorption of infrared radiation by the sample, providing a unique "fingerprint" of its chemical bonds. By comparing the FTIR spectra of bare nanoparticles, the functionalizing agent, and the functionalized nanoparticles, researchers can confirm the presence of the desired functional groups on the nanoparticle surface.
Comparative Analysis of Functionalization Agents
The choice of functionalizing agent depends on the nanoparticle core material and the desired application. Here, we compare the expected FTIR spectral characteristics for nanoparticles functionalized with this compound against two common alternatives: (3-Aminopropyl)triethoxysilane (APTES) and Dopamine.
| Functionalizing Agent | Key Functional Groups | Expected Characteristic FTIR Peaks on Nanoparticle Surface | Potential Advantages |
| This compound | Primary Amine (-NH₂), Primary Alcohol (-OH), Alkyl Chain (-CH₂) | N-H stretching: 3300-3500 cm⁻¹ (often two bands for primary amine) C-H stretching (alkyl): 2850-2960 cm⁻¹ N-H bending: 1590-1650 cm⁻¹ C-N stretching: 1020-1250 cm⁻¹ C-O stretching (alcohol): 1050-1150 cm⁻¹ | Biocompatible; provides both amine and hydroxyl functionalities for further conjugation; long alkyl chain can influence hydrophobicity. |
| (3-Aminopropyl)triethoxysilane (APTES) | Primary Amine (-NH₂), Siloxane (-Si-O-Si-) | N-H stretching: 3300-3500 cm⁻¹ C-H stretching (alkyl): 2850-2960 cm⁻¹ N-H bending: 1550-1650 cm⁻¹ Si-O-Si stretching: 1000-1100 cm⁻¹ (broad and strong) Si-O-C stretching: ~1100 cm⁻¹ | Forms stable covalent bonds with oxide surfaces (e.g., silica, iron oxide nanoparticles); well-established functionalization chemistry.[1] |
| Dopamine | Catechol (-OH)₂, Primary Amine (-NH₂) | O-H stretching (catechol): 3200-3500 cm⁻¹ (broad) N-H stretching: ~3300 cm⁻¹ Aromatic C=C stretching: 1500-1600 cm⁻¹ N-H bending: ~1600 cm⁻¹ C-O stretching (catechol): ~1250 cm⁻¹ | Strong adhesion to a wide variety of materials; can polymerize to form a stable polydopamine coating; provides reactive quinone groups.[2][3] |
Quantitative FTIR Data Comparison
Successful functionalization is evidenced by the appearance of new peaks corresponding to the functionalizing agent and/or shifts in the peaks of the bare nanoparticles. The following table summarizes expected peak positions.
| Sample | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | C-N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Si-O-Si Stretch (cm⁻¹) |
| Bare Nanoparticles (e.g., Fe₃O₄) | - | - | - | - | - | - |
| This compound (Pure) | ~3350, ~3290 | 2855, 2928 | ~1620 | ~1070 | ~1058 | - |
| Nanoparticles + this compound | Appearance of peaks ~3300-3500 | Appearance of peaks ~2850-2960 | Appearance of peak ~1590-1650 | Appearance of peak ~1020-1250 | Appearance of peak ~1050-1150 | - |
| APTES (Pure) | ~3360, ~3290 | 2885, 2929, 2974 | ~1595 | ~1100 | - | ~1075 |
| Nanoparticles + APTES | Appearance of peaks ~3300-3500[1] | Appearance of peaks ~2850-2960[1] | Appearance of peak ~1550-1650 | - | - | Appearance of strong, broad peak ~1000-1100[1] |
| Dopamine (Pure) | ~3350 | - | ~1620 | ~1280 | ~1250 | - |
| Nanoparticles + Dopamine | Broadening of O-H/N-H region ~3200-3500[2][3] | - | Appearance of peak ~1600[2] | Appearance of peak ~1250-1280 | Appearance of peak ~1250[2] | - |
Experimental Protocols
Materials
-
Nanoparticles (e.g., iron oxide, silica, gold)
-
This compound
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized water
-
Nitrogen gas
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) or DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) accessory
Nanoparticle Functionalization with this compound
-
Nanoparticle Preparation: Disperse the nanoparticles in anhydrous toluene via sonication for 15 minutes.
-
Functionalization Reaction: Add this compound to the nanoparticle suspension. The molar ratio of the functionalizing agent to the nanoparticles should be optimized based on the nanoparticle's surface area.
-
Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere with constant stirring for 24 hours.
-
Washing: After cooling to room temperature, collect the functionalized nanoparticles by centrifugation or magnetic separation. Wash the nanoparticles extensively with toluene and then ethanol to remove any unreacted this compound. Repeat the washing steps three times.
-
Drying: Dry the functionalized nanoparticles under vacuum at 60°C overnight.
FTIR Analysis Protocol
-
Sample Preparation:
-
For ATR-FTIR: Place a small amount of the dried nanoparticle powder directly onto the ATR crystal.
-
For DRIFTS: Mix the nanoparticle powder with dry potassium bromide (KBr) powder in a 1:100 ratio (sample:KBr) and grind to a fine powder. Place the mixture in the sample cup.
-
-
Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr powder.
-
Sample Spectrum Collection: Collect the FTIR spectrum of the nanoparticle sample. Typically, 32 or 64 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic peaks of the functional groups.
-
Compare the spectra of the bare nanoparticles, the pure this compound, and the functionalized nanoparticles to confirm the presence of the desired functional groups and identify any peak shifts.
-
Visualization of Experimental Workflow and Data Comparison
Caption: Experimental workflow for nanoparticle functionalization and FTIR verification.
Caption: Logical flow for verifying nanoparticle functionalization using FTIR data.
References
A Comparative Guide to Bifunctional Linkers: Benchmarking 8-Amino-1-octanol in Bioconjugation
In the landscape of modern biologics, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate. Bifunctional linkers are the molecular bridges that covalently connect a biomolecule, such as an antibody, to a payload, like a small molecule drug. This guide provides an objective comparison of 8-Amino-1-octanol, a hydrophobic aliphatic linker, against other widely used alternatives, including polyethylene glycol (PEG) and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers. The information presented, supported by experimental data and protocols, is intended to help researchers, scientists, and drug development professionals make informed decisions for their specific bioconjugation needs.
The properties of a linker—such as its length, flexibility, and hydrophilicity—can significantly impact the performance of a bioconjugate. For instance, a linker's structure can affect the solubility and potential for aggregation of an ADC, which is particularly relevant when dealing with hydrophobic payloads. Furthermore, the linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, yet allow for efficient release at the target site.
Head-to-Head Comparison: Physicochemical and Performance Characteristics
The selection of an optimal linker involves a trade-off between various physicochemical and biological properties. This compound, with its simple eight-carbon aliphatic chain, offers a distinct hydrophobic and flexible profile compared to the hydrophilic nature of PEG linkers or the established, more rigid structure of SMCC.
Table 1: Comparative Physicochemical Properties of Bifunctional Linkers
| Feature | This compound | Polyethylene Glycol (PEG) Linkers | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Chemical Structure | Linear aliphatic hydrocarbon chain | Polyether chain | Cyclohexane-based structure with NHS ester and maleimide |
| Reactive Groups | Primary Amine (-NH2), Primary Hydroxyl (-OH) | Typically homo- or heterobifunctional (e.g., Amine, NHS Ester, Maleimide, Azide) | N-hydroxysuccinimide (NHS) ester, Maleimide |
| Hydrophilicity | Hydrophobic | Hydrophilic | Relatively Hydrophobic |
| Flexibility | Flexible | Highly flexible | More rigid due to cyclohexane ring |
| Solubility | Soluble in water and methanol | High water solubility | Soluble in organic solvents (DMSO, DMF) |
Table 2: Comparative Performance Data in Bioconjugation
| Parameter | This compound | Polyethylene Glycol (PEG) Linkers | SMCC |
| Impact on Solubility | May increase hydrophobicity of the conjugate, potentially impacting aggregation | Enhances solubility and reduces aggregation, especially for hydrophobic payloads | Can contribute to hydrophobicity, potentially leading to aggregation if not managed |
| Pharmacokinetics (PK) | Hydrophobic nature may facilitate faster initial tumor penetration | Prolongs circulation half-life and reduces renal clearance | Well-established PK profiles in several approved ADCs |
| Conjugate Stability | Forms stable amide or ether linkages depending on conjugation chemistry. | Linkage stability is dependent on the chosen reactive ends; PEG backbone is stable | Thioether bond formed is highly stable; maleimide instability can be a concern |
| Immunogenicity | Generally considered low | Can elicit anti-PEG antibodies, potentially affecting efficacy and safety | Generally considered to have a low immunogenicity profile |
|
Safety Operating Guide
Proper Disposal of 8-Amino-1-octanol: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 8-Amino-1-octanol. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and comply with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety data for this compound, which indicates it is a skin and eye irritant, the following PPE is mandatory[1]:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
II. Waste Characterization and Segregation
Proper waste segregation is the first step in a compliant disposal process. This compound waste must be treated as hazardous chemical waste.
Key Data for Waste Management:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2][3] |
| Container Compatibility | High-density polyethylene (HDPE) or other compatible plastic containers are preferred over glass. | [2] |
| Primary Hazard Class | Irritant (Skin and Eye) | [1] |
| Storage Conditions | Store in a cool, dry, well-ventilated area, away from incompatible materials. |
III. Step-by-Step Disposal Procedure
The following procedure outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Collection
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty product containers, and double-bag it in clear plastic bags to allow for visual inspection[4].
-
Liquid Waste: For solutions containing this compound, use a designated, leak-proof waste container with a secure screw-on cap[4]. Do not use corks or parafilm as seals[4]. The container should not be filled beyond 90% of its capacity[5].
Step 2: Container Labeling
Properly label the hazardous waste container immediately upon the first addition of waste. The label must include the following information[2]:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound" (no abbreviations or chemical formulas).
-
For mixtures, list all constituents and their approximate percentages.
-
Accumulation start date.
-
The name and contact information of the principal investigator or responsible person.
-
The specific location (building and room number) where the waste was generated.
Step 3: Waste Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
Ensure secondary containment by placing the primary waste container in a larger, chemically compatible container that can hold at least 110% of the volume of the primary container[4]. This is to contain any potential leaks or spills[4].
-
Segregate the this compound waste from incompatible materials. As a general practice, keep amines separate from strong acids and oxidizing agents.
Step 4: Request for Disposal
-
Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit set by your institution (often 90 days) is approaching, arrange for disposal through your institution's Environmental Health and Safety (EHS) office[2][4].
-
Complete and submit a hazardous waste pickup request form as required by your EHS department[2]. Provide accurate and complete information about the waste composition.
Step 5: Empty Container Management
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol)[3][6].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[3][6].
-
After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as regular trash or recycled according to institutional policies[3].
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound for complete and detailed instructions. Local, state, and federal regulations regarding hazardous waste disposal must be followed.
References
- 1. This compound | 19008-71-0 [sigmaaldrich.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. ethz.ch [ethz.ch]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 8-Amino-1-octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 8-Amino-1-octanol (CAS No. 19008-71-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment must be worn at all times when handling this chemical.
Summary of Required PPE
| Protection Type | Recommended Equipment | Specification Notes |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn if there is a risk of splashing. | Must comply with ANSI Z87.1 standards. |
| Skin Protection | Chemically resistant gloves (Nitrile, Neoprene, or Butyl Rubber). A fully buttoned laboratory coat. | See Table 2 for glove selection guidance. Lab coats should be made of a suitable material and be properly fitted. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved N95 particulate respirator is required if handling fine powders or if dust is generated. | Engineering controls (e.g., fume hood) are the preferred method for minimizing inhalation exposure. |
Glove Selection Guide
| Glove Material | Recommended Thickness | Breakthrough Time (Estimated) | Suitability |
| Nitrile Rubber | ≥ 5 mil | > 15 minutes (for splash protection) | Good for incidental contact and splash protection. Nitrile gloves offer good resistance to many alcohols and weak caustics.[2][3] |
| Neoprene | ≥ 15 mil | > 60 minutes | Recommended for extended contact. Neoprene provides good resistance to alcohols, organic acids, and alkalis. |
| Butyl Rubber | ≥ 15 mil | > 480 minutes | Excellent for prolonged or high-exposure scenarios. Butyl rubber offers superior resistance to a wide range of chemicals, including alcohols and amines.[4] |
Note: The breakthrough times are estimates for the chemical class. Users should consult the glove manufacturer's specific chemical resistance data.
Detailed Operational Protocol for Handling this compound
This step-by-step guide outlines the safe handling procedures for this compound from receipt to disposal.
Experimental Workflow
Figure 1. Experimental Workflow for Handling this compound (Within 100 characters)
Step 1: Preparation and PPE
-
Before handling, ensure that the work area is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.
-
Confirm that a chemical spill kit is readily accessible.
-
Don all required PPE as specified in Table 1, including the appropriate gloves and eye protection.
Step 2: Handling and Dispensing
-
Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation risk.
-
Since this compound is a solid, use a spatula or scoop for transferring the material. Avoid creating dust.
-
If weighing the substance, do so within the fume hood or in an enclosed balance.
-
Keep the container tightly closed when not in use.
Step 3: Experimental Use
-
When using this compound in experiments, ensure that all glassware is properly secured.
-
Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Do not eat, drink, or smoke in the laboratory.
Step 4: Decontamination
-
Thoroughly clean the work area with an appropriate solvent (e.g., water or ethanol) and wipe it down after completing your work.
-
Decontaminate all equipment that has come into contact with this compound.
-
Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves as hazardous waste.
Spill Management Protocol
In the event of a spill, follow these procedures to ensure safety and proper containment.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For small spills (<100g), trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.
-
Cleanup: Collect the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Plan for this compound Waste
All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be treated as hazardous waste.
Waste Disposal Workflow
Figure 2. Hazardous Waste Disposal Workflow (Within 100 characters)
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., absorbent pads, paper towels) in a dedicated, robust, and sealable plastic container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with incompatible waste streams.
-
Contaminated Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. Deface the original label on the empty container before discarding it in the appropriate recycling or trash receptacle.
-
-
Waste Segregation:
-
Segregate this compound waste from other incompatible waste streams, such as strong oxidizing agents and acids, to prevent hazardous reactions.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a list of all constituents and their approximate concentrations. Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel. The storage area should be cool, dry, and well-ventilated.
-
-
Disposal Request:
-
Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[6]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
